4-bromo-2-fluoro-N-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
4-bromo-2-fluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMYCDHCCUGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672575 | |
| Record name | 4-Bromo-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197930-28-1 | |
| Record name | 4-Bromo-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Fluorinated Anilines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1) emerges as a particularly valuable synthon.[1] Its trifunctional nature—a nucleophilic secondary amine, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that modulates the electronic properties of the aromatic ring—offers a versatile platform for the construction of complex molecular architectures.
The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectral characteristics, and its applications, with a focus on empowering researchers in medicinal chemistry and drug development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. While extensive experimental data for this specific hydrochloride salt is not broadly published, we can infer key properties from data on its free base, closely related analogues, and supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 1197930-28-1 | [1][2] |
| Molecular Formula | C₇H₈BrFN • HCl | [1] |
| Molecular Weight | 240.51 g/mol (204.04 for free base + 36.46 for HCl) | [1] |
| Appearance | Expected to be an off-white to light-colored solid | Inferred |
| Melting Point | Not experimentally reported. Likely > 150 °C for the HCl salt. | Inferred |
| Boiling Point | Not applicable for the salt; Predicted for a related isomer free base: ~229 °C | [3] |
| Solubility | Expected to be soluble in methanol, sparingly soluble in water and chlorinated solvents. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall strategy involves the regioselective bromination of a suitable fluoroaniline precursor, followed by N-methylation, and finally, conversion to the hydrochloride salt.
Part 1: Synthesis of the Precursor (4-bromo-2-fluoroaniline)
The critical precursor, 4-bromo-2-fluoroaniline, can be synthesized via several established routes. A common and effective method is the direct electrophilic bromination of 2-fluoroaniline.
Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline [4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 100 parts by weight of 2-fluoroaniline in 400 parts of methylene chloride.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromination: Add 160 parts of solid N-bromosuccinimide (NBS) portion-wise over a 2-hour period, ensuring the temperature is maintained at 0 °C. Causality Note: The portion-wise addition of NBS is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts. Methylene chloride is an excellent solvent choice due to its inertness and ease of removal.
-
Quenching and Work-up: After the addition is complete, stir the dark red mixture for an additional 20 minutes. Wash the reaction mixture four times with 200 parts of cold water for each wash.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting brown, oily 4-bromo-2-fluoroaniline can be purified by vacuum distillation or column chromatography.
Part 2: N-Methylation and Hydrochloride Salt Formation
The N-methylation of the aniline can be achieved through reductive amination, a robust and widely used method. This is followed by precipitation of the hydrochloride salt.
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in methanol.
-
Imine Formation: Add paraformaldehyde (1.2 equivalents). The mixture is then refluxed. Causality Note: The reaction of the primary amine with formaldehyde (from paraformaldehyde) generates a Schiff base (imine) or the corresponding aminal in situ.
-
Reduction: After cooling the reaction mixture to 0 °C, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions. Causality Note: NaBH₄ is a mild and selective reducing agent that will reduce the imine C=N bond to form the secondary amine without affecting the aromatic ring or the halogen substituents.
-
Reaction Completion and Work-up: After the addition of NaBH₄, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The methanol is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Isolation of Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 4-bromo-2-fluoro-N-methylaniline free base. This can be purified by column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[6]
-
Isolation of Salt: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Key reaction pathways for the 4-bromo-2-fluoro-N-methylaniline scaffold.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [7] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 | [7] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [7] |
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of reactive functional groups provides a robust platform for synthetic chemists to explore diverse chemical space. While a lack of extensive published experimental data necessitates careful characterization, the synthetic routes are well-precedented. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently incorporate this versatile building block into their research and development programs.
References
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- CRO SPLENDID LAB. (n.d.). This compound.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline.
- Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828-1832.
- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
- RSC Advances. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChem. (n.d.). 4-Bromo-2-methylaniline.
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An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-fluoro-N-methylaniline hydrochloride, with the Chemical Abstracts Service (CAS) number 1197930-28-1, is a halogenated aniline derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its applications in drug development with a focus on its role as a key intermediate, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1197930-28-1 | [1] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below. The causality behind the experimental choices lies in achieving regioselective halogenation and subsequent functional group manipulation to arrive at the desired product with high purity.
Experimental Protocol:
Step 1: Bromination of 2-fluoroaniline
This initial step aims to introduce a bromine atom at the para-position relative to the amino group, which is the most activated position for electrophilic aromatic substitution.
-
Dissolve 2-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂).[2]
-
Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (Br₂) in the same solvent, to the stirred solution. The slow addition helps to prevent over-bromination and side product formation.
-
Allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline.[2] Purification by column chromatography may be necessary.[3]
Step 2: N-methylation of 4-bromo-2-fluoroaniline
This step introduces the methyl group onto the nitrogen atom of the aniline.
-
Dissolve 4-bromo-2-fluoroaniline in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-2-fluoro-N-methylaniline.[4]
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free aniline to its more stable and soluble hydrochloride salt.
-
Dissolve the crude 4-bromo-2-fluoro-N-methylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with a small amount of the cold solvent to remove any impurities.
-
Dry the product under vacuum to obtain pure this compound.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Applications in Drug Development
Halogenated anilines are a class of compounds frequently utilized in the synthesis of pharmaceuticals due to their ability to participate in a variety of coupling reactions and to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a versatile intermediate in the construction of more complex drug candidates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability and binding affinity.
While specific therapeutic agents directly incorporating the this compound moiety are not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas, including oncology and infectious diseases.[5] For instance, similar fluorinated and brominated aniline cores are integral to the synthesis of kinase inhibitors and other targeted therapies.
Conceptual Role in a Kinase Inhibitor Synthesis:
The following diagram illustrates a conceptual workflow where this compound could be utilized in the synthesis of a hypothetical kinase inhibitor. This is a representative example of its application as a building block.
Caption: Conceptual workflow for the use of the title compound in kinase inhibitor synthesis.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the N-methyl protons, and the amine proton (which may be broad or exchangeable).[6][7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an appropriate buffer.[3]
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. The following are general safety precautions; however, users should always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, inhaled, or on skin, seek medical attention.[9]
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible use in the laboratory.
References
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- This compound. (n.d.). CRO SPLENDID LAB.
- 4-bromo-2-fluoro-N-methylaniline synthesis. (n.d.). ChemicalBook.
- 4-BROMO-N-METHYLANILINE(6911-87-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets. (n.d.). ECHEMI.
- Production process for synthesizing 4-bromo-2-methylaniline. (2014). Google Patents.
- Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
- 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Ossila.
- 2-Bromo-4-methylaniline(583-68-6) MS spectrum. (n.d.). ChemicalBook.
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A Comprehensive Technical Guide to the Synthesis of 4-bromo-2-fluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-bromo-2-fluoro-N-methylaniline hydrochloride, a valuable substituted aniline derivative utilized as a key building block in the development of various pharmaceutical and agrochemical compounds. This document will detail the chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis, purification, and characterization of the target compound. The presented methodology is designed to be both scalable and reproducible, offering field-proven insights for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the core scaffold of a vast array of therapeutic agents. The specific placement of functional groups on the aniline ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. Consequently, this allows for the fine-tuning of its pharmacological activity and pharmacokinetic profile. The target molecule, this compound, incorporates a unique combination of substituents: a bromine atom, a fluorine atom, and an N-methyl group. This trifecta of functionalities offers multiple avenues for further chemical modification, making it a highly versatile intermediate in the synthesis of complex molecular architectures.
The strategic positioning of the bromine atom at the C4 position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The fluorine atom at the C2 position can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also modulate the pKa of the aniline nitrogen, influencing its binding affinity to biological targets. Finally, the N-methyl group can improve cell permeability and may play a crucial role in the molecule's interaction with its target protein. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively accomplished through a three-step sequence, commencing with the commercially available starting material, 4-bromo-2-fluoroaniline. This linear approach is logical and efficient, with each step being a high-yielding and well-established transformation in organic synthesis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: N-Formylation of 4-bromo-2-fluoroaniline
The initial step involves the formylation of the primary amine of 4-bromo-2-fluoroaniline. Formic acid serves as a simple and effective formylating agent in this transformation.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoroaniline (1.0 eq).
-
Slowly add an excess of formic acid (e.g., 5-10 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water with stirring to precipitate the formylated product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product, N-(4-bromo-2-fluorophenyl)formamide, under vacuum.
Step 2: Reduction of the Formamide to 4-bromo-2-fluoro-N-methylaniline
The subsequent step is the reduction of the formamide intermediate to the corresponding N-methylaniline. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.
Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LAH) (e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve the N-(4-bromo-2-fluorophenyl)formamide (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 4-bromo-2-fluoro-N-methylaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Hydrochloride Salt Formation
The final step is the conversion of the free base into its more stable and water-soluble hydrochloride salt.
Protocol:
-
Dissolve the purified 4-bromo-2-fluoro-N-methylaniline (1.0 eq) in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Alternative N-Methylation Strategy: Eschweiler-Clarke Reaction
An alternative, often milder, method for the N-methylation of 4-bromo-2-fluoroaniline is the Eschweiler-Clarke reaction. This one-pot procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] This method avoids the use of powerful and pyrophoric hydrides like LAH.
Mechanism of the Eschweiler-Clarke Reaction:
The reaction proceeds through the initial formation of an imine between the aniline and formaldehyde.[2] This imine is then reduced by formic acid, which acts as a hydride donor, to yield the N-methylated product.[1] The reaction is driven to completion by the formation of carbon dioxide as a byproduct.[2]
Sources
An In-Depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the use of halogenated building blocks is a cornerstone of rational drug design. The introduction of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine provides a versatile handle for further chemical modifications through cross-coupling reactions. 4-bromo-2-fluoro-N-methylaniline hydrochloride is a prime example of a strategically designed building block that leverages these properties. Its trifunctional nature—a nucleophilic secondary amine, a bromine atom for coupling reactions, and a fluorine atom to modulate the electronic properties of the aromatic ring—makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this important chemical entity. Halogenated anilines are recognized as crucial intermediates in the synthesis of a wide array of pharmaceutical ingredients, playing a pivotal role in the creation of complex molecules essential for modern medicine[1][2].
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound, 4-bromo-2-fluoro-N-methylaniline. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic applications.
Key Structural Features:
-
Aniline Core: The fundamental aromatic amine structure.
-
Bromine at C4-position: This provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.
-
Fluorine at C2-position: The electron-withdrawing nature of the fluorine atom at the ortho-position to the amino group modulates the pKa of the amine, influencing its reactivity. It can also play a role in directing intermolecular interactions and improving metabolic stability.
-
N-methyl Group: The methyl group on the nitrogen atom makes it a secondary amine, which can be crucial for the final structure and activity of the target molecule. It can also improve cell permeability and metabolic stability compared to a primary amine.
The molecular structure of 4-bromo-2-fluoro-N-methylaniline is depicted below:
Caption: Molecular structure of 4-bromo-2-fluoro-N-methylaniline.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1197930-28-1 | [3] |
| Molecular Formula | C₇H₈BrClFN | [3] |
| Molecular Weight | 240.50 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in water, methanol, DMSO | General knowledge |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process, starting from commercially available precursors. The general strategy involves the regioselective bromination of a fluoroaniline derivative, followed by N-methylation, and finally, conversion to the hydrochloride salt.
Step 1: Synthesis of the Precursor, 4-bromo-2-fluoroaniline
The first critical step is the synthesis of 4-bromo-2-fluoroaniline. This can be achieved through the selective bromination of 2-fluoroaniline. The ortho- and para-directing effect of the amino group, combined with the deactivating and ortho,para-directing effect of the fluorine atom, makes the C4-position susceptible to electrophilic substitution.
Experimental Protocol: Bromination of 2-fluoroaniline
This protocol is based on established methods for the bromination of anilines.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the cooled aniline solution over a period of 1-2 hours. The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-bromo-2-fluoroaniline.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: N-bromosuccinimide is often preferred over elemental bromine (Br₂) as it is a solid and easier to handle, and it often leads to higher selectivity for mono-bromination.
-
Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and prevent over-bromination.
-
Aprotic Solvent: Aprotic solvents like dichloromethane are used to dissolve the reactants without participating in the reaction.
Step 2: N-methylation of 4-bromo-2-fluoroaniline
The N-methylation of 4-bromo-2-fluoroaniline can be achieved through various methods, with one of the most common being reductive amination using formaldehyde.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent like methanol or acetonitrile, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. The addition should be slow to control the effervescence.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-2-fluoro-N-methylaniline can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a classic and efficient method for the N-methylation of primary and secondary amines. Formaldehyde forms an iminium ion intermediate with the aniline, which is then reduced by the hydride reagent to the N-methyl derivative.
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that is suitable for this transformation and is generally safer to handle than more powerful reducing agents like lithium aluminum hydride.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 4-bromo-2-fluoro-N-methylaniline, to its hydrochloride salt.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 4-bromo-2-fluoro-N-methylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
Salt Formation: The formation of the hydrochloride salt often improves the crystallinity and handling properties of the compound, making it easier to purify and store. It can also be a required form for subsequent reactions or for formulation studies.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to use the bromine atom as a point of diversification through cross-coupling chemistry, while the rest of the molecule provides a scaffold with desirable electronic and steric properties.
For instance, the synthesis of various kinase inhibitors often involves a key step where a halogenated aniline is coupled to a heterocyclic core. The bromine atom of this compound allows for this coupling, while the fluoro and N-methyl groups can contribute to the final compound's binding affinity and selectivity for the target kinase.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle, a modulating fluorine atom, and an N-methylated aniline core provides a powerful platform for the synthesis of complex and biologically active molecules. The synthetic routes to this compound are based on well-established and robust chemical transformations, making it an accessible and valuable tool for researchers and scientists in the pharmaceutical industry. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.
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Navigating the Solubility Landscape of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the fundamental principles governing the solubility of amine hydrochlorides, provides detailed, field-proven experimental protocols for accurate solubility determination, and offers insights into the interpretation of the resulting data. By focusing on causality and self-validating methodologies, this guide empowers researchers to generate reliable and reproducible solubility profiles, a critical step in advancing discovery and development programs.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility is a fundamental physicochemical property that dictates the viability and application of a chemical entity in numerous scientific disciplines, most notably in drug discovery and development.[1][2] It influences a compound's bioavailability, formulation possibilities, and ultimately its therapeutic efficacy and safety.[2][3] For researchers working with novel compounds such as this compound, a thorough understanding of its solubility characteristics is not merely an academic exercise but a prerequisite for meaningful progress.
This guide is structured to address the current information gap by providing a robust, first-principles approach to solubility assessment. We will delve into the theoretical underpinnings of why and how the hydrochloride salt form of an amine is expected to behave in various solvent systems and then translate this theory into actionable experimental designs.
Physicochemical Profile and the Impact of Salt Formation
To understand the solubility of this compound, we must first consider the properties of the parent molecule and the transformative effect of converting it into a salt.
Properties of the Free Base: 4-bromo-2-fluoro-N-methylaniline
While specific data for 4-bromo-2-fluoro-N-methylaniline is sparse, we can infer its general characteristics from its structure and data from closely related isomers. The molecule possesses features that suggest limited aqueous solubility in its free base form: a substituted benzene ring, a bromine atom, and a methyl group all contribute to its lipophilicity. The amine and fluorine moieties introduce some polarity, but overall, the compound is expected to be more soluble in organic solvents than in water.
Table 1: Physicochemical Properties of Related Aniline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₈BrClFN | 240.50 |
| 4-bromo-2-fluoro-3-methylaniline | C₇H₇BrFN | 204.04[4] |
| 4-bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04[5] |
| 4-bromo-2-fluoro-6-methylaniline | C₇H₇BrFN | 204.04[6] |
The Hydrochloride Salt: A Gateway to Enhanced Aqueous Solubility
The conversion of the basic amine group in 4-bromo-2-fluoro-N-methylaniline to its hydrochloride salt is a common and effective strategy to increase aqueous solubility.[7][8] This transformation introduces an ionic character to the molecule, which is more readily solvated by polar solvents like water.[8][9]
The protonation of the nitrogen atom by hydrochloric acid creates a positively charged ammonium ion and a chloride counter-ion. This ionic pair can participate in more favorable ion-dipole interactions with water molecules compared to the weaker hydrogen bonding and dipole-dipole interactions of the neutral parent compound.[8]
However, it is crucial to consider the potential for the "common ion effect," where the solubility of the hydrochloride salt can be suppressed in solutions already containing chloride ions, such as in certain biological fluids or buffer systems.[10]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the true solubility of a compound is to measure its equilibrium or thermodynamic solubility. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[11][12][13][14]
Principle of the Shake-Flask Method
This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[15][16] The concentration of the compound in the filtered supernatant is then determined, which represents the equilibrium solubility at that specific temperature.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Solvents and buffers of interest (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, relevant organic solvents)
Step-by-Step Procedure:
-
Preparation of Solvents: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as recommended by ICH guidelines) and any organic solvents to be tested.[11][12][14]
-
Addition of Compound: Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Addition of Solvent: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).[11][17] Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour period is typical, but the optimal time should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectroscopic method.[1][18][19]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[18] A validated method should be used, which includes establishing linearity, accuracy, and precision. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.[18]
UV-Vis Spectroscopy: For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[16][20] A calibration curve of absorbance versus concentration must be prepared using standards of known concentration.[16][20]
Caption: Workflow for Equilibrium Solubility Determination.
Data Interpretation and Presentation
The solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison across different conditions.
Tabulation of Results
Summarize the quantitative solubility data in a table. Include the solvent system (and pH for aqueous solutions), temperature, and the measured solubility in units such as mg/mL or µg/mL.
Table 2: Example Solubility Data Table
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 7.0 | 25 | Experimental Value |
| 0.1 M HCl | 1.2 | 37 | Experimental Value |
| Acetate Buffer | 4.5 | 37 | Experimental Value |
| Phosphate Buffer | 6.8 | 37 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| DMSO | N/A | 25 | Experimental Value |
The pH-Solubility Profile
For ionizable compounds like this compound, it is highly informative to generate a pH-solubility profile. This involves plotting the measured solubility in aqueous buffers as a function of pH. This profile is crucial for predicting how the compound's solubility will change in different physiological environments, such as the gastrointestinal tract.
Caption: Generating a pH-Solubility Profile.
Conclusion: Empowering Research Through Foundational Data
While direct solubility data for this compound may not be readily available in the public domain, this guide provides the necessary tools and theoretical understanding for any researcher to confidently and accurately determine this critical parameter. By adhering to the principles of equilibrium solubility and employing robust analytical techniques, scientists can generate the high-quality data needed to make informed decisions in their research and development endeavors. The protocols and insights presented herein are designed to be a self-validating system, ensuring the integrity and reproducibility of the solubility data generated.
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- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13).
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- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
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- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. (2025, August 6).
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A Comprehensive Technical Guide to the Physicochemical Characterization of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Focus on Melting Point Determination
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1) is a key building block in modern medicinal chemistry. Its purity and identity are critical for the successful synthesis of downstream target molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of a fundamental parameter for its quality control: the melting point. While a specific melting point for this compound is not widely cited in reference literature, this document outlines the authoritative methodology for its determination, interpretation, and significance in a research and drug development setting. We will delve into the causality behind experimental choices, establish a self-validating protocol, and provide a framework for interpreting the results to ensure the integrity of your starting materials.
Introduction: The Critical Role of Starting Material Quality
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The identity, purity, and consistency of chemical building blocks like this compound directly impact the yield, impurity profile, and ultimate success of a synthetic campaign. Melting point determination is a foundational analytical technique used to identify, characterize, and assess the purity of solid chemical compounds.[1] It is a rapid, cost-effective, and highly informative first-line method for quality control.[1][2]
Pure crystalline substances exhibit a sharp, well-defined melting point.[3] Conversely, the presence of impurities typically causes a depression and broadening of the melting range.[2][4] Therefore, the accurate determination of the melting point for a compound like this compound serves two primary purposes:
-
Identity Confirmation: Verifying that the material matches the expected structure.
-
Purity Assessment: Ensuring the material meets the stringent quality standards required for subsequent synthetic steps.[1][5][6]
This guide will provide the necessary theoretical background and a detailed experimental protocol to empower researchers to confidently determine and interpret the melting point of this important synthetic intermediate.
Physicochemical Properties of this compound
A summary of the known identifiers and properties for this compound is essential before proceeding with experimental analysis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1197930-28-1 | [7] |
| Molecular Formula | C₇H₈BrClFN | [8] |
| Molecular Weight | 240.5 g/mol (as hydrochloride salt) | [9] |
| Physical Form | Solid (typical for hydrochloride salts) | [10][11] |
| Melting Point | Not publicly reported. Experimental determination required. | N/A |
Note on Related Compounds: For context, the melting point of the parent free base, 4-bromo-2-fluoroaniline (CAS 367-24-8), is reported as 40-42 °C. It is crucial to understand that the hydrochloride salt will have a significantly different and higher melting point due to the ionic character and stronger intermolecular forces in its crystal lattice.
The Science of Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3][5] For a pure crystalline solid, this transition occurs at a specific and narrow temperature range. The process works by heating a small, finely powdered sample under controlled conditions and observing the temperature at which the phase change occurs.[1]
Two main methods are prevalent in modern laboratories:
-
Capillary Tube Method: This is the most common technique, where a small amount of the substance is packed into a glass capillary tube and heated in a calibrated apparatus.[3][5] The temperature is recorded when the substance begins to melt and when it becomes completely liquid.
-
Differential Scanning Calorimetry (DSC): A more advanced thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC provides a highly accurate thermodynamic melting point.[2][5]
This guide will focus on the widely accessible and pharmacopeia-recognized capillary method.[3]
Authoritative Protocol for Melting Point Determination
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.
Instrumentation and Materials
-
Melting Point Apparatus: A calibrated digital instrument (e.g., Mettler Toledo, Stuart, or similar) with controlled heating ramps and a viewing magnifier.
-
Capillary Tubes: High-quality, thin-walled glass capillary tubes, sealed at one end. Using tubes from the same batch for related measurements enhances consistency.[5]
-
Sample: this compound, confirmed to be completely dry and in a fine powdered form.[3]
-
Mortar and Pestle: For grinding the sample to a fine powder.
-
Spatula
-
Melting Point Standards: Certified standards (e.g., from Sigma-Aldrich) for instrument calibration.[12]
Pre-Experimental Validation: Instrument Calibration
Rationale: The accuracy of the apparatus's temperature sensor is the bedrock of a reliable measurement. Calibration with certified standards is a non-negotiable step in quality control.[12]
Procedure:
-
Select at least two certified standards that bracket the expected melting point of your sample.
-
Determine the melting point of each standard using the procedure below.
-
Compare the observed values to the certified values. The instrument reading should be within the acceptable tolerance (typically ±0.5 °C). If not, perform the necessary instrument calibration according to the manufacturer's instructions.
Step-by-Step Experimental Workflow
The following workflow ensures an accurate determination of the melting range.
Caption: Workflow for Accurate Melting Point Determination.
Detailed Protocol Steps
-
Sample Preparation: Careless sample preparation is a leading cause of inaccurate results.[3]
-
Ensure the sample of this compound is completely dry. If necessary, dry it in a desiccator over a drying agent like phosphorus pentoxide.
-
Place a small amount of the sample on a clean, dry watch glass. Use a mortar and pestle to gently grind the solid into a fine, homogeneous powder. This ensures efficient and uniform heat transfer.
-
Jab the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
-
-
Initial (Rapid) Determination (Optional but Recommended):
-
If the melting point is completely unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C/min).[4][13] This provides an approximate range and saves time.
-
Allow the apparatus to cool significantly before proceeding with an accurate measurement. Never re-melt a sample. [5] Always use a fresh sample in a new capillary tube, as the crystal structure may have changed.[13]
-
-
Accurate Determination:
-
Place the prepared capillary tube into the melting point apparatus.
-
Set the apparatus to rapidly heat to a temperature approximately 15-20 °C below the approximate melting point found in the initial run.
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. [4][5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]
-
Observe the sample closely through the magnifier.
-
Record the temperature (T₁) at which the very first droplet of liquid becomes visible.
-
Record the temperature (T₂) at which the last trace of solid melts, resulting in a completely clear liquid.
-
The result should be reported as a melting range: T₁ - T₂ .
-
-
Confirmation:
-
Repeat the "Accurate Determination" step at least once more with a fresh sample to ensure the result is reproducible. Consistent values confirm a reliable measurement.[4]
-
Interpretation of Results
The melting range provides crucial information about the sample's purity.
| Observation | Interpretation | Implication for 4-bromo-2-fluoro-N-methylaniline HCl |
| Sharp Range (0.5 - 2.0 °C) | High Purity | The sample meets a high standard of quality. |
| Broad Range (> 2.0 °C) | Presence of Impurities | The sample contains impurities that are disrupting the crystal lattice. Further purification (e.g., recrystallization) may be required. |
| Depressed Melting Point | Presence of Impurities | The observed melting point is significantly lower than an established reference value (once determined). This is a classic indicator of an impure sample.[2][4] |
The following diagram illustrates the decision-making process based on the experimental outcome.
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Strategic Procurement and Application of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Value of a Trifunctional Synthon
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, the strategic selection of molecular building blocks is paramount. Halogenated anilines are a cornerstone of medicinal chemistry, offering versatile scaffolds for constructing complex, biologically active molecules.[1][2] 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No: 1197930-28-1) has emerged as a particularly valuable intermediate.[3] Its utility stems from a trifunctional architecture:
-
A Bromine Atom: Positioned at the 4-position, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.
-
An Ortho-Fluorine Atom: The fluorine at the 2-position profoundly influences the molecule's electronic properties. It can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent aniline nitrogen.[1]
-
An N-methylaniline Moiety: This functional group provides a site for amide bond formation, further derivatization, or can act as a critical pharmacophoric element for hydrogen bonding and establishing molecular conformation.
This guide provides an in-depth technical overview for researchers, scientists, and procurement managers on sourcing, qualifying, and effectively utilizing this high-value chemical intermediate.
Part 1: Commercial Sourcing and Supplier Qualification
Procuring high-quality starting materials is a critical, non-negotiable step in any research and development pipeline. The quality of the initial building block directly impacts reaction efficiency, impurity profiles, and the ultimate success of a multi-step synthesis. When sourcing this compound, it is crucial to partner with suppliers who can provide comprehensive analytical data and demonstrate batch-to-batch consistency.
Identifying Commercial Suppliers
A number of chemical suppliers specialize in providing advanced building blocks for pharmaceutical R&D. These range from large, well-established manufacturers to specialized contract research organizations (CROs). The table below lists representative suppliers for this compound or its free base, highlighting the importance of verifying the exact chemical form (hydrochloride salt vs. free base) and CAS number upon inquiry.
| Supplier Name | Product Offered | CAS Number | Notes |
| CRO SPLENDID LAB | This compound[3] | 1197930-28-1 | A CRO specializing in custom synthesis and pharmaceutical impurities.[3] |
| Chemlyte Solutions | 4-Bromo-2-fluoro-N-methylaniline (Free Base)[4] | 213190-12-6 | Offers the free base form, available from gram to kilogram scale.[4] |
| BLD Pharm | 2-Bromo-4-fluoro-N-methylaniline hydrochloride (Isomer)[5] | 1216913-11-9 | Supplies an isomer; demonstrates capability in this chemical class. |
| Various R&D Suppliers | Multiple Isomers and Analogs | Various | Companies like Sigma-Aldrich, TCI, and AK Scientific offer a wide range of related bromo-fluoro-aniline derivatives.[6][7] |
Due Diligence in Supplier Selection:
-
Request a Certificate of Analysis (CoA): Do not procure without a representative CoA. This document is the primary tool for technical qualification.
-
Verify Analytical Methods: Ensure the supplier uses standard methods like HPLC for purity assessment and NMR for structural confirmation.
-
Inquire about Scale-Up Capabilities: If your project may advance to preclinical or clinical stages, confirm the supplier's capacity to produce larger, GMP-compliant batches.
-
Review Safety Data Sheets (SDS): The supplier's SDS provides critical handling and safety information.[7]
Part 2: Technical Specifications and Analytical Characterization
A thorough evaluation of the Certificate of Analysis is essential to validate the quality of the procured material. Researchers should expect and scrutinize the following data.
| Analytical Test | Purpose | Typical Specification |
| Appearance | Visual confirmation of physical state and color. | White to off-white or pale purple solid/powder.[8] |
| Purity (HPLC) | Quantifies the percentage of the desired compound relative to impurities. | ≥98.0%.[8] |
| Identity (¹H NMR) | Confirms the chemical structure by analyzing proton signals. | Spectrum must be consistent with the proposed structure. |
| Identity (Mass Spec) | Confirms the molecular weight of the compound. | Measured mass should match the theoretical mass.[3][9] |
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's structure. For 4-bromo-2-fluoro-N-methylaniline, a researcher should look for characteristic signals corresponding to:
-
Aromatic Protons: A complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm) consistent with a 1,2,4-trisubstituted benzene ring, showing couplings to both protons and the fluorine atom.
-
N-H Proton (for HCl salt): A broad singlet, potentially downfield, which may exchange with D₂O.
-
N-Methyl Protons: A singlet or doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm.
Part 3: Safety, Handling, and Storage
As with many halogenated and amine-containing compounds, this compound requires careful handling in a laboratory setting.
-
Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[7][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][11] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Storage Conditions: Store the compound in a tightly closed container in a dry, well-ventilated area.[11] For long-term stability, storage at 2-8°C, protected from light, is often recommended.[12]
Part 4: Application Protocol—Palladium-Catalyzed Suzuki Coupling
To illustrate the utility of this compound as a synthetic building block, this section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating carbon-carbon bonds, a key transformation in the synthesis of many pharmaceutical agents.
Workflow Diagram: Suzuki Coupling
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Step-by-Step Methodology
Objective: To synthesize a biaryl compound by coupling 4-bromo-2-fluoro-N-methylaniline with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Nitrogen or Argon gas supply
Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Expert Insight: The use of the hydrochloride salt necessitates a sufficient amount of base (at least 3 equivalents) to both neutralize the salt and facilitate the catalytic cycle.
-
-
Reaction Setup: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Expert Insight: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. A properly inerted atmosphere is critical to prevent catalyst degradation and ensure high conversion.
-
-
Solvent Addition & Heating: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.
This self-validating protocol, with its in-process checks (TLC/LC-MS) and final characterization, ensures the trustworthy synthesis of the desired compound, directly enabled by the unique reactivity of the 4-bromo-2-fluoro-N-methylaniline scaffold.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategic combination of a cross-coupling handle, a modulating fluorine atom, and a derivatizable aniline core provides chemists with a robust platform for synthesizing novel molecular entities. By performing careful due diligence in supplier selection, rigorously analyzing technical specifications, adhering to safe handling protocols, and applying robust synthetic methodologies, researchers can effectively leverage this intermediate to accelerate their drug discovery programs.
References
- Vertex AI Search. (n.d.). chemical label this compound.
- Chemlyte Solutions. (n.d.). 4-Bromo-2-fluoro-N-methylaniline. LookChem.
- ECHEMI. (n.d.). 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets.
- CRO SPLENDID LAB. (n.d.). This compound.
- Benchchem. (2025). The Versatility of 4-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide.
- CP Lab Safety. (n.d.). 4-Bromo-2-fluoroaniline, 25g, Each.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 4-Bromo-3-fluoro-2-methylaniline - Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-N-METHYLANILINE.
- BLD Pharm. (n.d.). 2-Bromo-4-fluoro-N-methylaniline hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- BLD Pharm. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.
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role of 4-bromo-2-fluoro-N-methylaniline hydrochloride in organic synthesis
An In-Depth Technical Guide to the Role of 4-bromo-2-fluoro-N-methylaniline Hydrochloride in Organic Synthesis
Abstract
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound (CAS: 1197930-28-1) has emerged as a highly versatile and valuable intermediate. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, an activatable fluorine for nucleophilic substitution, and a secondary amine for further derivatization—provides chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, safety considerations, and core synthetic applications, providing researchers, scientists, and drug development professionals with field-proven insights and detailed methodologies.
Compound Profile and Physicochemical Properties
This compound is a substituted aniline derivative that serves as a key precursor in multi-step synthetic pathways. Understanding its fundamental properties is the first step toward its effective utilization.
| Property | Value | Reference |
| CAS Number | 1197930-28-1 | [1] |
| Molecular Formula | C₇H₈BrClFN | [2][3] |
| Molecular Weight | 240.5 g/mol (for the salt) | [3] |
| Appearance | Typically a solid powder | [4] |
| Melting Point | 52 - 54 °C (for the free base) | |
| Boiling Point | 264 °C (for the free base) |
Note: The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
Safety and Handling
As with any halogenated aromatic compound, proper handling is critical. This compound is classified as harmful and requires careful management in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][5]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7]
Strategic Importance in Synthesis: The Reactive Sites
The synthetic utility of 4-bromo-2-fluoro-N-methylaniline stems from its distinct reactive centers, which can be addressed with high selectivity. The interplay between the electron-withdrawing fluorine atom and the electron-donating N-methylamino group modulates the reactivity of the aromatic ring and its substituents.
Caption: Key reactive sites on the 4-bromo-2-fluoro-N-methylaniline core.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most exploited reactive site, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for creating complex molecular scaffolds from simpler precursors. The principles are broadly applicable to bromoaniline substrates.[8][9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. The electron-withdrawing nature of the adjacent fluorine atom can facilitate the initial oxidative addition step of the palladium catalyst, often leading to efficient reactions.[9]
Causality: The choice of a palladium(0) source (like Pd(PPh₃)₄) or a palladium(II) precatalyst with phosphine ligands is critical. The ligands stabilize the palladium center and modulate its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which then participates in transmetalation. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, facilitates the dissolution of both organic and inorganic reagents.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
For synthesizing more complex diaryl or aryl-alkyl amines, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine. This is particularly useful when the desired nitrogen-containing substituent cannot be introduced by other means.
Field Insight: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which forms the C-N bond and regenerates the active catalyst. The choice of base is also crucial; sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used.
Experimental Methodologies: A Practical Guide
The following protocol provides a representative, self-validating system for a Suzuki-Miyaura coupling reaction. Researchers should optimize conditions for their specific boronic acid partner.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-2-fluoro-N-methylaniline derivative.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Causality: The base (K₂CO₃) serves two purposes: neutralizing the hydrochloride salt to generate the free aniline in situ and activating the boronic acid for transmetalation.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes inorganic salts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers multiple avenues for molecular elaboration. Its true value lies in the selective and predictable reactivity of its functional groups, enabling the efficient construction of novel compounds for pharmaceutical and advanced material applications. By understanding the principles behind its core reactions, such as palladium-catalyzed cross-couplings, and by employing robust, well-reasoned protocols, researchers can fully exploit the synthetic potential of this versatile reagent.
References
- Title: chemical label this compound Source: Google Grounding API URL
- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
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- Title: 4-Bromo-3-fluoro-2-methylaniline - AK Scientific, Inc.
- Title: Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-N-METHYLANILINE - ChemicalBook Source: ChemicalBook URL
- Title: 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets - ECHEMI Source: ECHEMI URL
- Title: CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline | MFCD26687842 Source: Hoffman Fine Chemicals URL
- Source: Ningbo Innopharmchem Co., Ltd.
- Title: 2-Bromo-4-fluoro-N-methylaniline hydrochloride 1216913-11-9 wiki - Guidechem Source: Guidechem URL
- Title: A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)
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The Strategic Intermediate: A Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride in Advanced Pharmaceutical Synthesis
For Immediate Release
SHANGHAI – January 10, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of synthetic intermediates is paramount to the successful and efficient production of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No: 1197930-28-1), a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors.
Introduction: The Unseen Architect of Modern Medicines
This compound is a substituted aniline derivative that has gained significant traction in medicinal chemistry. Its unique structural features—a bromine atom for facile cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a secondary amine for further derivatization—make it a highly versatile intermediate. This guide will delve into the synthesis, properties, and critical applications of this compound, with a particular focus on its role in the synthesis of targeted cancer therapies.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and safety in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1197930-28-1 | [1] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| Appearance | Off-white to white solid | Supplier Data |
| Melting Point | Not explicitly available for the hydrochloride salt. The free base, 4-bromo-2-fluoro-N-methylaniline, is typically an oil at room temperature. | Inferred from related compounds |
| Solubility | Soluble in methanol and other polar organic solvents. | General knowledge of hydrochloride salts |
| Boiling Point | Not available for the hydrochloride salt. |
Safety Information: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a sequential process that begins with the regioselective bromination of a suitable aniline precursor, followed by N-methylation, and finally, conversion to the hydrochloride salt.
Step 1: Synthesis of the Precursor, 4-bromo-2-fluoroaniline
The initial and critical step is the synthesis of 4-bromo-2-fluoroaniline. Several methods have been reported, with a common and effective approach being the electrophilic bromination of 2-fluoroaniline.
Reaction Scheme:
Caption: Synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline.
Detailed Protocol for the Synthesis of 4-bromo-2-fluoroaniline:
A solution of 2-fluoroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), is cooled to 0°C in an ice bath. To this stirred solution, N-bromosuccinimide (NBS) (1 equivalent) is added portion-wise over a period of 1-2 hours, maintaining the temperature at 0°C. The reaction is an electrophilic aromatic substitution, where the bulky N-bromosuccinimide delivers a bromine atom preferentially to the para position of the aniline, which is activated by the amino group. After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes. The mixture is then washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-bromo-2-fluoroaniline, which can be purified by column chromatography or recrystallization.[3]
Step 2: N-Methylation of 4-bromo-2-fluoroaniline
The second step involves the N-methylation of the synthesized 4-bromo-2-fluoroaniline. A common and efficient method for this transformation is reductive amination using formaldehyde as the methyl source and a mild reducing agent like sodium borohydride.
Reaction Scheme:
Caption: N-methylation of 4-bromo-2-fluoroaniline.
Detailed Protocol for the Synthesis of 4-bromo-2-fluoro-N-methylaniline:
To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in methanol, an aqueous solution of formaldehyde (1.1 equivalents) is added. The mixture is stirred at room temperature for a period of time to allow for the formation of the intermediate imine or aminal. The reaction mixture is then cooled to 0°C, and sodium borohydride (1.5 equivalents) is added portion-wise. The sodium borohydride reduces the in-situ formed imine to the desired N-methylated product. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-bromo-2-fluoro-N-methylaniline, which can be used in the next step without further purification or can be purified by column chromatography.[4]
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 4-bromo-2-fluoro-N-methylaniline, to its hydrochloride salt. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Detailed Protocol for the Preparation of this compound:
4-bromo-2-fluoro-N-methylaniline (1 equivalent) is dissolved in a suitable organic solvent, such as ethyl acetate or diethyl ether. To this solution, a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in ethyl acetate or 4M HCl in 1,4-dioxane) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The suspension is stirred for a period of time to ensure complete precipitation. The solid is then collected by filtration, washed with the solvent used for the reaction (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield this compound as a stable, crystalline solid.[5]
Application in Drug Development: Synthesis of a Key Lorlatinib Precursor
The utility of this compound as a synthetic intermediate is exemplified in the synthesis of precursors for potent kinase inhibitors. A notable example is its application in the synthesis of a key fragment of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[4]
The N-methylaniline moiety of the intermediate is crucial for the final structure and activity of Lorlatinib. The synthesis of a key benzamide precursor to Lorlatinib can be envisioned starting from 4-bromo-2-fluoro-N-methylaniline.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway to a key Lorlatinib precursor.
This conceptual pathway highlights how the functionalities of this compound can be strategically manipulated. The bromine atom can be converted to a carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide. The resulting benzoic acid derivative can then be coupled with another key fragment of Lorlatinib, (5-cyano-1-methyl-1H-pyrazol-3-yl)methanamine, through a standard amide bond formation reaction. This demonstrates the pivotal role of the title compound in constructing the complex architecture of modern kinase inhibitors.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and the strategic placement of its functional groups allow for its incorporation into complex molecular targets, such as the kinase inhibitor Lorlatinib. A comprehensive understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and process development scientists working on the cutting edge of drug discovery.
References
- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline.
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
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Spectroscopic Characterization of 4-bromo-2-fluoro-N-methylaniline Hydrochloride: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-bromo-2-fluoro-N-methylaniline hydrochloride. As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic interpretation and supported by data from analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound is a substituted aniline derivative with key functional groups that give rise to a unique spectroscopic fingerprint. The presence of a bromine and a fluorine atom on the aromatic ring, along with an N-methyl group and the hydrochloride salt form, all contribute distinct features to its NMR, IR, and mass spectra. Understanding these contributions is essential for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, we will consider both ¹H and ¹³C NMR data. The hydrochloride form implies that the amine is protonated, which will significantly influence the chemical shifts, particularly of the protons and carbons near the nitrogen atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton of the ammonium salt.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to fluorine, resulting in a large coupling; meta to H-5, resulting in a smaller coupling. |
| Aromatic H-5 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz | Ortho to H-6, meta to fluorine. |
| Aromatic H-6 | 6.8 - 7.0 | Triplet or Doublet of doublets (t or dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | Ortho to H-5 and the nitrogen group. |
| N-H | 9.0 - 11.0 | Broad singlet | The proton on the positively charged nitrogen is acidic and will appear as a broad signal. | |
| N-CH₃ | 3.0 - 3.3 | Singlet or Doublet | ³J(H-N-H) ≈ 5 Hz (if visible) | The methyl group attached to the nitrogen will be a singlet, but may show coupling to the N-H proton. |
Note: Predicted values are based on the analysis of similar compounds such as 4-bromo-2-fluoroaniline and N-methylaniline derivatives. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electronegative fluorine and bromine atoms will have a significant impact on the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NHCH₃) | 140 - 145 | Attached to nitrogen, deshielded. |
| C2 (C-F) | 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) | Directly attached to fluorine, showing a large one-bond C-F coupling. |
| C3 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) | Ortho to fluorine, showing a two-bond C-F coupling. |
| C4 (C-Br) | 110 - 115 | Attached to bromine, shielded compared to other aromatic carbons. |
| C5 | 125 - 130 (d, ³J(C-F) ≈ 5-10 Hz) | Meta to fluorine, showing a three-bond C-F coupling. |
| C6 | 118 - 123 | Ortho to the nitrogen group. |
| N-CH₃ | 30 - 35 | Typical range for an N-methyl group. |
Note: The carbon attached to fluorine will appear as a doublet due to coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the N-H bond of the ammonium salt, C-N, C-F, C-Br, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Mode | Intensity |
| N-H (ammonium salt) | 2400 - 2800 | Stretching | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Stretching | Medium |
| C-H (methyl) | 2850 - 2960 | Stretching | Medium |
| C=C (aromatic) | 1450 - 1600 | Stretching | Medium to Strong |
| C-N | 1250 - 1350 | Stretching | Medium |
| C-F | 1100 - 1250 | Stretching | Strong |
| C-Br | 500 - 600 | Stretching | Medium to Strong |
The broad absorption in the 2400-2800 cm⁻¹ region is a characteristic feature of an amine salt. The strong C-F stretch is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see the molecular ion of the free base after the loss of HCl. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectrum.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum will show a pair of peaks for the molecular ion of the free base (4-bromo-2-fluoro-N-methylaniline) at m/z values corresponding to the isotopes of bromine.
-
m/z for C₇H₇⁷⁹BrFN⁺
-
m/z for C₇H₇⁸¹BrFN⁺
-
-
Key Fragments:
-
[M-CH₃]⁺: Loss of the methyl group.
-
[M-Br]⁺: Loss of the bromine atom.
-
Fragments corresponding to the aromatic ring.
-
The presence of the bromine isotope pattern is a definitive indicator for the presence of a single bromine atom in the molecule.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans for adequate signal intensity.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum before running the sample.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion peaks.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and by drawing comparisons with analogous structures, a detailed predictive analysis of its spectral characteristics has been presented. The experimental protocols outlined provide a framework for obtaining high-quality data for the verification of this compound's structure. This guide serves as a valuable resource for scientists and researchers in the field of drug development and chemical synthesis, enabling the confident identification and characterization of this important chemical intermediate.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem. Compound Summary for 4-bromo-2-methylaniline. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 4-Bromo-2-fluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
Abstract
As a pivotal intermediate in the synthesis of complex pharmaceutical agents, 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS 1197930-28-1) presents a unique combination of reactivity and potential hazards. This in-depth technical guide provides a comprehensive framework for the safe and effective handling of this compound in a research and development setting. Moving beyond generic safety protocols, this whitepaper delves into the mechanistic underpinnings of its hazardous properties, offering field-proven strategies for risk mitigation. Detailed experimental protocols for common laboratory procedures, emergency response, and waste disposal are provided, ensuring a self-validating system of safety and scientific integrity. This guide is intended to empower researchers, scientists, and drug development professionals to work confidently and safely with this valuable synthetic building block.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling due to potential toxicological effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its primary hazards.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[1] |
The hydrochloride salt form suggests good aqueous solubility, which can facilitate its absorption through various routes of exposure. The presence of bromine and fluorine atoms on the aromatic ring can influence its metabolic pathways and potential for bioaccumulation.
Toxicological Profile: An Evidence-Based Approach
The halogenated nature of this compound may also contribute to its toxicity profile. Halogenated aromatic compounds can be persistent and may have specific target organ toxicities. Therefore, it is prudent to treat this compound as a potent substance with the potential for both acute and chronic health effects.
Occupational Exposure Limits (OELs): A Proactive Stance
Given the absence of a published OEL for this compound, a precautionary approach is mandated. For novel pharmaceutical intermediates with limited toxicological data, establishing an in-house occupational exposure band (OEB) is a critical step in risk management.[2][3][4] Based on its GHS classification and structural alerts for toxicity, a provisional OEB in the range of 10-100 µg/m³ (OEB 3) is a responsible starting point. This necessitates the use of containment strategies to minimize airborne exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, with engineering controls serving as the primary barrier and PPE as a crucial secondary defense.
Primary Containment: Isolating the Hazard
All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted within a certified chemical fume hood. For procedures involving larger quantities or those with a higher potential for aerosolization, a glove box or a ventilated balance enclosure should be utilized. The facility's ventilation system should be designed for single-pass air, preventing recirculation of potentially contaminated air.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, chemical splash-proof goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A full-length laboratory coat with tight-fitting cuffs is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator | For routine handling within a certified fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a full-face respirator with a combination organic vapor/HEPA cartridge should be available. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.
Standard Operating Procedure for Weighing and Reconstitution
Objective: To safely weigh a target mass of this compound and prepare a stock solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF, water)
-
Calibrated analytical balance within a ventilated enclosure
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes and pipette aid
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure the ventilated balance enclosure is functioning correctly.
-
Don all required PPE (double gloves, safety goggles, lab coat).
-
Place all necessary equipment inside the enclosure.
-
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer a small amount of the solid to the weighing paper/boat on the balance.
-
Record the exact weight.
-
Securely close the primary container.
-
-
Reconstitution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a portion of the desired solvent to the flask, ensuring to rinse the weighing paper/boat to recover all the compound.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once dissolved, add the solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and clearly labeled with the appropriate hazard warnings.
Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: While it is a hydrochloride salt, strong bases will deprotonate the amine, and strong acids could potentially react with the aromatic ring under certain conditions.
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)
Stability: The compound is expected to be stable under recommended storage conditions. However, prolonged exposure to light and air should be avoided to prevent potential degradation. The N-methylaniline moiety can be susceptible to oxidation, which may lead to discoloration over time.
Emergency Procedures
Rapid and informed action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
For a small spill (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
For a large spill (unmanageable by local personnel):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and provide them with the identity of the spilled material.
-
Restrict access to the affected area.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (gloves, weighing paper, etc.) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste streams.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration at a licensed facility.
Visualization of Safety Workflow
The following diagram illustrates the critical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a valuable tool in synthetic chemistry, but its potential hazards demand a thorough and proactive approach to safety. By understanding its toxicological profile, implementing robust engineering controls and PPE, adhering to detailed handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide provides the foundational knowledge and practical steps necessary to foster a culture of safety and scientific excellence in the laboratory.
References
- Graham, J. C., Hillegass, J., & Schulze, G. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology, 118, 104803. [Link]
- Naumann, B. D., Sargent, E. V., Starkman, B. S., Fraser, W. J., Becker, G. T., & Kirk, G. D. (1996). Performance-based exposure control limits for pharmaceutical active ingredients.
- Zalk, D. M., & Nelson, D. I. (2008). History and evolution of control banding: a review. Journal of occupational and environmental hygiene, 5(5), 330-346.
- Ahuja, V., & Krishnappa, M. (2021). Approaches for setting occupational exposure limits in the pharmaceutical industry. Journal of Applied Toxicology, 41(9), 1333-1349. [Link]
- Bucknell University. (2016). Hazardous Waste Segregation.
- Chemical Label for this compound. (n.d.).
- Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds.
- Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?
- ACTenviro. (2024). Best Practices for Emergency Spill Response.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
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- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, halogenated anilines are indispensable building blocks for the synthesis of a vast array of bioactive molecules. Their unique electronic properties and versatile reactivity make them ideal starting materials for the construction of complex molecular scaffolds. Among these, 4-bromo-2-fluoro-N-methylaniline hydrochloride has emerged as a key intermediate, particularly in the development of targeted therapies such as kinase inhibitors.
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1197930-28-1 | |
| Molecular Formula | C₇H₈BrClFN | |
| Molecular Weight | 240.5 g/mol | |
| Appearance | Off-white to light yellow solid | Supplier Data |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the bromination of 2-fluoroaniline, followed by N-methylation, and finally, conversion to the hydrochloride salt.
Step 1: Synthesis of 4-bromo-2-fluoroaniline
The regioselective bromination of 2-fluoroaniline is a critical first step. The fluorine atom at the 2-position and the amino group are both ortho-, para-directing. However, the amino group is a much stronger activating group, and its directing effect dominates. To achieve selective bromination at the para-position to the amino group, various brominating agents can be employed. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[1]
Experimental Protocol:
-
Dissolve 2-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1 equivalent) portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0 °C.
-
Wash the reaction mixture with cold water (4 x volume of dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 4-bromo-2-fluoroaniline as a brown oil.
Caption: Synthesis of 4-bromo-2-fluoroaniline.
Step 2: Synthesis of 4-bromo-2-fluoro-N-methylaniline
The N-methylation of 4-bromo-2-fluoroaniline can be achieved through reductive amination using formaldehyde as the methyl source.[2] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ by a suitable reducing agent like sodium borohydride.
Experimental Protocol:
-
To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in methanol, add an aqueous solution of formaldehyde (37%, 1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-N-methylaniline.
Caption: Synthesis of 4-bromo-2-fluoro-N-methylaniline.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 4-bromo-2-fluoro-N-methylaniline, into its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine with a solution of hydrogen chloride in an organic solvent.[3]
Experimental Protocol:
-
Dissolve the crude 4-bromo-2-fluoro-N-methylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: Formation of the hydrochloride salt.
Characterization
Spectroscopic Data (Predicted)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (DMSO-d₆) | δ ~7.5-7.0 (m, 3H, Ar-H), ~2.8 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~155 (d, J ≈ 240 Hz, C-F), ~140-110 (Ar-C), ~30 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000 (Ar C-H stretch), ~2900 (Alkyl C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-N stretch), ~1100 (C-F stretch), ~800 (C-Br stretch) |
| Mass Spec. (EI) | m/z ~204/206 ([M-HCl]⁺, bromine isotope pattern) |
Note: The predicted spectral data is based on the analysis of similar compounds such as 4-bromo-2-methylaniline and other fluorinated anilines.[4][5]
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. The bromine and fluorine substituents, along with the N-methylaniline core, provide multiple points for chemical modification and can influence the binding affinity and pharmacokinetic properties of the final drug molecule.
A notable application of this intermediate is in the synthesis of pyrimidine and pyridine-based kinase inhibitors, as described in patent literature. For instance, it can be used as a key reactant in the synthesis of irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling.[4]
Exemplary Synthetic Application: Synthesis of a Pyrimidine-based Kinase Inhibitor Intermediate
The following reaction scheme illustrates the use of this compound in a nucleophilic aromatic substitution reaction with a dichloropyrimidine, a common step in the synthesis of many kinase inhibitors.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline hydrochloride: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a halogenated aniline derivative of increasing interest in medicinal chemistry and organic synthesis. While a detailed historical account of its specific discovery is not extensively documented, its emergence is intrinsically linked to the broader development of fluorinated and brominated aniline building blocks in the pharmaceutical industry. This guide will delve into the compound's physicochemical properties, explore plausible and referenced synthetic pathways, and discuss its potential applications as a key intermediate in the development of novel therapeutic agents.
Introduction: The Rise of Halogenated Anilines
Substituted anilines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The combination of these halogens with an N-methyl group in the aniline scaffold creates a unique building block with tailored reactivity and biological potential. This compound is a prime example of such a strategically designed intermediate, poised for utilization in complex molecule synthesis. While a singular "discovery" of this compound is not a celebrated event in chemical literature, its existence is a logical and valuable progression in the field of medicinal chemistry.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The following table summarizes the key properties of 4-bromo-2-fluoro-N-methylaniline and its hydrochloride salt.
| Property | Value | Source |
| 4-bromo-2-fluoro-N-methylaniline | ||
| Molecular Formula | C₇H₇BrFN | N/A |
| Molecular Weight | 204.04 g/mol | N/A |
| Appearance | Likely a solid or oil at room temperature | N/A |
| This compound | ||
| Molecular Formula | C₇H₈BrClFN | N/A |
| Molecular Weight | 240.50 g/mol | N/A |
| Appearance | Likely a crystalline solid | N/A |
| Solubility | Expected to have increased aqueous solubility compared to the free base | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with the formation of the core aniline structure, followed by N-methylation and subsequent conversion to the hydrochloride salt. This section outlines a logical and referenced synthetic approach.
Synthesis of the Precursor: 4-bromo-2-fluoroaniline
The initial and crucial step is the regioselective bromination of 2-fluoroaniline. Several methods have been reported for this transformation.
A common and effective method for the bromination of anilines is the use of N-bromosuccinimide.[2]
Experimental Protocol:
-
Dissolve 2-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 4-bromo-2-fluoroaniline.
A more recent and regioselective method involves a copper-catalyzed system.[3]
Experimental Protocol:
-
To a mixture of acetonitrile and water, add 2-fluoroaniline and a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Cool the mixture and add sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in portions.
-
Stir the reaction at a controlled temperature until the starting material is consumed.
-
Work up the reaction by adding sodium thiosulfate and adjusting the pH with a base.
-
Extract the product with an organic solvent and purify by column chromatography.
Caption: Synthesis of 4-bromo-2-fluoroaniline.
N-Methylation of 4-bromo-2-fluoroaniline
The introduction of a methyl group onto the nitrogen atom can be achieved through various methylation strategies.
Reductive amination is a widely used and efficient method for N-alkylation of amines.[4] This can be achieved by reacting the aniline with an aldehyde (formaldehyde) in the presence of a reducing agent.
Experimental Protocol:
-
Dissolve 4-bromo-2-fluoroaniline in a suitable solvent such as methanol or acetonitrile.
-
Add a source of formaldehyde, such as an aqueous solution or paraformaldehyde.
-
Introduce a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by quenching the excess reducing agent and extracting the product.
-
Purify the resulting 4-bromo-2-fluoro-N-methylaniline by column chromatography.
Traditional methods using methylating agents like dimethyl sulfate can also be employed, though caution is required due to their toxicity.[5]
Experimental Protocol:
-
Dissolve 4-bromo-2-fluoroaniline in a suitable solvent and add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the aniline.
-
Slowly add dimethyl sulfate dropwise at a controlled temperature.
-
Monitor the reaction for the formation of the N-methylated product.
-
Upon completion, perform an aqueous workup to remove the base and byproducts.
-
Extract the product and purify by column chromatography.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-bromo-2-fluoro-N-methylaniline hydrochloride
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic use of 4-bromo-2-fluoro-N-methylaniline hydrochloride as a critical building block in the synthesis of potent kinase inhibitors. Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology, and the selection of versatile, functionalized starting materials is paramount to successful drug discovery campaigns. This document details the physicochemical properties of the title compound, provides a detailed, step-by-step protocol for its incorporation into a representative quinazoline-based kinase inhibitor scaffold, and discusses the relevant biological pathways targeted. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Importance of Halogenated Anilines in Kinase Inhibitor Design
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1][2] This signaling event is fundamental to a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting these aberrant signaling pathways.[3][4]
The 4-anilinoquinazoline and 4-anilinopyrimidine cores are privileged scaffolds in the design of kinase inhibitors, forming the backbone of numerous FDA-approved drugs such as Gefitinib and Vandetanib.[3][5][6] The aniline moiety is crucial as it typically occupies the adenine-binding region of the ATP pocket, forming key hydrogen bonds and hydrophobic interactions.[7] The substitution pattern on this aniline ring is a critical determinant of an inhibitor's potency, selectivity, and pharmacokinetic (ADME) properties.
The subject of this guide, this compound, is a highly valuable starting material for several reasons:
-
Fluorine Substitution: The ortho-fluoro group can modulate the pKa of the aniline nitrogen, influence conformational preferences, and form favorable interactions within the kinase active site, often enhancing binding affinity.[8]
-
Bromine Substitution: The para-bromo atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore additional binding pockets or modulate solubility. It has also been shown that a bromine at this position can significantly enhance inhibitory potency.[7]
-
N-Methyl Group: The presence of the N-methyl group can prevent the formation of certain metabolites, potentially improving the drug's pharmacokinetic profile. It also alters the hydrogen-bonding capacity of the aniline nitrogen, which can be leveraged to fine-tune selectivity.
This guide will use the synthesis of a Vandetanib analogue as a representative example to illustrate the practical application of this compound in a drug discovery context. Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[6][9]
Physicochemical and Spectroscopic Data of Key Building Blocks
A thorough understanding of the properties of the starting materials is essential for successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1197930-28-1 | [10] |
| Molecular Formula | C₇H₈BrClFN | [10] |
| Molecular Weight | 240.50 g/mol (for HCl salt) | [10] |
| Appearance | Off-white to light brown solid | Generic |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | Generic |
Synthetic Workflow: From Building Block to Kinase Inhibitor
The synthesis of a quinazoline-based kinase inhibitor from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen acts as the nucleophile, displacing a leaving group (commonly a chlorine atom) on the 4-position of the quinazoline ring.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(4-bromo-2-fluorophenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amine , an analogue of Vandetanib.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 1197930-28-1 | Commercial | ≥98% |
| 4-Chloro-6,7-dimethoxyquinazoline | 35634-53-4 | Commercial | ≥98% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Commercial | ACS Grade |
| 2-Propanol (Isopropanol) | 67-63-0 | Commercial | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | Commercial | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial | ACS Grade |
| Hexanes | 110-54-3 | Commercial | ACS Grade |
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Free Aniline Base
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.16 mmol).
-
Add 20 mL of deionized water and 20 mL of dichloromethane (DCM).
-
Stir the biphasic mixture vigorously while slowly adding a saturated aqueous solution of sodium bicarbonate (~15 mL) until the pH of the aqueous layer is ~8-9 (test with pH paper). Effervescence will be observed.
-
Continue stirring for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-N-methylaniline as a light brown oil. This free base should be used immediately in the next step.
Causality: The starting material is a hydrochloride salt. The SNAr reaction requires a nucleophilic (non-protonated) amine. Therefore, a mild base like sodium bicarbonate is used to deprotonate the anilinium salt to generate the free aniline base, which is then extracted into an organic solvent.
Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline (0.85 g, 3.78 mmol, 0.91 equiv) and the crude 4-bromo-2-fluoro-N-methylaniline from the previous step (~4.16 mmol, 1.0 equiv).
-
Add 30 mL of 2-propanol to the flask.
-
Heat the reaction mixture to reflux (~82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be UV active and stain with potassium permanganate.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold 2-propanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to yield the crude product.
Causality: The SNAr reaction is the key bond-forming step. The electron-withdrawing quinazoline ring system activates the C4 position for nucleophilic attack by the aniline. 2-Propanol is a suitable solvent that facilitates the reaction at reflux temperatures and allows for the product to precipitate upon cooling, simplifying initial purification.
Step 3: Purification and Characterization
-
The crude product can be further purified by recrystallization from hot ethanol or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
The purified product, N-(4-bromo-2-fluorophenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amine , should be obtained as a white to off-white solid.
-
Characterize the final compound using the following methods:
-
¹H NMR & ¹³C NMR: To confirm the structure and assess purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the final purity profile.
-
Table 2: Expected Analytical Data for the Final Product
| Analysis | Expected Result |
| Molecular Formula | C₁₇H₁₅BrFN₃O₂ |
| Molecular Weight | 392.23 g/mol |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, N-methyl protons, and methoxy protons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 392.0, 394.0 (isotopic pattern for Br) |
| HPLC Purity | >98% |
Mechanism of Action and Targeted Signaling Pathway
The synthesized compound is an analogue of Vandetanib and is expected to function as a dual inhibitor of VEGFR-2 and EGFR. These are receptor tyrosine kinases (RTKs) that play pivotal roles in tumor growth, progression, and angiogenesis (the formation of new blood vessels).
-
EGFR Inhibition: By binding to the ATP pocket of EGFR, the inhibitor prevents its autophosphorylation and activation. This blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
-
VEGFR-2 Inhibition: Inhibition of VEGFR-2 in endothelial cells blocks the signaling initiated by VEGF. This prevents angiogenesis, thereby starving the tumor of the essential nutrients and oxygen required for its growth and metastasis.
Conclusion
This compound is a strategically important building block for the synthesis of potent kinase inhibitors. Its unique substitution pattern allows for the creation of compounds with desirable potency, selectivity, and pharmacokinetic properties. The protocol detailed herein provides a robust and reproducible method for synthesizing a quinazoline-based dual VEGFR-2/EGFR inhibitor, demonstrating the practical utility of this versatile starting material. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel targeted therapies.
References
- Bridges, A.J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry.
- Cocchi, F., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. National Institutes of Health.
- Boschelli, D.H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters.
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
- Zhang, H., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health.
- Wu, P., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Roskoski, R. Jr. (2022). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry.
- Gozalbes, R., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
- Patel, H., et al. (2014). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. MedChemComm.
- Singh, J., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
- Abdel-Aziem, A., et al. (2020). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Archiv der Pharmazie.
- CRO SPLENDID LAB. This compound.
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Application Notes and Protocols: The Strategic Incorporation of 4-bromo-2-fluoro-N-methylaniline hydrochloride in the Synthesis of Advanced PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as modulating physicochemical properties.[3][5][6] This guide details the application of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a versatile chemical building block, in the synthesis of sophisticated PROTACs. We provide in-depth protocols, scientific rationale, and data presentation to illustrate its utility in constructing next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
The PROTAC-mediated degradation pathway is a catalytic process wherein a single PROTAC molecule can induce the degradation of multiple POI molecules.[2] This event-driven pharmacology offers significant advantages over traditional occupancy-based inhibitors. The success of a PROTAC is critically dependent on the optimal presentation of the two ligands to their respective protein partners, a function governed by the linker.[7][8]
Historically, linkers were often simple alkyl or polyethylene glycol (PEG) chains.[1][6] However, the field is rapidly evolving towards more complex linker architectures that can impart desirable properties such as:
-
Improved Ternary Complex Stability: The linker's length, rigidity, and conformation directly impact the geometry of the ternary complex, which is crucial for efficient ubiquitination.[5][9]
-
Enhanced Physicochemical Properties: Linker modifications can tune solubility, permeability, and metabolic stability, all of which are key for drug development.[5][10]
-
Novel Biological Activity: The linker can introduce new interaction points with the POI or E3 ligase, sometimes leading to unexpected selectivity profiles.[7]
The incorporation of rigid or conformationally constrained elements, such as substituted aromatic rings, into the linker is a key strategy to achieve these goals. This compound offers a unique combination of features that make it an attractive building block for this purpose.
Rationale for Employing this compound
This specific building block provides several strategic advantages in PROTAC synthesis:
-
Orthogonal Chemical Handles: The secondary amine and the aryl bromide provide two distinct points for chemical modification, allowing for controlled, stepwise construction of the PROTAC. The N-methyl group can also influence the local conformation and hydrogen bonding potential.
-
Structural Rigidity: The phenyl ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex.
-
Modulation of Physicochemical Properties: The fluorine atom is a well-established bioisostere for hydrogen but can significantly alter properties like lipophilicity, metabolic stability, and membrane permeability.[10] Fluorination can also introduce favorable non-covalent interactions (e.g., ortho-fluoro-amide interactions) to stabilize specific conformations.
-
Vectorial Control: The defined substitution pattern on the aniline ring provides precise control over the exit vector of the linker, influencing the spatial orientation of the connected ligands.
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a modular process. The general workflow involves the synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation via a linker. This compound can be incorporated as a central piece of the linker.
Caption: Representative synthetic scheme for a BRD4-targeting PROTAC.
Protocol 1: Synthesis of Intermediate 1 (JQ1-Aniline Amide Conjugate)
-
Rationale: This step forms a stable amide bond between the JQ1 warhead (with a carboxylic acid handle) and the secondary amine of our key building block. HATU is a highly efficient coupling reagent that minimizes side reactions.
-
Free-Basing: To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
-
Amide Coupling:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve JQ1-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of the 4-bromo-2-fluoro-N-methylaniline free base (1.05 eq) in anhydrous DMF (2 mL/mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3 times), saturated aqueous sodium bicarbonate (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .
-
Protocol 2: Synthesis of the Final PROTAC via Suzuki Coupling
-
Rationale: The aryl bromide of Intermediate 1 serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This is a robust and widely used C-C bond-forming reaction, ideal for the final convergent step of the synthesis. [11]It connects the warhead-linker fragment to the E3 ligase-linker fragment.
-
Reaction Setup:
-
To a microwave vial or Schlenk flask, add Intermediate 1 (1.0 eq), the pomalidomide-linker-boronic ester (Pomalidomide-Linker-B(pin) , 1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and anhydrous sodium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
-
Suzuki Coupling:
-
Add a degassed mixture of dioxane and water (4:1 v/v, 5 mL/mmol) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) to yield the Final PROTAC as a pure solid after lyophilization.
-
Characterization Data (Representative)
| Compound | Method | Expected [M+H]⁺ | Yield (%) | Purity (LC-MS) |
| Intermediate 1 | ESI-MS | Calculated Value | 65-80 | >95% |
| Final PROTAC | ESI-MS | Calculated Value | 30-50 | >98% |
Mechanism of Action of the Synthesized PROTAC
The resulting PROTAC molecule acts as a bridge, inducing proximity between BRD4 and the CRBN E3 ligase. This leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.
Caption: PROTAC mechanism of action leading to protein degradation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of advanced PROTACs. Its incorporation allows for the construction of linkers with controlled rigidity and physicochemical properties. The orthogonal reactivity of its functional groups enables flexible and convergent synthetic strategies, such as the amide coupling and Suzuki cross-coupling sequence demonstrated here. As the design of PROTACs becomes more sophisticated, the use of such rationally designed, multifunctional building blocks will be paramount in accelerating the discovery of new and effective protein degraders for therapeutic intervention.
References
- Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. [Link]
- Ghidini, A., et al. (2020). Synthesis of RNA-PROTACs and their mechanism of action.
- Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Garrido-Castaño, A. M., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
- Anonymous. (Date not available). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
- Anonymous. (Date not available). Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
- Edmondson, S. D., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
- Sosič, I., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. [Link]
- Lu, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Troup, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Anonymous. (2020). Novel approaches for the rational design of PROTAC linkers.
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- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 11. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-bromo-2-fluoro-N-methylaniline Hydrochloride
Introduction: Strategic Importance of 4-bromo-2-fluoro-N-methylaniline Hydrochloride in Medicinal Chemistry
This compound is a key starting material in the synthesis of a wide array of pharmacologically active molecules. Its utility stems from the strategic placement of reactive functional groups on the aniline scaffold. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The fluorine atom at the 2-position can influence the molecule's electronic properties and metabolic stability, a desirable feature in drug design. The N-methyl group can impart specific steric and electronic characteristics to the final compound. As a hydrochloride salt, the compound offers improved stability and handling properties. These application notes provide detailed protocols for the derivatization of 4-bromo-2-fluoro-N-methylaniline, enabling researchers to unlock its synthetic potential in drug discovery and development. The derivatization strategies discussed herein are fundamental for creating diverse chemical libraries for screening and lead optimization.[1][2]
Core Derivatization Strategies
The derivatization of this compound primarily involves reactions at two key sites: the bromine-substituted carbon for cross-coupling reactions and the secondary amine for acylation and sulfonylation. A critical initial step for most of these reactions is the in-situ neutralization of the hydrochloride salt to liberate the free amine, which is a more reactive nucleophile and a necessary participant in many catalytic cycles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple building blocks. For 4-bromo-2-fluoro-N-methylaniline, the bromine atom provides a reactive site for these transformations.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[3][4] The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is crucial for the activation of the boronic acid and for neutralizing the HCl salt of the starting material. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.3 (m, Ar-H), 7.2-6.8 (m, Ar-H), 3.0 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-110 (Ar-C), 31 (N-CH₃) |
| MS (ESI+) | [M+H]⁺ calculated for C₁₄H₁₃FN |
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[5][6][7] This reaction is instrumental in creating complex amine structures from aryl halides.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Ligands like XPhos or BINAP are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner and the hydrochloride salt of the starting material. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (2.5 eq).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 65-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.1-6.7 (m, Ar-H), 3.9-3.8 (t, 4H, O-(CH₂)₂), 3.2-3.1 (t, 4H, N-(CH₂)₂), 2.9 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-110 (Ar-C), 67 (O-CH₂), 50 (N-CH₂), 31 (N-CH₃) |
| MS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₆FN₂O |
Part 2: Derivatization of the Amino Group
The secondary amine of 4-bromo-2-fluoro-N-methylaniline is a nucleophilic center that can readily undergo acylation and sulfonylation reactions.
Acylation: Synthesis of Amides
Acylation of the N-methylamino group with acid chlorides or anhydrides is a straightforward method to introduce a variety of functional groups, leading to the formation of amides.[8][9]
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly reactive acylating agents.
-
Base: A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction with an acid chloride and to neutralize the starting material's hydrochloride salt.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.
Detailed Protocol: Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize or purify by column chromatography if necessary.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.0 (m, Ar-H), 3.3 (s, 3H, N-CH₃), 2.1 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 170 (C=O), 160-115 (Ar-C), 37 (N-CH₃), 22 (COCH₃) |
| MS (ESI+) | [M+H]⁺ calculated for C₉H₉BrFNO |
Sulfonylation: Synthesis of Sulfonamides
The reaction of 4-bromo-2-fluoro-N-methylaniline with sulfonyl chlorides in the presence of a base yields sulfonamides, a common motif in many marketed drugs.[10]
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the standard reagents for this transformation.
-
Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced and to free the aniline from its salt form.
-
Solvent: Aprotic solvents such as DCM, THF, or pyridine (which can also act as the base) are used.
Detailed Protocol: Sulfonylation of this compound with p-Toluenesulfonyl Chloride
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (3.0 eq) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, Ar-H), 3.2 (s, 3H, N-CH₃), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-115 (Ar-C), 38 (N-CH₃), 21 (Ar-CH₃) |
| MS (ESI+) | [M+H]⁺ calculated for C₁₄H₁₃BrFNO₂S |
Conclusion
The protocols outlined in these application notes provide a robust framework for the derivatization of this compound. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and classical acylation and sulfonylation, researchers can efficiently generate a diverse range of novel chemical entities. The successful application of these protocols will facilitate the exploration of new chemical space and accelerate the discovery of new therapeutic agents.
References
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
- Buchwald–Hartwig amination. (2024, April 29). In Wikipedia. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- New Journal of Chemistry Supporting Information. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Molecules, 26(23), 7385. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018, August 1). Molecules, 23(8), 1933. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- 4-Bromo-3-fluoro-2-methylaniline. (n.d.). PubChem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1307–1314. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances, 14(39), 28247–28252. [Link]
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2020, May 11). Frontiers in Chemistry, 8, 390. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1307–1314. [Link]
- Acylation of amines with different anhydrides. (n.d.). ResearchGate.
- Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate.
- 13 C-NMR spectrum of compound (4i). (n.d.). ResearchGate.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022, August 23). Chemical Science, 13(33), 9786–9793. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. (2025, November 23).
- Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
- Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules. (2017, July 5). Tetrahedron, 73(27), 3877–3896. [Link]
- Acylation using an anhydride. (2020, September 30). YouTube. [Link]
- Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. (2000, December 1).
- Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. (n.d.). The Royal Society of Chemistry.
- 3.4 Acid Anhydrides. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Sulfonylation sites for adenine and its nucleosides/nucleotides. (2020, December 1). Analytica Chimica Acta, 1138, 188–195. [Link]
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- 2. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrevise.org [chemrevise.org]
- 10. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the N-Alkylation of 4-Bromo-2-Fluoroaniline: A Comprehensive Guide to Reaction Conditions and Protocols
For Immediate Release
A detailed guide offering in-depth application notes and protocols for the N-alkylation of 4-bromo-2-fluoroaniline has been developed for researchers, scientists, and professionals in drug development. This technical document provides a thorough examination of various synthetic strategies, elucidating the mechanistic nuances and practical considerations for achieving successful and selective N-alkylation of this pharmaceutically relevant scaffold.
N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific substrate, 4-bromo-2-fluoroaniline, presents a unique chemical landscape where the electron-withdrawing effects of the bromine and fluorine substituents significantly influence the nucleophilicity of the amino group. This guide addresses these challenges by presenting a comparative analysis of several key N-alkylation methodologies, complete with detailed, step-by-step protocols and the rationale behind the selection of specific reagents and conditions.
Mechanistic Considerations: The Impact of Halogen Substitution
The presence of both bromine and fluorine atoms on the aniline ring has a profound impact on the reactivity of the amino group. These electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline.[1][2] This diminished reactivity necessitates careful optimization of reaction conditions to achieve efficient N-alkylation while minimizing potential side reactions. The choice of alkylating agent, base, solvent, and catalyst must be tailored to overcome the electronic deactivation of the starting material.
A Comparative Overview of N-Alkylation Strategies
This guide explores four primary methods for the N-alkylation of 4-bromo-2-fluoroaniline:
-
Classical Nucleophilic Substitution with Alkyl Halides: A direct and traditional approach, though often challenged by the low reactivity of the aniline and the potential for over-alkylation.[3]
-
Reductive Amination: A versatile and widely used one-pot method that couples the aniline with an aldehyde or ketone, followed by in-situ reduction of the resulting imine.[4][5]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that has become a cornerstone of modern C-N bond formation, offering broad substrate scope and functional group tolerance.[6][7]
-
"Borrowing Hydrogen" Catalysis with Alcohols: An atom-economical and environmentally benign method that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[8][9]
The following sections provide a detailed analysis of each method, including optimized reaction parameters and step-by-step experimental protocols.
Data Presentation: Comparative Reaction Conditions
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Key Considerations |
| Classical Substitution | Alkyl Halide (e.g., Ethyl Iodide) | None | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-120 | Higher temperatures and stronger bases may be needed. Risk of di-alkylation. |
| Reductive Amination | Aldehyde/Ketone (e.g., Acetaldehyde) | NaBH(OAc)₃, NaBH₃CN | Acetic Acid (cat.) | Dichloromethane, 1,2-Dichloroethane | Room Temperature | Mild conditions, good for mono-alkylation.[10] |
| Buchwald-Hartwig | Not Applicable | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 100-110 | High yields and broad scope, but requires expensive catalyst/ligand.[11] |
| "Borrowing Hydrogen" | Alcohol (e.g., Ethanol) | [Ir(cod)Cl]₂ / PPh₃, Ru-complexes | KOtBu | Toluene, Dioxane | 110-120 | Green methodology, water is the only byproduct.[2][12] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of 4-bromo-2-fluoroaniline using an alkyl halide. The choice of a strong base and polar aprotic solvent is crucial to facilitate the reaction with the electron-deficient aniline.
Materials:
-
4-Bromo-2-fluoroaniline
-
Alkyl halide (e.g., ethyl iodide, 1.1 eq.)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluoroaniline (1.0 eq.) and cesium carbonate (2.0 eq.).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Classical N-Alkylation.
Protocol 2: Reductive Amination with an Aldehyde
This protocol offers a mild and efficient method for the mono-N-alkylation of 4-bromo-2-fluoroaniline. The reaction proceeds in a single pot, avoiding the use of harsh bases and high temperatures.[10]
Materials:
-
4-Bromo-2-fluoroaniline
-
Aldehyde (e.g., acetaldehyde, 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Acetic acid (catalytic amount)
-
1,2-Dichloroethane (DCE)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: Reductive Amination Workflow.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
While typically used for N-arylation, the Buchwald-Hartwig amination can be adapted for N-alkylation, particularly with more complex alkylating agents. This protocol provides a general framework.
Materials:
-
4-Bromo-2-fluoroaniline
-
Amine (as the alkyl source if a primary amine is desired, or a secondary amine for tertiary amine synthesis)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add 4-bromo-2-fluoroaniline (1.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous toluene via syringe, followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gctlc.org [gctlc.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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A Senior Application Scientist's Guide to the Purification of 4-bromo-2-fluoro-N-methylaniline Hydrochloride via Column Chromatography
An Application Note and Protocol for the Purification of 4-bromo-2-fluoro-N-methylaniline Hydrochloride
Abstract
4-bromo-2-fluoro-N-methylaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This compound is frequently handled and stored as a hydrochloride salt to improve its stability and handling characteristics. However, the direct purification of this salt by standard silica gel column chromatography is highly challenging due to its ionic nature and strong interaction with the acidic stationary phase. This guide provides a comprehensive, field-proven protocol for the efficient purification of this compound. The strategy involves a robust conversion of the salt to its free base, followed by optimized silica gel column chromatography, and an optional final step to regenerate the highly pure hydrochloride salt.
The Foundational Principle: Why Direct Chromatography Fails and the Free Base Strategy Succeeds
Researchers often encounter significant difficulties when attempting to purify amine hydrochloride salts directly on silica gel. The underlying issue is a powerful acid-base interaction. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The cationic amine hydrochloride salt, being highly polar, adsorbs almost irreversibly to these acidic sites, leading to poor elution, significant "tailing" or streaking, and often, complete loss of the compound on the column.[2][3]
Our protocol circumvents this fundamental problem by employing a two-stage strategy:
-
Liberation of the Free Base: The hydrochloride salt is first neutralized with a mild base. This deprotonates the ammonium cation, converting the ionic, highly polar salt into the neutral, significantly less polar "free base" aniline. This free amine is soluble in common organic solvents and is amenable to standard chromatographic techniques.[4]
-
Optimized Chromatography: The free base is then purified using normal-phase column chromatography. In this technique, compounds are separated based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase (eluent).[5][6] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for effective separation from impurities.[2]
The overall workflow is a classic example of leveraging chemical principles to solve a practical purification challenge.
Caption: High-level workflow for the purification of the target hydrochloride salt.
Materials and Reagents
-
Crude Compound: this compound
-
Stationary Phase: Standard grade silica gel, 60 Å pore size, 230-400 mesh particle size.
-
Solvents (Reagent Grade or higher):
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized Water
-
-
Reagents:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether) for optional salt formation.
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
pH paper or pH meter
-
Detailed Experimental Protocols
Part A: Conversion of Hydrochloride Salt to Free Base
Causality: This step is critical. By converting the salt to the free base, we drastically reduce its polarity, enabling its extraction from the aqueous phase into an organic solvent and making it suitable for silica gel chromatography. Saturated sodium bicarbonate is a sufficiently strong base to deprotonate the aniline salt but is mild enough to avoid potential side reactions that could occur with stronger bases like NaOH.
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water in a separatory funnel.
-
Basification: Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently. You may observe effervescence (CO₂ release). Continue adding the bicarbonate solution incrementally until the effervescence ceases and the aqueous layer is basic (pH ≥ 8), as confirmed with pH paper.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer). Combine the organic layers. The free base is significantly more soluble in the organic solvent than in the basic aqueous solution.[7]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Let it stand for 15-20 minutes to ensure all water is absorbed.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude free base, typically as an oil or solid.
Part B: Thin-Layer Chromatography (TLC) for Method Development
Causality: Before committing a large amount of material to a preparative column, TLC is used to determine the optimal solvent system (eluent). The goal is to find a solvent mixture that moves the desired compound to a retention factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from both less polar and more polar impurities.
-
Spotting: Dissolve a small sample of the crude free base in ethyl acetate or DCM. Using a capillary tube, spot the solution onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1) in subsequent trials.
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Rƒ value for the main spot. Adjust the solvent polarity until the desired Rƒ is achieved.
| Solvent System (Hexanes:EtOAc) | Observed Rƒ of Product | Comments |
| 9:1 | ~0.10 | Too low; compound is sticking to the baseline. Increase eluent polarity. |
| 4:1 | ~0.30 | Good starting point for the column. Good separation from impurities. |
| 2:1 | ~0.55 | Too high; compound will elute too quickly, leading to poor separation. |
Part C: Preparative Column Chromatography
Causality: This is the bulk purification step. A well-packed column is essential to prevent "channeling," where solvent and sample find preferential paths through the stationary phase, leading to poor separation.[2][8] The sample is ideally loaded in a concentrated form to ensure it starts as a narrow band, maximizing resolution.
Caption: Separation of components based on polarity on a silica gel surface.
-
Column Packing (Slurry Method):
-
Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Fill the column about one-third full with the chosen eluent (e.g., 4:1 hexanes:EtOAc).
-
In a separate beaker, prepare a slurry of silica gel in the same eluent.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add more eluent as needed, never letting the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude free base from Part A in a minimal amount of the eluent or DCM.
-
Carefully add the concentrated sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and drain the solvent until the sample has fully entered the silica bed.
-
Gently add a small layer of fresh eluent, rinse the sides of the column, and drain again to ensure the entire sample is loaded as a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks. Maintain a constant flow rate.
-
Monitor the progress of the separation by spotting the collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Isolation: Concentrate the combined pure fractions using a rotary evaporator to yield the purified 4-bromo-2-fluoro-N-methylaniline free base.
Part D (Optional): Regeneration of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise.
-
A precipitate (the hydrochloride salt) will form. Continue adding the HCl solution until no more precipitate is observed.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound streaks (tails) on TLC/Column | 1. Sample is too concentrated on TLC plate.2. Residual acidity of silica interacting with the amine. | 1. Dilute the sample for TLC analysis.2. Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the silica and improve peak shape.[3] |
| Poor Separation of Spots | 1. Eluent polarity is too high.2. Column was overloaded with the sample. | 1. Decrease the eluent polarity (e.g., switch from 4:1 to 6:1 Hex:EtOAc).2. Use a larger column or reduce the amount of sample loaded.[8] |
| Compound Won't Elute from Column | 1. Eluent polarity is too low.2. Compound may have degraded on the acidic silica. | 1. Gradually increase the polarity of the eluent (gradient elution).2. Consider using a less acidic stationary phase like neutral alumina for very sensitive amines. |
Safety and Handling
4-bromo-2-fluoro-N-methylaniline and its related compounds are classified as harmful.[9] They may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[10]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before starting work.
References
- Technical Support Center: Purification of Halogenated Aniline Compounds. (n.d.). Benchchem.
- Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.
- Column chromatography. (n.d.). University of Calgary.
- Separation of Aniline hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Column Chromatography. (2023, August 29). Chemistry LibreTexts.
- Column chromatography. (n.d.). Columbia University.
- What is the stationary phase in column chromatography? (2015, November 3). Quora.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
- How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate.
- Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate.
- What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate.
- I want good solvent system in TLC in aniline and ketone compound? (2017, May 10). ResearchGate.
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- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
Topic: A Systematic Approach to the Recrystallization and Purification of 4-bromo-2-fluoro-N-methylaniline Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide for the development of a robust recrystallization protocol for 4-bromo-2-fluoro-N-methylaniline hydrochloride, a halogenated aniline derivative of interest in pharmaceutical development. Recognizing that a one-size-fits-all protocol is seldom optimal, we present a systematic methodology grounded in fundamental physicochemical principles. This guide empowers researchers to rationally select solvent systems, execute purification protocols, and troubleshoot common challenges. The protocols herein are designed to be self-validating through integrated characterization checkpoints, ensuring the final product meets high-purity standards required for downstream applications.
Introduction: The Criticality of Purity
In the realm of drug development and materials science, the purity of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable. Impurities can significantly alter a compound's pharmacological activity, toxicity profile, and physical properties. This compound, as a substituted aniline, is susceptible to carrying over impurities from its synthesis, such as regioisomers, starting materials, or colored oxidation byproducts.[1]
Recrystallization remains the most powerful and scalable technique for purifying solid organic compounds. The process leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. An effective recrystallization protocol not only removes impurities but also affords a crystalline product with consistent particle size, morphology, and polymorphic form, all of which are critical for formulation and bioavailability. The formation of the hydrochloride salt is a common strategy to facilitate purification, as it alters the compound's solubility profile, often making it more soluble in polar solvents and allowing for the removal of non-basic impurities.[1][2]
This guide eschews a single prescriptive method, instead presenting a logical workflow for developing a compound-specific, optimized recrystallization procedure.
Understanding the Molecule: Predicted Physicochemical Profile
Direct experimental data for this compound is not extensively published. However, a robust purification strategy can be devised by analyzing its structural features:
-
Aniline Backbone: The core structure is an aniline ring, which is a weak base.
-
Hydrochloride Salt: The molecule is protonated at the nitrogen atom, forming an ionic salt (-NH2(CH3)+ Cl-). This dramatically increases its polarity compared to the free base. This salt form will favor polar solvents and be largely insoluble in non-polar hydrocarbon solvents.[2][3]
-
Halogenation (Bromo- and Fluoro-): The presence of bromine and fluorine substituents increases the molecular weight and modifies the electronic properties of the aromatic ring. These halogens contribute to the molecule's overall hydrophobicity.[4]
-
N-methylation: The methyl group on the nitrogen slightly increases the steric bulk and non-polar character compared to a primary aniline.
Based on these features, we can predict that the hydrochloride salt will be soluble in polar protic solvents (like alcohols) and potentially polar aprotic solvents, but sparingly soluble in non-polar solvents like hexanes or toluene. The key to successful recrystallization is to find a solvent where the solubility is high at an elevated temperature but low at room or sub-ambient temperatures.
The Cornerstone: Systematic Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature (e.g., its boiling point).
-
Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities completely at all temperatures or not at all.
-
Be chemically inert , not reacting with the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
Decision Workflow for Solvent System Identification
The following diagram illustrates the logical flow for identifying a suitable solvent system.
Sources
Scale-Up Synthesis of 4-bromo-2-fluoro-N-methylaniline Hydrochloride: A Detailed Protocol and Process Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the multi-gram scale-up synthesis of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a key building block in modern medicinal chemistry. The document details a robust, two-step synthetic sequence starting from commercially available 2-fluoroaniline. The protocol emphasizes procedural safety, process control, and scalability. It includes detailed experimental procedures, rationale for methodological choices, in-process monitoring, and full characterization of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
Halogenated anilines are foundational precursors in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their unique substitution patterns allow for diverse chemical modifications, most notably through cross-coupling reactions.[1] The target molecule, this compound (CAS 1197930-28-1), is of particular interest due to its trifunctional nature: a bromine atom for cross-coupling, a fluorine atom influencing electronic properties and metabolic stability, and a secondary amine for further derivatization.[2][3]
The synthetic strategy outlined herein is designed for efficiency and scalability. It proceeds in two primary stages followed by salt formation:
-
Regioselective Bromination: Electrophilic aromatic substitution on 2-fluoroaniline to install a bromine atom at the C4 position, para to the activating amino group.
-
Reductive N-Methylation: Conversion of the resulting primary aniline to the desired N-methyl secondary aniline.
-
Hydrochloride Salt Formation: Conversion of the purified free base to its more stable and easily handled hydrochloride salt.
This approach was selected for its use of readily available reagents, well-understood reaction mechanisms, and favorable process safety profile for scaling.
Reaction Pathway and Mechanism
The overall synthetic pathway is illustrated below. The first step is a highly regioselective electrophilic bromination, followed by a one-pot reductive amination.
Caption: Overall synthetic scheme for 4-bromo-2-fluoro-N-methylaniline HCl.
Rationale for Reagent Selection
-
Brominating Agent: N-Bromosuccinimide (NBS) is chosen over liquid bromine for the bromination step. NBS is a solid, making it significantly easier and safer to handle on a larger scale.[4][5] It provides excellent regioselectivity for the para-position due to the strong directing effect of the amino group, minimizing the formation of ortho- or di-substituted byproducts.[1]
-
N-Methylation Strategy: Reductive amination using formaldehyde as the carbon source and sodium borohydride (NaBH₄) as the reducing agent is a classic and highly effective method.[6] This one-pot procedure is preferable to using more hazardous methylating agents like methyl iodide or dimethyl sulfate, which carry higher toxicity and carcinogenicity risks.[7] NaBH₄ is a mild and selective reducing agent, stable in alcoholic solvents at controlled temperatures, making it suitable for scale-up.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-bromo-2-fluoroaniline
Materials and Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel (1 L).
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| 2-Fluoroaniline | 348-54-9 | 111.12 | 200 g | 1.80 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 338 g | 1.90 | 1.05 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 2.0 L | - | - |
| Saturated NaHCO₃ (aq) | - | - | 1.0 L | - | - |
| Brine | - | - | 500 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 50 g | - | - |
Procedure:
-
Reactor Setup: Set up the 5 L jacketed reactor under a nitrogen atmosphere. Charge the reactor with 2-fluoroaniline (200 g, 1.80 mol) and dichloromethane (2.0 L).
-
Cooling: Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
NBS Addition: Add N-Bromosuccinimide (338 g, 1.90 mol) to the cooled solution in portions over 1.5-2 hours.[4] Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and maximize selectivity.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching & Work-up: Cool the reaction mixture back to 10 °C. Slowly pour the mixture into a separatory funnel containing 1 L of saturated sodium bicarbonate solution to quench any remaining acid and unreacted NBS.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a brown oil or low-melting solid.[4]
-
Purification: The crude product is often of sufficient purity (>95%) for the next step. If necessary, it can be purified by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture.
-
Expected Yield: ~310-330 g (90-95%).
-
Protocol 2: N-methylation to 4-bromo-2-fluoro-N-methylaniline
Materials and Equipment:
-
Same reactor setup as Protocol 1.
-
Ice bath for cooling.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.01 | 300 g | 1.58 | 1.0 |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | 152 mL | ~1.89 | 1.2 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 90 g | 2.38 | 1.5 |
| Methanol | 67-56-1 | 32.04 | 2.5 L | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 2.0 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 1.5 L | - | - |
Procedure:
-
Reactor Setup: Charge the 5 L reactor with 4-bromo-2-fluoroaniline (300 g, 1.58 mol), methanol (1.5 L), and formaldehyde solution (152 mL, ~1.89 mol). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (90 g, 2.38 mol) in small portions over 2-3 hours.[6] CAUTION: The addition is exothermic and generates hydrogen gas. Ensure adequate ventilation and maintain the internal temperature below 15 °C.
-
Reaction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (approx. 65 °C) for 1 hour to ensure the reaction goes to completion.[6]
-
IPC: Monitor the reaction by TLC or HPLC.
-
Solvent Removal: Cool the mixture to room temperature and remove most of the methanol under reduced pressure.
-
Work-up: To the resulting slurry, add deionized water (1.5 L) and ethyl acetate (1.5 L). Stir vigorously for 15 minutes.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (1 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 500 mL) and brine (1 x 500 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as an oil.[6]
-
Purification: The crude oil can be purified by vacuum distillation or silica gel column chromatography to yield a pure brown oil.
-
Expected Yield: ~290-310 g (90-95%).
-
Protocol 3: Preparation of this compound
Materials and Equipment:
-
Round-bottom flask or reactor (3 L) with magnetic or overhead stirring.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| 4-Bromo-2-fluoro-N-methylaniline | 213190-12-6 | 204.04 | 280 g | 1.37 | 1.0 |
| Isopropanol (IPA) or Ethyl Acetate | 67-63-0 | 60.10 | 1.5 L | - | - |
| HCl in Dioxane (4M) or HCl gas | - | 36.46 | ~377 mL | 1.51 | 1.1 |
| Diethyl Ether or Heptane | 60-29-7 | 74.12 | 1.0 L | - | - |
Procedure:
-
Dissolution: Dissolve the purified 4-bromo-2-fluoro-N-methylaniline (280 g, 1.37 mol) in isopropanol or ethyl acetate (1.5 L) in the reactor.
-
Acidification: Cool the solution to 0-10 °C. Slowly add the 4M HCl in dioxane solution (~377 mL, 1.51 mol) dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution until it is saturated.
-
Precipitation: A precipitate should form during or after the addition. Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation. If precipitation is slow, adding an anti-solvent like diethyl ether or heptane can facilitate the process.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold isopropanol (2 x 200 mL) and then with diethyl ether or heptane (2 x 200 mL) to remove residual solvent and impurities.
-
Drying: Dry the solid under vacuum at 40-50 °C until a constant weight is achieved.
-
Expected Yield: ~315-325 g (95-98%).
-
Final Product: A stable, off-white to light brown crystalline solid.[2]
-
Process Workflow and Controls
Caption: Step-by-step experimental workflow for the synthesis process.
Analytical Characterization
The final product should be characterized to confirm its identity, purity, and quality.
| Analysis | Specification | Purpose |
| Appearance | Off-white to light brown crystalline solid | Confirms physical state |
| ¹H NMR | Conforms to structure | Confirms chemical structure and identity |
| ¹³C NMR | Conforms to structure | Confirms carbon backbone |
| Mass Spec (ESI+) | m/z = 203.98, 205.98 (M+H)⁺ | Confirms molecular weight and bromine isotope pattern[9] |
| HPLC Purity | ≥ 98.0% | Quantifies purity and detects impurities[10] |
| Melting Point | Consistent with reference standard | Confirms identity and purity |
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood by trained personnel.
-
2-Fluoroaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes skin and eye burns.[1] Handle with care, avoiding moisture.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control temperature.
-
Formaldehyde: Toxic, corrosive, and a known carcinogen.[6] Use in a closed or well-ventilated system.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle with extreme care.[11]
-
Solvents (DCM, Methanol, etc.): Flammable and/or toxic. Avoid inhalation and ensure no ignition sources are present.[12]
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated solvent waste streams should be segregated. Aqueous waste should be neutralized before disposal.
References
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- CRO SPLENDID LAB. (n.d.). This compound.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
- Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
- Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment.
- LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline.
- ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
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- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
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- 12. fishersci.com [fishersci.com]
The Versatile Role of 4-Bromo-2-fluoro-N-methylaniline Hydrochloride in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromo-2-fluoro-N-methylaniline hydrochloride stands out as a key intermediate, offering a unique combination of reactive sites that can be selectively addressed to forge a variety of heterocyclic scaffolds. This document serves as a detailed guide, providing in-depth technical insights and field-proven protocols for leveraging this versatile compound in the synthesis of valuable heterocyclic systems.
Introduction: A Building Block of Strategic Importance
This compound possesses three key points of functionality: a nucleophilic secondary amine, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can influence the electronic properties of the aromatic ring and participate in nucleophilic aromatic substitution. This trifecta of reactivity makes it an invaluable precursor for the synthesis of a diverse array of heterocycles, which are foundational structures in numerous FDA-approved drugs and biologically active compounds. The strategic sequencing of reactions at these sites allows for the controlled and predictable assembly of complex molecular frameworks.
Core Reactivity and Mechanistic Considerations
The utility of this compound as a building block stems from the differential reactivity of its functional groups. The secondary amine can readily participate in condensation and N-arylation reactions. The carbon-bromine bond is a prime site for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The fluorine atom, while generally less reactive than bromine in cross-coupling, significantly modulates the electronics of the benzene ring and can be a site for nucleophilic aromatic substitution under specific conditions.
A critical aspect of employing this building block is the selective manipulation of these reactive sites. For instance, the N-methyl group prevents the formation of certain byproducts that can occur with primary anilines and can direct the regioselectivity of subsequent reactions. The interplay between the ortho-fluoro and para-bromo substituents influences the reactivity of the aniline nitrogen and the aromatic ring, a factor that must be considered when designing synthetic routes.
Application in the Synthesis of Quinazoline Derivatives
One of the prominent applications of substituted anilines is in the construction of the quinazoline scaffold, a privileged core in medicinal chemistry found in numerous anticancer and antimicrobial agents. This compound can serve as a key precursor for quinazoline synthesis through various cyclization strategies.
Protocol: Palladium-Catalyzed Carbonylative Cyclization to Quinazolinones
This protocol outlines a potential pathway for the synthesis of quinazolinone derivatives, leveraging the reactivity of the aniline and the bromo-substituent. This approach involves an initial acylation of the aniline followed by an intramolecular palladium-catalyzed cyclization.
Reaction Scheme:
Application Notes & Protocols: Catalytic Systems for Reactions Involving 4-bromo-2-fluoro-N-methylaniline hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic functionalization of 4-bromo-2-fluoro-N-methylaniline hydrochloride. This valuable building block is frequently utilized in the synthesis of pharmaceuticals and advanced materials. These application notes detail robust and reproducible protocols for high-yield palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The guide offers in-depth explanations of the causality behind experimental choices, mechanistic insights, and troubleshooting strategies to overcome common synthetic challenges. All protocols are supported by data tables, workflow diagrams, and citations to authoritative literature.
Introduction: The Strategic Importance of 4-bromo-2-fluoro-N-methylaniline
4-bromo-2-fluoro-N-methylaniline is a key structural motif in medicinal chemistry and materials science. The strategic placement of its functional groups—a bromine atom for versatile cross-coupling, an ortho-fluorine atom to modulate electronic properties and metabolic stability, and an N-methylaniline moiety common in bioactive molecules—makes it a highly valuable starting material. The ortho-fluorine substituent, in particular, can influence reaction regioselectivity and the conformational preferences of the final product, which is a critical consideration in drug design.[1]
However, the inherent reactivity of this substrate presents unique challenges. The electron-withdrawing nature of the fluorine atom can affect the oxidative addition rate in catalytic cycles, while the presence of the secondary amine can lead to catalyst inhibition or undesired side reactions. This guide provides field-proven protocols designed to navigate these challenges, enabling efficient and selective C-C and C-N bond formation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[2] For a substrate like 4-bromo-2-fluoro-N-methylaniline, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position, dramatically increasing molecular complexity.
Expertise & Experience: Causality Behind Protocol Choices
The selection of the catalyst system is paramount for a successful Suzuki-Miyaura coupling with this substrate.
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or G3-type catalysts (e.g., CataCXium A Pd G3) are often preferred.[3][4] These pre-catalysts are generally air-stable, simplifying handling, and efficiently generate the active Pd(0) species in situ.
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient aryl bromides like our substrate, bulky, electron-rich phosphine ligands are required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[2] Ligands such as SPhos, XPhos, or the dppf in the pre-catalyst itself provide the necessary steric and electronic properties.
-
Base: A base is required to activate the boronic acid/ester partner in the transmetalation step.[5] An inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal.[6][7][8] These bases are strong enough to facilitate transmetalation but generally mild enough to avoid hydrolysis of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or 2-MeTHF) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]
Application Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the C-C bond formation between this compound and phenylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Catalyst System Comparison
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling, based on literature for analogous ortho-substituted anilines.[4][9]
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 6 | 85-95 |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | 2-MeTHF/H₂O | 90 | 8 | 80-92 |
| Pd(dppf)Cl₂ (3) | None | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 75-88 |
| CataCXium A Pd G3 (5) | None | K₃PO₄ (2.0) | 2-MeTHF | 80 | 10 | >90[3] |
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
step-by-step synthesis of a specific drug precursor from 4-bromo-2-fluoro-N-methylaniline hydrochloride
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Application Notes and Protocols for Monitoring Reactions with 4-Bromo-2-fluoro-N-methylaniline Hydrochloride
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, 4-bromo-2-fluoro-N-methylaniline hydrochloride serves as a pivotal building block for a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a reactive bromine atom, a deactivating fluorine atom, and a secondary N-methylamino group, allows for diverse chemical transformations. These reactions, often involving the formation of new carbon-carbon or carbon-nitrogen bonds, are central to the synthesis of complex pharmaceutical intermediates.[1]
The precise control and optimization of these synthetic transformations are paramount to ensure high yields, purity, and batch-to-batch consistency of the final product. Real-time or near-real-time monitoring of such reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of impurities. This guide provides a comprehensive overview of analytical techniques and detailed protocols for effectively monitoring reactions involving this compound, empowering researchers and process chemists to achieve robust and reproducible synthetic outcomes.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and developing appropriate analytical methodologies.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈BrClFN | [2] |
| Molecular Weight | 240.5 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in less polar solvents like ethyl acetate and chloroform is moderate. Sparingly soluble in non-polar solvents and water. | Inferred from similar compounds[4][5] |
| Reactivity | The bromine atom is susceptible to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The N-methylamino group can undergo further substitution or participate in condensation reactions. | [1][6][7] |
The presence of the aromatic ring with its specific substitution pattern gives rise to a characteristic UV-Vis absorption spectrum, which is a key property leveraged in HPLC-UV analysis.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique hinges on the specific requirements of the reaction being monitored, including the nature of the reactants and products, the reaction kinetics, and the information sought.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and sensitivity, quantitative, applicable to a wide range of compounds. | Requires sample workup, not truly real-time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying byproducts. | Requires volatile and thermally stable analytes; derivatization may be necessary.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information, can be used for in-situ monitoring without sample extraction.[9] | Lower sensitivity compared to chromatographic methods, requires specialized equipment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information on functional group transformations, can be used for in-situ monitoring. | Complex spectra can be difficult to interpret, less sensitive for minor components. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable to a range of common reactions involving this compound, such as Suzuki-Miyaura cross-coupling or N-alkylation reactions.
Protocol 1: At-line Reaction Monitoring by HPLC-UV
This protocol is ideal for quantitative analysis of the consumption of this compound and the formation of the desired product.
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis detector is suitable.
-
A C18 reversed-phase column is a good starting point for separating aromatic compounds.
2. Sample Preparation:
-
Reaction Quenching: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to prevent further reaction.
-
Filtration: If the reaction mixture contains solid particles, filter the quenched sample through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters (Starting Conditions):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 10% A / 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where both the starting material and the product have significant absorbance. A diode array detector (DAD) can be used to acquire the full UV spectrum for peak identification.
4. Data Analysis and Interpretation:
-
Identify the peaks corresponding to the starting material and the product based on their retention times, which can be confirmed by injecting standards of each.
-
Generate a calibration curve for the starting material and, if available, the product to quantify their concentrations over time.
-
Plot the concentration of the starting material and product versus time to obtain a reaction profile.
Diagram: HPLC-UV Reaction Monitoring Workflow
Caption: Workflow for at-line reaction monitoring using HPLC-UV.
Protocol 2: In-situ Reaction Monitoring by NMR Spectroscopy
This protocol is highly effective for gaining mechanistic insights and observing the formation of intermediates in real-time.[9]
1. Instrumentation:
-
A high-field NMR spectrometer equipped with a variable temperature probe.
2. Sample Preparation:
-
The reaction is typically carried out directly in an NMR tube.
-
Dissolve the limiting reagent (e.g., this compound) and other reactants in a deuterated solvent that is compatible with the reaction conditions.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Initiate the reaction by adding the final reagent or by raising the temperature inside the NMR probe.
3. NMR Acquisition Parameters:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The acquisition time for each spectrum should be short enough to capture the reaction kinetics.
-
Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
4. Data Analysis and Interpretation:
-
Identify the characteristic signals of the starting material, product(s), and any observable intermediates.
-
Integrate the signals of interest relative to the internal standard to determine their concentrations over time.
-
Changes in chemical shifts can provide information about the electronic environment of the nuclei as the reaction progresses.
Diagram: In-situ NMR Reaction Monitoring
Caption: Workflow for in-situ reaction monitoring using NMR spectroscopy.
Protocol 3: GC-MS Analysis for Byproduct Identification
This protocol is particularly useful for identifying volatile byproducts and confirming the mass of the desired product, especially at the end of the reaction.
1. Sample Preparation:
-
Extraction: After the reaction is complete, perform a liquid-liquid extraction to isolate the organic components. For example, dilute the reaction mixture with water, basify with a suitable base (e.g., sodium bicarbonate solution) to deprotonate the hydrochloride salt, and extract with an organic solvent like ethyl acetate or dichloromethane.[10]
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Derivatization (Optional): For compounds with poor chromatographic performance, derivatization may be necessary. For instance, acylation of the N-methylamino group can improve volatility and peak shape.[10]
2. GC-MS Method Parameters (Starting Conditions):
-
GC Column: A mid-polarity column, such as a DB-5ms or equivalent, is generally suitable for a wide range of aromatic compounds.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient.
3. Data Analysis and Interpretation:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds.
-
The mass spectrum of the product should be consistent with its expected molecular weight and fragmentation.
Protocol 4: In-situ Monitoring of Functional Group Conversion by FTIR Spectroscopy
This protocol is valuable for tracking the disappearance of reactant functional groups and the appearance of product functional groups in real-time.
1. Instrumentation:
-
An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell.
2. Experimental Setup:
-
Insert the ATR probe directly into the reaction vessel or flow the reaction mixture through the flow cell.
-
Ensure good contact between the reaction mixture and the ATR crystal.
3. Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Once the reaction starts, collect spectra at regular intervals.
4. Data Analysis and Interpretation:
-
Monitor the changes in the intensity of characteristic infrared absorption bands. For example, in an N-alkylation reaction, one might monitor the disappearance of the N-H stretching vibration of the starting material and the appearance of new C-H stretching vibrations of the alkyl group being added.
-
The C-N stretching vibrations of aromatic amines are typically observed in the 1200-1350 cm⁻¹ region.[11] Changes in this region can also be indicative of reaction progress.
Conclusion: A Multi-faceted Approach to Reaction Optimization
The effective monitoring of reactions involving this compound is not a one-size-fits-all endeavor. The choice of analytical technique should be guided by the specific goals of the analysis, whether it be quantitative tracking of reactants and products, elucidation of reaction mechanisms, or identification of impurities. By employing a combination of chromatographic and spectroscopic methods, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to the development of more efficient, robust, and reliable synthetic routes for the production of vital pharmaceutical compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]
- Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
- Çakır, S., Kavukcu, S. B., Şahin, O., Günnaz, S., & Türkmen, H. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5332–5348.
- ResearchGate. (2023). N -Alkylation and N -Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
- Khan, I., Ali, S., Shah, S. J. A., Al-Rashida, M., Azad, E., Villinger, A., & Iqbal, J. (2016). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Stepanov, A. G., & Luzgin, M. V. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
- Wang, D., Wang, C., & Li, X. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(12), 3127.
- Çakır, S., Kavukcu, S. B., Şahin, O., Günnaz, S., & Türkmen, H. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC-Ir(III) and NHC-Ru(II) Complexes. ACS Omega, 8(6), 5332-5348.
- Zhang, X., & Mitch, W. A. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Çakır, S., Kavukcu, S. B., Şahin, O., Günnaz, S., & Türkmen, H. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5332–5348.
- Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline. [Link]
- Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.).
- ResearchGate. (n.d.).
- CRO Splendid Lab. (n.d.). This compound. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]
- ResearchGate. (2025, October 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- U.S. Environmental Protection Agency. (1996).
- ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH 3-NH 2 )
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]
- Chromatography Technology. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
- MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. [Link]
- CP Lab Safety. (n.d.). 4-Bromo-N-methylaniline, HCl, 98% Purity, C7H9BrClN, 10 grams. [Link]
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- 5. 4-BROMO-N-METHYLANILINE CAS#: 6911-87-1 [m.chemicalbook.com]
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- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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Application Notes and Protocols for 4-bromo-2-fluoro-N-methylaniline hydrochloride in Materials Science
Introduction: Unlocking the Potential of a Versatile Building Block
4-bromo-2-fluoro-N-methylaniline hydrochloride is a highly functionalized aromatic amine that holds significant promise as a versatile building block in the realm of materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group, provides a palette of reactive sites and tunable electronic properties. This guide offers detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, exploring the utility of this compound in the synthesis of advanced functional materials, with a focus on conductive polymers and hole-transport materials for organic electronics.
The strategic placement of the substituents on the aniline ring imparts specific characteristics to the molecule. The bromine atom serves as a versatile handle for post-polymerization modification or for building more complex molecular architectures through cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.[1][2][3][4][5] The electron-withdrawing fluorine atom can effectively lower the HOMO and LUMO energy levels of resulting materials, which is a critical parameter for optimizing charge injection and transport in electronic devices, as well as enhancing thermal and oxidative stability.[6][7][8][9] The N-methyl group, by preventing hydrogen bonding and increasing steric hindrance, enhances the solubility of polymers derived from this monomer, a crucial factor for solution-based processing and device fabrication.[10][11] The hydrochloride salt form makes it suitable for direct use in electrochemical polymerization processes often conducted in acidic media.[12][13][14]
This document provides two detailed protocols for the application of this compound:
-
Synthesis and Characterization of a Soluble, Halogenated Conductive Polymer: Poly(4-bromo-2-fluoro-N-methylaniline).
-
Synthesis of a Novel Hole-Transport Material for Organic Electronics via Palladium-Catalyzed Cross-Coupling.
These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices and integrated characterization steps to ensure the integrity of the synthesized materials.
Application 1: Synthesis and Characterization of Poly(4-bromo-2-fluoro-N-methylaniline) - A Soluble Conductive Polymer
The synthesis of conductive polymers from aniline and its derivatives is a well-established field.[15] This protocol details the electrochemical polymerization of this compound to produce a soluble and functionalized polyaniline derivative. The presence of the N-methyl group is anticipated to yield a polymer with enhanced solubility in common organic solvents compared to unsubstituted polyaniline, facilitating its processing for various applications.[10][11]
Protocol 1: Electropolymerization of this compound
Objective: To synthesize poly(4-bromo-2-fluoro-N-methylaniline) thin films on a conductive substrate via electrochemical polymerization and to characterize their electrochemical and spectroscopic properties.
Materials:
-
This compound (Monomer)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄) (Supporting Electrolyte)
-
Indium Tin Oxide (ITO) coated glass slides (Working Electrode)
-
Platinum wire (Counter Electrode)
-
Ag/AgCl (in saturated KCl) (Reference Electrode)
-
Deionized water
-
Ethanol
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonication bath
-
Nitrogen or Argon gas source
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
Experimental Workflow Diagram:
Caption: Workflow for the electropolymerization and characterization of poly(4-bromo-2-fluoro-N-methylaniline).
Detailed Steps:
-
Preparation of the Electrolyte Solution:
-
In a clean, dry beaker, dissolve this compound (e.g., 240.5 mg, 1 mmol) and lithium perchlorate (106.4 mg, 1 mmol) in 10 mL of anhydrous acetonitrile to make a 0.1 M solution of each.
-
Causality: The hydrochloride salt of the monomer provides an acidic environment, which is conducive to the polymerization of anilines.[12] LiClO₄ serves as the supporting electrolyte to ensure sufficient ionic conductivity of the solution.[16] Anhydrous solvent is used to minimize side reactions involving water.
-
-
Electrode Preparation:
-
Clean the ITO-coated glass slide (working electrode), platinum wire (counter electrode), and Ag/AgCl reference electrode by sonicating in deionized water and then ethanol for 15 minutes each. Dry the electrodes under a stream of nitrogen.
-
Causality: Clean electrode surfaces are crucial for uniform polymer film deposition and reproducible electrochemical measurements.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the cleaned electrodes and the prepared electrolyte solution.
-
Purge the solution with nitrogen or argon gas for 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Causality: Oxygen can interfere with the polymerization process and degrade the resulting polymer.
-
Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.
-
Causality: During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form oligomers and subsequently the polymer film on the working electrode.[13] The repeated cycling allows for the gradual growth of a uniform polymer film. An increasing current with each cycle in the voltammogram is indicative of polymer deposition.
-
-
Post-Polymerization Treatment and Characterization:
-
After polymerization, carefully remove the polymer-coated ITO slide from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Cyclic Voltammetry: Record the cyclic voltammogram of the polymer film in a monomer-free electrolyte solution (0.1 M LiClO₄ in ACN) to study its redox behavior.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the polymer film on the ITO slide at different applied potentials to observe the changes in electronic transitions, which correspond to the different oxidation states of the polymer.
-
FTIR Spectroscopy: Scrape a small amount of the polymer from the electrode (or prepare a larger batch by chemical polymerization for easier handling) and record its FTIR spectrum to confirm the chemical structure of the polymer.
-
Expected Results and Interpretation:
| Characterization Technique | Expected Observation | Interpretation |
| Cyclic Voltammetry | Two reversible redox couples should be observed, corresponding to the transition between the leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized) states of the polyaniline backbone.[15] | Confirms the electroactive nature of the synthesized polymer. The peak potentials will be influenced by the electronic effects of the bromo and fluoro substituents. |
| UV-Vis Spectroscopy | The absorption spectrum will change with the applied potential. In the reduced state, a peak around 320-350 nm (π-π* transition of the benzenoid rings) is expected. In the oxidized (conductive) state, new absorption bands should appear at longer wavelengths (e.g., > 600 nm) due to polaron and bipolaron formation. | Demonstrates the electrochromic properties of the polymer and confirms the formation of charge carriers in the doped state. |
| FTIR Spectroscopy | Characteristic peaks for the aromatic C-H stretching, C=C stretching of the quinoid and benzenoid rings, C-N stretching, C-F stretching, and C-Br stretching should be present. The relative intensities of the quinoid and benzenoid peaks will depend on the oxidation state of the polymer. | Confirms the successful polymerization and the incorporation of the monomer's functional groups into the polymer backbone. |
Application 2: Synthesis of a Novel Hole-Transport Material for Organic Electronics
Aniline derivatives are key components in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells.[6][17] The triphenylamine (TPA) core is a common structural motif in high-performance HTMs. In this protocol, this compound is used as a precursor to synthesize a novel, asymmetric TPA derivative via a Buchwald-Hartwig amination reaction.[18][19][20][21][22]
Protocol 2: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-bromo-2-fluoro-N-methylaniline
Objective: To synthesize a novel triphenylamine-based hole-transport material using this compound as a key building block.
Materials:
-
This compound
-
4-Iodo-4'-methoxybiphenyl
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Xantphos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flasks and condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
Reaction Scheme Diagram:
Caption: Synthesis of a novel hole-transport material via Buchwald-Hartwig amination.
Detailed Steps:
-
Preparation of the Free Amine:
-
Dissolve this compound in water and add saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine, 4-bromo-2-fluoro-N-methylaniline.
-
Causality: The Buchwald-Hartwig reaction requires the free amine as the nucleophile. The hydrochloride salt is neutralized to liberate the amine.
-
-
Buchwald-Hartwig Amination:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluoro-N-methylaniline (e.g., 204 mg, 1.0 mmol), 4-iodo-4'-methoxybiphenyl (324 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Add 10 mL of anhydrous toluene.
-
Causality: Pd₂(dba)₃ is a source of Pd(0), which is the active catalyst. Xantphos is a bulky electron-rich ligand that facilitates the catalytic cycle. NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle.[21] An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Causality: The work-up procedure removes the base, catalyst residues, and other inorganic impurities. Column chromatography is necessary to isolate the pure product from unreacted starting materials and side products.
-
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Cyclic Voltammetry: To determine the HOMO energy level, a crucial parameter for a hole-transport material.
-
UV-Vis and Photoluminescence Spectroscopy: To study the optical properties of the material.
-
Expected Properties and Significance:
The synthesized N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-bromo-2-fluoro-N-methylaniline is expected to possess properties desirable for a hole-transport material:
-
Good Thermal Stability: The rigid aromatic structure should provide good thermal stability.
-
Suitable HOMO Level: The electron-donating methoxy group and the triphenylamine core will contribute to a relatively high HOMO level, facilitating hole injection from the anode and transport to the emissive layer in an OLED. The fluorine atom will help to fine-tune this energy level.[6]
-
Amorphous Nature: The non-planar structure of the molecule is likely to promote the formation of stable amorphous films, which is beneficial for device performance and longevity.
-
Further Functionalization: The presence of the bromine atom allows for further modification, for example, by attaching other functional groups or by synthesizing dendrimeric structures to further enhance its properties.[23][24]
This novel material, once synthesized and characterized, can be incorporated into the fabrication of OLEDs or perovskite solar cells to evaluate its performance as a hole-transport layer.[25][26][27][28][29]
References
- BenchChem. (2025).
- International Journal of Scientific & Engineering Research. (Year not specified). SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER.
- Bio-protocol. (2023).
- Taylor & Francis Group. (2017).
- International Research Journal of Engineering and Technology (IRJET). (2016).
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- MDPI. (Year not specified). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline)
- Poddar, A. K., Patel, S. S., & Patel, H. D. (2021). Synthesis, characterization and applications of conductive polymers: A brief review.
- RSC Publishing. (Year not specified).
- RSC Publishing. (2024).
- MDPI. (2024). Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes.
- EPFL Graph Search. (Year not specified). Hole transport material, synthesis thereof, and solar cell.
- American Institute of Physics. (Year not specified). Synthesis And Characterization Of Poly (N-Methylaniline) Microfibrillar Structure.
- PubMed Central. (Year not specified). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- ResearchGate. (2011). Preparation and characterization of chemically synthesized poly(N-methylaniline).
- arXiv. (Year not specified).
- SciSpace. (2011).
- NINGBO INNO PHARMCHEM CO.,LTD. (Year not specified).
- MDPI. (Year not specified). Improved Capacitance of Electropolymerized Aniline Using Magnetic Fields.
- ResearchGate. (Year not specified).
- RSC Publishing. (Year not specified). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability.
- Taylor & Francis Online. (Year not specified).
- ACS Publications. (Year not specified).
- PubMed Central. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core.
- ResearchGate. (Year not specified).
- ResearchGate. (Year not specified). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- ResearchGate. (2017). Influence of the Electrolyte Salt on the Electrochemical Polymerization of Pyrrole. Effects on p-Doping/Undoping, Conductivity and Morphology.
- Wikipedia. (Year not specified).
- Indian Academy of Sciences. (Year not specified).
- ACS Publications. (Year not specified). Chemical and electrochemical copolymerization of aniline with alkyl ring-substituted anilines.
- Chemistry LibreTexts. (2023).
- IntechOpen. (2023). Synthetic Methods for Primary Anilines.
- ResearchGate. (2011).
- ChemicalBook. (Year not specified). 4-bromo-2-fluoro-N-methylaniline synthesis.
- ResearchGate. (2000).
- PubMed Central. (Year not specified). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes.
- PubMed. (2007).
- ResearchGate. (2020). Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research.
- ResearchGate. (2021).
- RSC Publishing. (2000).
- Avantama AG. (Year not specified). How are OLEDs Made?.
- ResearchGate. (2017). Influence of the Electrolyte Salt on the Electrochemical Polymerization of Pyrrole. Effects on p-Doping/Undoping, Conductivity and Morphology.
- ResearchGate. (2021).
- IOPscience. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- CORE. (Year not specified). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
- RIT Digital Institutional Repository. (2009).
- PrepChem.com. (Year not specified). Synthesis of 4-bromo-2-fluoroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping [mdpi.com]
- 12. arxiv.org [arxiv.org]
- 13. scispace.com [scispace.com]
- 14. ias.ac.in [ias.ac.in]
- 15. irjet.net [irjet.net]
- 16. researchgate.net [researchgate.net]
- 17. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. How are OLEDs Made? - Avantama AG [avantama.com]
- 26. researchgate.net [researchgate.net]
- 27. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. repository.rit.edu [repository.rit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Bromo-2-Fluoro-N-Methylaniline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and logical synthetic route involves a two-step process:
-
N-methylation of 4-bromo-2-fluoroaniline: This step introduces the methyl group onto the nitrogen atom of the starting aniline.
-
Hydrochloric acid salt formation: The resulting free base, 4-bromo-2-fluoro-N-methylaniline, is then converted to its hydrochloride salt to improve stability and handling.
Q2: What are the critical starting materials for this synthesis?
The primary starting material is 4-bromo-2-fluoroaniline. The purity of this starting material is crucial for a high-yielding reaction with minimal side products. It is advisable to use high-purity 4-bromo-2-fluoroaniline, and if necessary, purify it by recrystallization or column chromatography before use.
Q3: What are the common methylating agents for the N-methylation step?
Several methylating agents can be used, each with its own advantages and disadvantages. Common choices include:
-
Dimethyl sulfate: A powerful and cost-effective methylating agent, but it is highly toxic and requires careful handling.
-
Methyl iodide: Another effective methylating agent, but it is a volatile and lachrymatory substance.
-
Formaldehyde/formic acid (Eschweiler-Clarke reaction): A reductive amination method that is often high-yielding and uses less toxic reagents.
-
Methanol in the presence of a catalyst: This "borrowing hydrogen" or "hydrogen autotransfer" method is an environmentally friendly option, though it may require specific catalysts and higher temperatures.[1][2]
Q4: Why is the hydrochloride salt formation necessary?
Aniline derivatives, especially as free bases, can be susceptible to air oxidation, leading to discoloration (often yellow to brown) and the formation of impurities.[3] Converting the free base to its hydrochloride salt increases its stability, making it easier to handle, store, and weigh accurately for subsequent reactions. The salt is typically a stable, crystalline solid.[4]
Synthesis Workflow Overview
Caption: General synthesis workflow.
Troubleshooting Guide: N-Methylation
This section addresses common issues encountered during the N-methylation of 4-bromo-2-fluoroaniline.
Issue 1: Low or No Conversion of Starting Material
Q: I'm seeing a significant amount of unreacted 4-bromo-2-fluoroaniline in my reaction mixture by TLC/GC-MS. What could be the cause?
A: Low or no conversion can stem from several factors. Let's break down the possibilities:
-
Insufficiently Activated Methylating Agent: Some methylating agents require specific conditions to be reactive. Ensure your reagents are of good quality and stored correctly.
-
Improper Base Selection or Stoichiometry: The base is critical for deprotonating the aniline, making it a more potent nucleophile.
-
Weak Base: A base that is too weak may not sufficiently deprotonate the aniline.
-
Insufficient Amount: An inadequate amount of base will result in incomplete deprotonation. A molar excess of the base is often recommended.
-
-
Low Reaction Temperature: N-methylation reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress can be beneficial.
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Common solvents include acetone, THF, and DMF.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use fresh, high-purity 4-bromo-2-fluoroaniline and methylating agent.
-
Optimize Base and Temperature:
Parameter Recommendation Rationale Base K₂CO₃ or Cs₂CO₃ These are stronger bases than NaHCO₃ and can be more effective. | Temperature | Start at room temperature and gradually increase to 40-60 °C. | Balances reaction rate with minimizing side reactions. |
-
Monitor Reaction Progress: Use TLC or GC-MS to track the disappearance of the starting material and the appearance of the product.
Issue 2: Formation of N,N-dimethylated Byproduct
Q: My analysis shows a significant peak corresponding to 4-bromo-2-fluoro-N,N-dimethylaniline. How can I suppress this over-methylation?
A: The formation of the N,N-dimethylated byproduct is a common issue in N-methylation reactions. The mono-methylated product is also nucleophilic and can react further with the methylating agent.[3]
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will drive the reaction towards di-methylation.
-
Slow Addition of Methylating Agent: Adding the methylating agent dropwise over a period allows for better control of the reaction and minimizes localized high concentrations that can favor over-methylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-methylation.
Experimental Protocol for Minimizing Di-methylation:
-
Dissolve 4-bromo-2-fluoroaniline and a suitable base (e.g., K₂CO₃, 2-3 equivalents) in an appropriate solvent (e.g., acetone).
-
Cool the mixture in an ice bath.
-
Slowly add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/GC-MS).
Caption: Competing N-methylation reactions.
Issue 3: Product Purification Challenges
Q: I'm having difficulty separating my desired mono-methylated product from the starting material and the di-methylated byproduct. What purification strategies do you recommend?
A: Purification can indeed be challenging due to the similar polarities of the aniline derivatives.
Recommended Purification Technique: Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute the less polar di-methylated byproduct first.
-
Gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute the desired mono-methylated product.
-
The more polar starting material will elute last.
-
-
Monitoring: Use TLC to identify the fractions containing the pure product.
| Compound | Relative Polarity | Elution Order (Normal Phase) |
| 4-bromo-2-fluoro-N,N-dimethylaniline | Least Polar | First |
| 4-bromo-2-fluoro-N-methylaniline | Intermediate | Second |
| 4-bromo-2-fluoroaniline | Most Polar | Third |
Troubleshooting Guide: Hydrochloride Salt Formation
Issue 4: Low Yield or No Precipitation of the Hydrochloride Salt
Q: I've added HCl to my free base solution, but I'm not getting any precipitate, or the yield is very low. What should I do?
A: The successful precipitation of the hydrochloride salt depends on several factors.
-
Solvent Choice: The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether, dioxane, and isopropanol are common choices for precipitating aniline hydrochlorides.
-
Concentration of HCl: Using a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) is generally more effective than using aqueous HCl, as water can sometimes increase the solubility of the salt.
-
Concentration of the Free Base: If the solution of the free base is too dilute, the salt may not precipitate. Concentrate the solution before adding the HCl solution.
-
Temperature: Cooling the solution after the addition of HCl can often induce precipitation.
Protocol for Efficient Salt Formation:
-
Dissolve the purified 4-bromo-2-fluoro-N-methylaniline free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
If no precipitate forms immediately, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 5: Product is an Oil or Gummy Solid
Q: My hydrochloride salt is not a crystalline solid but an oil or a sticky mess. How can I fix this?
A: The formation of an oil or a gummy solid often indicates the presence of impurities or residual solvent.
Troubleshooting Steps:
-
Purity of the Free Base: Ensure the starting free base is of high purity. Any unreacted starting material or byproducts can interfere with crystallization. If necessary, re-purify the free base using column chromatography.
-
Solvent Effects: The choice of solvent for precipitation is crucial. If one solvent gives an oil, try a different one. Sometimes, a mixture of solvents can aid in crystallization.
-
Trituration: Try adding a non-polar solvent like hexanes or pentane to the oil and stirring vigorously. This process, known as trituration, can sometimes induce crystallization.
-
Recrystallization: If a solid is obtained but it is not crystalline, recrystallization from a suitable solvent system (e.g., ethanol/ether) can improve its quality.
References
- Google Patents. (1979). United States Patent (19).
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
- YouTube. (2023, November 17). Making Aniline HCl.
- National Institutes of Health. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC.
- Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
- Journal of the American Chemical Society. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- CRO SPLENDID LAB. (n.d.). This compound.
- ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2.
- PubMed. (2025, June 6). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- ACS Publications. (2023, June 2). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase | ACS Sustainable Chemistry & Engineering.
- National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635.
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.
- FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
- National Institutes of Health. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC.
- Wikipedia. (n.d.). Anilinium chloride.
- National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC.
- Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline | MFCD26687842.
- ACS Publications. (2022, May 25). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand | Organometallics.
- PubMed. (n.d.). Optimized selective N-methylation of peptides on solid support.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
- ResearchGate. (2025, August 6). Mono- N -methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity | Request PDF.
Sources
Technical Support Center: Purification of 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome to the technical support center for 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this important synthetic intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is a yellow, brown, or reddish color. What causes this, and how can I obtain a colorless product?
A1: The discoloration of anilines and their salts is a very common issue, almost always caused by the formation of oxidized, polymeric impurities.[1][2] The aniline moiety is susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities. Freshly purified anilines are typically colorless but can darken over time.[1]
Primary Cause:
-
Aerial Oxidation: The electron-rich aromatic ring and the nitrogen lone pair are susceptible to oxidation, leading to highly conjugated, colored byproducts.
Recommended Solutions:
-
Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[1] The process involves adsorbing the colored bodies onto the high surface area of the charcoal.
-
Protocol: Dissolve the hydrochloride salt in a suitable hot solvent (e.g., ethanol, methanol, or isopropanol). Add a small amount (typically 1-2% w/w) of activated charcoal. Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The pure, colorless product can then be recovered by crystallization upon cooling.
-
-
Conversion to Free Base and Back: If the colored impurities are non-basic, you can neutralize the hydrochloride salt to the free base, perform an organic wash, and then re-form the salt.
-
Protocol: Dissolve the salt in water and basify with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 9).[3] The free base will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Then, bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in a solvent like ether or dioxane to re-precipitate the pure hydrochloride salt.
-
Q2: My NMR analysis shows the presence of the starting material, 4-bromo-2-fluoroaniline. What is the most efficient way to remove it?
A2: The removal of the primary aniline starting material from the desired secondary N-methylaniline product is a classic purification challenge. Since both are basic, a simple acid wash is ineffective. The key is to exploit the subtle differences in their properties.
Recommended Solutions:
-
Flash Column Chromatography (as the free base): This is the most reliable method. The N-methyl group slightly increases the polarity and steric bulk compared to the primary amine.
-
Principle: You must first convert the hydrochloride salt mixture to the free bases. The N-methylaniline is generally slightly less polar than the primary aniline and will elute first in a normal-phase silica gel column.
-
Protocol: See the detailed protocol section below for converting the salt to the free base. For chromatography, a good starting point for the eluent system is a hexane/ethyl acetate gradient.
-
-
Preparative HPLC: For smaller scales or when high purity is critical, reversed-phase HPLC is an excellent option. The separation is based on polarity differences, and this method often provides superior resolution compared to flash chromatography.[4]
Q3: I suspect I have a regioisomeric impurity, such as 2-bromo-4-fluoro-N-methylaniline. How can I confirm its presence and separate it?
A3: Regioisomeric impurities can arise from the synthesis of the 4-bromo-2-fluoroaniline precursor, where bromination of 2-fluoroaniline might yield small amounts of the 2-bromo-4-fluoro isomer.[5][6] These isomers can be very difficult to separate due to their similar physical properties.
Confirmation and Separation Strategy:
-
Analytical Confirmation:
-
LC-MS: This is the best technique to confirm the presence of an isomer. The isomers will have the same mass but may have slightly different retention times on a high-resolution HPLC column.
-
¹H NMR: Careful analysis of the aromatic region in the proton NMR spectrum can reveal the presence of different coupling patterns expected for the different substitution patterns.
-
-
Separation:
-
Fractional Crystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It often requires significant optimization of solvents and conditions.
-
Preparative HPLC: This is the most powerful technique for separating challenging regioisomers. A method development screen using different columns (e.g., C18, Phenyl-Hexyl) and mobile phases is recommended.[4]
-
Troubleshooting Guide
This section addresses specific problems you might encounter during purification workflows.
Issue 1: During flash column chromatography (of the free base), my compound is streaking or tailing badly on the column.
-
Causality: The basic nitrogen atom of the aniline is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong, non-specific binding leads to poor peak shape and inefficient separation.[8]
-
Solution 1: Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). The modifier will compete for binding to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a deactivated silica gel, alumina (basic or neutral), or a polymer-based column designed for the purification of basic compounds.[7]
Issue 2: My recrystallization attempt failed. Either nothing crashed out, or an oil formed.
-
Causality: This points to an issue with solvent selection or supersaturation. The compound may be too soluble in the chosen solvent, or it may be "oiling out" if the solution is cooled too quickly or if the melting point of the compound is lower than the temperature of the solution.
-
Troubleshooting Steps:
-
Check Solubility: Your ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Use a Co-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Induce Crystallization: If the solution remains clear upon cooling (supersaturated), try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
-
Address Oiling Out: If an oil forms, try reheating the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Workflow Diagrams & Protocols
Decision Workflow for Purification Strategy
This diagram outlines a logical approach to selecting a purification method based on the nature of the impurities identified.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base for Chromatography
-
Dissolution: Dissolve the crude this compound in deionized water (approx. 10-20 mL per gram of salt).
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution while gently swirling.[3] Continue adding base until gas evolution ceases (if using bicarbonate) and the pH of the aqueous layer is > 9, as checked with pH paper. The free base will often appear as a cloudy precipitate or an oil.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL per gram of starting salt). Combine the organic extracts.
-
Drying and Evaporation: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, which can then be purified by column chromatography.
Protocol 2: Flash Column Chromatography of the Free Base
-
Column Packing: Pack a silica gel column appropriate for your scale using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude free base from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes). The desired N-methylaniline product is expected to be slightly less polar than the primary aniline starting material.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10-15% ethyl acetate in hexanes). Add 0.5% triethylamine to the mobile phase system to prevent peak tailing.[8]
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To obtain the final hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) to precipitate the salt. Collect the solid by filtration.
Summary of Potential Impurities and Recommended Actions
| Impurity Type | Identification Method | Recommended Purification Technique |
| Oxidation Products (Color) | Visual Inspection (yellow/brown) | Activated Charcoal Treatment, Recrystallization |
| Starting Material (4-bromo-2-fluoroaniline) | ¹H NMR, LC-MS | Flash Column Chromatography (as free base) |
| Regioisomers | High-resolution LC-MS, ¹H NMR | Preparative HPLC, Fractional Crystallization |
| Non-basic/Neutral Reagents | ¹H NMR, GC-MS | Acid-Base Extraction |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
- CRO SPLENDID LAB. (n.d.). This compound.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Sciencemadness Discussion Board. (2005). aniline impurities.
- Reddit. (2014). Purify and dry aniline?.
- ChemicalBook. (n.d.). 4-bromo-2-fluoro-N-methylaniline synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-(Oxan-4-yl)aniline Derivatives by Chromatography.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. prepchem.com [prepchem.com]
- 6. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for troubleshooting and optimizing reactions involving 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, field-proven insights to preempt and resolve common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
I. Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific problems you may encounter during your experiments, offering systematic approaches to identify and resolve them.
Question 1: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How can I minimize this byproduct?
Answer:
Hydrodehalogenation is a common and often frustrating side reaction in palladium-catalyzed couplings of aryl halides. It results in the formation of 2-fluoro-N-methylaniline, consuming your starting material and reducing the yield of the desired product. The formation of this byproduct is typically caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. This hydride can originate from various sources, including solvents (like alcohols), water, the amine coupling partner, or even certain phosphine ligands.
Root Cause Analysis and Mitigation Strategies:
-
Hydride Source Identification and Elimination:
-
Solvent Choice: Avoid using protic solvents like alcohols, which can readily generate Pd-H species. Opt for anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure your solvents are rigorously dried and degassed.
-
Reagent Purity: Ensure all reagents, especially amines and bases, are anhydrous. Trace amounts of water can be a significant source of hydrides.[1][2]
-
Base Selection: While strong bases are often necessary, some can contribute to Pd-H formation. Consider using a weaker, non-coordinating base if your reaction tolerates it.
-
-
Optimizing Reaction Parameters to Favor Product Formation:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos), can promote the desired reductive elimination step over the competing hydrodehalogenation pathway. These ligands can accelerate the coupling of the two organic partners, minimizing the lifetime of the intermediate that can be intercepted by a hydride.
-
Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway, which can have a higher activation energy than the desired coupling. However, this may also slow down your desired reaction, so careful optimization is required.
-
Catalyst Pre-activation: Using a well-defined palladium precatalyst can sometimes give more consistent results and lower the propensity for side reactions compared to generating the active catalyst in situ.
-
-
Understanding the Role of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom in the ortho position can influence the electronics of the palladium center, potentially affecting the relative rates of the desired coupling versus hydrodehalogenation.[1][2][3]
Visualizing the Competing Pathways:
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Question 2: My N-alkylation reaction with an alkyl halide is giving a low yield and forming a complex mixture of products. What is happening and how can I improve the selectivity for mono-alkylation?
Answer:
The N-alkylation of anilines can be challenging due to over-alkylation, where the desired mono-alkylated product reacts further to form di- and even tri-alkylated species. This is because the product, in this case, a secondary amine, can be more nucleophilic than the starting aniline. For 4-bromo-2-fluoro-N-methylaniline, you are starting with a secondary amine, so the primary byproduct of over-alkylation would be a tertiary amine. The hydrochloride salt form of your starting material also needs to be addressed.
Troubleshooting Strategies for N-Alkylation:
-
Neutralization of the Hydrochloride Salt: Your starting material is a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic. You must add a suitable base to neutralize the salt and generate the free amine in situ before the alkylation can proceed. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Use at least one equivalent of base for the neutralization, plus additional base if the alkylation reaction itself generates acid (e.g., from an alkyl halide).
-
Preventing Over-alkylation:
-
Stoichiometry Control: Use a carefully controlled amount of the alkylating agent. An excess of the alkylating agent will drive the reaction towards the formation of the tertiary amine. Start with a 1:1 molar ratio of the free amine to the alkylating agent and optimize from there.
-
Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second alkylation. Using a less polar solvent can also decrease the reactivity of the resulting secondary amine.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a role. More reactive agents like alkyl iodides are more prone to causing over-alkylation than alkyl bromides or chlorides.
-
-
Addressing Low Reactivity: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the aniline nitrogen, making the reaction sluggish.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to dissolve the reagents and may increase the reaction rate. However, be cautious with temperature in these solvents to avoid decomposition.
-
Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion, but this must be balanced against the risk of byproduct formation.
-
Catalytic Additives: In some cases, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction with alkyl bromides or chlorides by in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Protocol for N-Alkylation of this compound:
| Step | Procedure | Rationale |
| 1. Reagent Preparation | To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.2 eq). | The inert atmosphere prevents oxidation. The base neutralizes the HCl salt and the HBr formed during the reaction. |
| 2. Solvent Addition | Add a dry, aprotic solvent (e.g., acetonitrile or DMF) to the flask. | A dry solvent is crucial to prevent side reactions. |
| 3. Addition of Alkylating Agent | Add the alkyl halide (1.05 eq) dropwise to the stirred suspension at room temperature. | Slow addition helps to control the reaction and minimize over-alkylation. |
| 4. Reaction | Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. | Heating is often necessary for less reactive anilines. |
| 5. Workup | Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). | Standard workup to isolate the crude product. |
| 6. Purification | Purify the crude product by flash column chromatography. | To separate the desired product from unreacted starting material and byproducts. |
II. Frequently Asked Questions (FAQs)
Q1: Do I need to use a base when my starting material is the hydrochloride salt?
A1: Yes, it is absolutely essential. The hydrochloride salt form means the nitrogen atom's lone pair is protonated, making it unable to act as a nucleophile. You must add at least one equivalent of a base to neutralize the HCl and liberate the free amine. In many reactions, such as alkylation with alkyl halides or Buchwald-Hartwig amination, an additional equivalent of base is required for the reaction mechanism itself. Therefore, using at least two equivalents of base is a good starting point.
Q2: How does the fluorine atom at the 2-position affect the reactivity of the aniline?
A2: The fluorine atom is strongly electron-withdrawing and will decrease the electron density on the aromatic ring and, to some extent, on the nitrogen atom. This has two main consequences:
-
Reduced Nucleophilicity: The nitrogen atom is less nucleophilic, which can slow down reactions like N-alkylation and may require more forcing conditions (higher temperature, stronger base, more active catalyst).[4]
-
Influence on Cross-Coupling: In palladium-catalyzed reactions, the electronic nature of the aryl halide can influence the rates of oxidative addition and reductive elimination. The electron-deficient nature of the ring can sometimes be beneficial for oxidative addition but may require more electron-rich and bulky ligands to facilitate the subsequent steps of the catalytic cycle.[5]
Q3: In a Suzuki coupling, which is more reactive, the C-Br bond or a potential C-F bond?
A3: The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.[3] The C-F bond is one of the strongest single bonds in organic chemistry and is generally inert to the oxidative addition step with Pd(0) under typical Suzuki conditions. Therefore, you can selectively perform a Suzuki coupling at the C-Br position without affecting the C-F bond.
Q4: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?
A4: For a successful Buchwald-Hartwig amination with 4-bromo-2-fluoro-N-methylaniline, consider the following:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can deactivate the palladium catalyst. Use Schlenk techniques or a glovebox.
-
Dry and Degassed Solvents: Use anhydrous and degassed solvents to prevent hydrodehalogenation and other side reactions.
-
Catalyst System:
-
Palladium Source: A common choice is Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Use a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos. These are often crucial for coupling electron-deficient anilines.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
-
-
Neutralization: Remember to add an extra equivalent of base to neutralize the hydrochloride salt of your starting material.
Visualizing a General Buchwald-Hartwig Catalytic Cycle:
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- Schafer, M., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Weizmann Institute of Science. (2012).
- Google Patents. (2019). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Ye, Y., et al. (2018). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 53(15), 3973–3977. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. BenchChem.
- Ghosh, B., & Maleczka, R. E., Jr. (2011). Catalytic Hydrodehalogenation Reactions. In Comprehensive Organic Synthesis II (Second Edition) (pp. 487-517). Elsevier. [Link]
- Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
- CRO SPLENDID LAB. (n.d.). This compound.
Sources
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in the N-methylation of 4-bromo-2-fluoroaniline
Welcome to the technical support resource for the N-methylation of 4-bromo-2-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this specific transformation and optimize your reaction for a higher yield.
The N-methylation of anilines is a fundamental transformation in organic synthesis. However, the substrate , 4-bromo-2-fluoroaniline, presents a unique set of challenges due to the electronic effects of the halogen substituents. The electron-withdrawing nature of both the bromine and fluorine atoms deactivates the aromatic ring and reduces the nucleophilicity of the amino group, making the reaction more challenging than with simple anilines.
Frequently Asked Questions (FAQs)
Q1: Why is the N-methylation of 4-bromo-2-fluoroaniline often low-yielding?
The primary reason for low yields is the reduced nucleophilicity of the starting material. The fluorine and bromine atoms are electron-withdrawing, which decreases the electron density on the nitrogen atom of the aniline. This makes it a weaker nucleophile and slows down the rate of reaction with methylating agents.
Q2: What are the most common side reactions to expect?
The most common side reaction is the formation of the di-methylated product, N,N-dimethyl-4-bromo-2-fluoroaniline. The mono-methylated product is often more nucleophilic than the starting primary amine, which can lead to a second methylation reaction.[1] Another potential side reaction, depending on the chosen method, can be the formation of N-formylated byproducts if the reduction of the intermediate imine is incomplete.
Q3: Which methylating agent is best for this substrate?
There is no single "best" methylating agent, as the optimal choice depends on the specific reaction conditions and available equipment. Common and effective methods include:
-
Reductive Amination with Formaldehyde: This is a classic and often effective method, forming an imine intermediate that is then reduced.[2]
-
Dimethyl Carbonate (DMC): Considered a "green" methylating agent, DMC can be effective, especially in continuous flow systems, and can offer high selectivity for mono-methylation.[1]
-
Methanol with a Catalyst: This method often requires a transition metal catalyst and can be highly efficient for a range of anilines.[3]
Q4: How can I improve the selectivity for the desired mono-methylated product?
To favor the formation of the mono-methylated product, you can:
-
Control Stoichiometry: Use a carefully controlled amount of the methylating agent, often close to a 1:1 molar ratio with the aniline.
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes favor mono-alkylation.
-
Choice of Reagents and Catalysts: Some catalytic systems are specifically designed to enhance mono-selectivity.[4][5]
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in the N-methylation of 4-bromo-2-fluoroaniline. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Insufficient reactivity of the starting material due to electron-withdrawing groups.- Inactive or insufficient amount of reagents (methylating agent, reducing agent, base, or catalyst).- Suboptimal reaction temperature (too low). | - Increase the reaction temperature and/or prolong the reaction time.- Use a more reactive methylating agent or a suitable catalyst to enhance reactivity.- Ensure all reagents are fresh and of high purity. Increase the equivalents of the reagents if necessary. |
| Formation of significant amounts of di-methylated byproduct | - The mono-methylated product is more nucleophilic than the starting aniline.- Excess of the methylating agent.- Prolonged reaction time or high temperature. | - Carefully control the stoichiometry of the methylating agent (use 1.0-1.2 equivalents).- Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed.- Consider a stepwise addition of the methylating agent. |
| Presence of N-formylated byproduct (in reductive amination) | - Incomplete reduction of the intermediate imine or formamide. | - Ensure a sufficient amount and activity of the reducing agent.- Optimize the reaction conditions to favor the reduction step. |
| Reaction mixture turns dark or forms tar | - Oxidation of the aniline starting material or product.- Decomposition of reagents or products at high temperatures. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified reagents and solvents.- Optimize the reaction temperature to avoid decomposition. |
| Difficulty in purifying the final product | - Similar polarities of the starting material, mono-methylated, and di-methylated products. | - Utilize column chromatography with a carefully selected eluent system to separate the components.- Consider derivatization of the product to facilitate separation, followed by deprotection. |
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting low yield in the N-methylation of 4-bromo-2-fluoroaniline.
Caption: A decision tree for troubleshooting low yield.
Detailed Experimental Protocol: Reductive Amination
This protocol is a robust starting point for the selective mono-N-methylation of 4-bromo-2-fluoroaniline using formaldehyde and sodium borohydride.
Reaction Scheme
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. 4-bromo-2-fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study - Harbin Institute of Technology [scholar.hit.edu.cn]
- 4. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-bromo-2-fluoro-N-methylaniline Hydrochloride in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-2-fluoro-N-methylaniline hydrochloride. Here, we address common stability issues encountered when this compound is in solution, providing troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide
Unexpected results when using this compound in solution can often be traced back to stability issues. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in solution color (e.g., yellowing, browning) | Oxidation of the aniline moiety.[1][2] | - Prepare solutions fresh daily.- Use deoxygenated solvents.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light. |
| Precipitate formation | - Exceeding the solubility limit.- Change in pH affecting the salt form.- Degradation leading to insoluble products. | - Confirm the solubility of the compound in your chosen solvent at the desired concentration.- Ensure the pH of the solution is maintained within a range where the hydrochloride salt is soluble.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | - Degradation of the compound in the autosampler.- Adsorption to vials or tubing.- Incomplete dissolution. | - Use a cooled autosampler if available.- Employ silanized glass vials to minimize adsorption.- Ensure complete dissolution by vortexing and/or sonication before analysis. |
| Appearance of unexpected peaks in chromatograms | - Formation of degradation products due to hydrolysis, oxidation, or photolysis.[3] | - Conduct forced degradation studies to identify potential degradants.- Adjust solution pH, temperature, and light exposure to minimize degradation.- Use a validated stability-indicating analytical method.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a substituted aniline, the amino group is susceptible to oxidation, which can be accelerated by heat, light, and certain pH conditions.[1][2] The hydrochloride salt form is generally more stable in acidic to neutral aqueous solutions. In basic conditions, the free base is formed, which may be more prone to oxidation and less soluble.
Q2: My solution of this compound is turning a brownish color. What is happening and is my compound degraded?
A2: The development of a brown color is a common indicator of aniline oxidation.[1][2] This process can lead to the formation of colored polymeric byproducts. While a color change suggests some level of degradation, the extent of degradation and its impact on your experiment will depend on the specific conditions and the duration of exposure. It is highly recommended to use a validated analytical method, such as HPLC, to quantify the remaining parent compound and any degradation products. To prevent this, prepare solutions fresh, use deoxygenated solvents, and store them protected from light in a cool place.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: To ensure the stability of your stock solutions, consider the following best practices:
-
Solvent Choice: Use high-purity, degassed solvents.
-
pH Control: Maintain a slightly acidic to neutral pH if compatible with your experimental design.
-
Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, consider storing at -20 °C or below, but be mindful of freeze-thaw cycles.
-
Inert Atmosphere: For sensitive applications, overlaying the solution with an inert gas like nitrogen or argon can prevent oxidation.[1]
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[5]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of substituted anilines, the following are plausible:
-
Oxidation: The primary degradation pathway is likely the oxidation of the N-methylamino group, which can lead to the formation of N-oxides, and further coupling reactions can result in colored dimeric and polymeric impurities.
-
Hydrolysis: The amide-like character of the N-methylaniline could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less common than oxidation for anilines.
-
Photodegradation: Exposure to UV light can provide the energy to initiate free-radical mediated degradation pathways.[5]
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[6] The key steps in developing such a method are:
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3]
-
Chromatographic Separation: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all the generated degradation products. Gradient elution is often necessary to resolve all peaks.[7]
-
Method Validation: Validate the method according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[4]
III. Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in an oven at 80 °C for 48 hours.
-
Cool and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
After exposure, dilute both the exposed and control samples to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control sample by a suitable HPLC method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
IV. Visualizations
Troubleshooting Workflow for Solution Instability
Caption: A workflow for troubleshooting instability issues.
Potential Degradation Pathwaysdot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A-Z Purification Guide for 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome to the technical support center for the purification of 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-tested solutions to common purification hurdles. Each recommendation is grounded in fundamental chemical principles to empower you to adapt these methodologies to your specific experimental context.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, discolored solid. What are the likely impurities and what is the first purification step I should take?
A1: Root Cause Analysis & Initial Purification Strategy
Discoloration in crude aniline salts typically points to two main classes of impurities:
-
Oxidation Byproducts: Anilines, even as salts, are susceptible to air oxidation over time, leading to the formation of highly colored polymeric impurities. This is often exacerbated by residual starting materials or catalysts.
-
Synthesis-Related Impurities: Depending on the synthetic route, common impurities may include unreacted 4-bromo-2-fluoroaniline, over-methylated tertiary amines, or byproducts from the bromination or methylation steps.[1]
Recommended First Step: Recrystallization
Recrystallization is the most effective initial step for removing both baseline impurities and colored oxidation products. The goal is to select a solvent system where the hydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of crude material in various solvents (see Table 1). Ethanol, isopropanol (IPA), or mixtures of ethanol and water are excellent starting points.[2]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude hydrochloride salt and the chosen solvent. Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the hot solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (typically 1-2% w/w). Reheat the mixture to reflux for 10-15 minutes.
-
Hot Filtration: If carbon was used, perform a hot filtration through a pre-heated funnel with celite or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for several hours.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Data Summary Table 1: Common Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Rationale & Expected Outcome |
| Isopropanol (IPA) | 82.5 | Good for moderate polarity salts. Often provides clean crystals. |
| Ethanol | 78.4 | Similar to IPA, a very common choice for aniline hydrochlorides.[3] |
| Ethanol/Water | Varies | Adding water can increase the polarity and may improve rejection of non-polar impurities. Requires careful optimization of the ratio. |
| Acetonitrile | 81.6 | Can be effective for certain halogenated compounds.[4] |
Q2: Recrystallization improved the color, but my purity (by HPLC/GC) is still insufficient. How can I remove persistent, chemically similar impurities?
A2: Advanced Purification via Acid-Base Extraction
When recrystallization fails to separate closely related impurities (e.g., unreacted starting aniline), a robust acid-base extraction is the next logical step. This technique exploits the basicity of the aniline nitrogen to move your compound of interest between aqueous and organic phases, leaving non-basic impurities behind.[5][6] The core strategy is to convert the hydrochloride salt back to its free base form, which is soluble in organic solvents but insoluble in water.
Workflow for Purification via Free Base Formation
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)) in a separatory funnel. Add a base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution dropwise until the aqueous layer is basic (pH > 10, check with pH paper).[7]
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely. The free aniline base will now be in the organic layer.
-
Separation: Drain the lower (organic, if using DCM) or upper (organic, if using EtOAc) layer. Extract the aqueous layer one or two more times with fresh organic solvent to ensure complete recovery.
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Free Base: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified free base, which may be an oil or a low-melting solid.
At this stage, the purified free base can be used directly or converted back to the high-purity hydrochloride salt.
Q3: I've isolated the free base, but it still contains a stubborn impurity. Is column chromatography a viable option?
A3: Yes, flash column chromatography is an excellent method for purifying the free base.
Anilines can be challenging to purify on silica gel due to potential streaking caused by the interaction of the basic nitrogen with acidic silica. However, this can be easily mitigated.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for halogenated anilines is a mixture of hexanes and ethyl acetate.[8][9]
-
Mitigating Tailing: To prevent streaking on the column, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase.[10]
-
Column Packing: Pack a silica gel column with your chosen mobile phase (containing the triethylamine).
-
Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified free base.
Data Summary Table 2: Typical TLC/Column Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most separations. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Provides good separation for moderately polar compounds. Adjust ratio based on TLC. |
| Additive | ~0.5-1% Triethylamine (Et₃N) | Deactivates acidic sites on silica, preventing peak tailing and improving resolution.[10] |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain | The aromatic rings are UV active. Permanganate stain reacts with the aniline. |
Q4: How do I convert my purified free base back into a stable, high-purity hydrochloride salt?
A4: Precise Salt Formation
Converting the purified free base back to the hydrochloride salt is a critical final step. This should be done under anhydrous conditions to prevent introducing water into your final product.
Step-by-Step Salt Formation Protocol:
-
Dissolution: Dissolve the purified 4-bromo-2-fluoro-N-methylaniline free base in a dry, non-protic solvent such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride. Commercially available solutions like 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane are ideal. Add the acid dropwise until precipitation of the white salt is complete. You can monitor the pH of the solution by spotting a small amount onto wet pH paper; stop when it is acidic.
-
Isolation: Stir the resulting slurry for 30 minutes to an hour, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl. Dry the final product thoroughly under high vacuum to obtain the pure this compound.
By following this structured, multi-tiered approach—beginning with recrystallization and escalating to acid-base extraction and chromatography as needed—researchers can consistently achieve high purity for this compound, ensuring the integrity of their subsequent experiments.
References
- Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Amine workup : r/Chempros - Reddit. (2022).
- Acid–base extraction - Wikipedia. (n.d.).
- Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.).
- Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
- Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021).
- Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection | Journal of Chromatographic Science | Oxford Academic. (1978).
- Purification of Aniline - Chempedia - LookChem. (n.d.).
- Purify and dry aniline? : r/chemistry - Reddit. (2014).
- Organic Syntheses Procedure. (n.d.).
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024).
- Different protocols for methylation of aniline. - ResearchGate. (n.d.).
- Can anyone help me to find a procedures for recrystallize aniline-HCl? - ResearchGate. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-bromo-2-fluoro-N-methylaniline Hydrochloride
Welcome to the Technical Support Center for optimizing catalytic reactions involving 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this specific substrate in cross-coupling reactions. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust troubleshooting strategies.
Introduction: The Challenges and Opportunities of a Unique Substrate
This compound presents a unique set of challenges and opportunities in synthetic chemistry. The molecule's structure, featuring an electron-donating N-methylaniline moiety, a moderately deactivating fluorine atom, and a reactive bromine atom, makes it a versatile building block. However, its formulation as a hydrochloride salt necessitates careful consideration of reaction conditions to ensure optimal catalyst performance and reaction outcomes. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are common applications for this class of compounds.
The primary challenge stems from the protonated amine, which renders the substrate unreactive as a nucleophile in its salt form. Consequently, the choice and stoichiometry of the base are critical not only for the catalytic cycle but also for the initial deprotonation of the aniline. Furthermore, the presence of chloride ions can potentially interact with the palladium catalyst, influencing its activity and stability.
This support center is structured to anticipate and address the specific issues you may encounter, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in catalytic reactions.
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The most common reason for failure is the presence of the hydrochloride salt. The protonated amine is not nucleophilic and cannot participate in the catalytic cycle. You must use a base to neutralize the salt and liberate the free aniline in situ. A secondary, but significant, issue can be the choice of catalyst system (palladium precursor and ligand), which may not be optimal for this electron-rich and potentially sterically hindered substrate.
Q2: How much extra base should I add to account for the hydrochloride salt?
A2: You need to add at least one extra equivalent of base specifically to neutralize the hydrochloride salt, in addition to the amount required for the catalytic cycle itself. For example, if your standard protocol for a Buchwald-Hartwig amination calls for 1.5 equivalents of base, you should use at least 2.5 equivalents when starting with the hydrochloride salt. It is often beneficial to perform a small-scale screen of base stoichiometry to find the optimal amount.
Q3: What type of base is most suitable for reactions with this compound?
A3: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. The choice will also depend on the functional group tolerance of your other coupling partner.
Q4: Can the chloride ion from the hydrochloride salt poison my palladium catalyst?
A4: Yes, chloride ions can act as catalyst poisons in some palladium-catalyzed reactions.[1] They can coordinate to the palladium center, altering its electronic properties and potentially hindering key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[2] While often not a complete showstopper, it can lead to reduced catalyst activity and lower yields. Using a higher catalyst loading or selecting ligands that form very stable and active palladium complexes can help mitigate this effect.
Q5: What are the best initial catalyst systems to screen for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A5: For Suzuki-Miyaura couplings , a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ with a phosphine ligand. For electron-rich anilines, ligands such as SPhos, XPhos, or RuPhos can be effective.
For Buchwald-Hartwig aminations , pre-catalysts like XPhos Pd G3 or SPhos Pd G3 are excellent starting points as they are designed for challenging couplings. These systems are often highly active and can overcome some of the hurdles associated with this substrate class.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the optimization of catalyst loading and reaction conditions.
Problem 1: Low or No Conversion of Starting Material
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Insufficient Base | The aniline hydrochloride was not fully neutralized. Increase the base stoichiometry to at least 2.5-3.0 equivalents. Ensure the base is of high purity and anhydrous. |
| Inactive Catalyst | The chosen palladium/ligand system is not active enough for this substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. Consider using a well-defined pre-catalyst for more consistent activation. |
| Low Reaction Temperature | The activation energy for the oxidative addition or another step in the catalytic cycle is not being overcome. Gradually increase the reaction temperature in 10-20 °C increments. |
| Catalyst Poisoning | Impurities in reagents or solvents (e.g., water, other halides) or the substrate itself may be deactivating the catalyst.[3] Use freshly purified, anhydrous, and degassed solvents and reagents. |
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Hydrodehalogenation)
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | Often caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are rigorously degassed. Using a Pd(0) source directly can sometimes mitigate this. |
| Hydrodehalogenation | The bromo-aniline is being reduced instead of coupled. This can be promoted by moisture or certain bases. Ensure anhydrous conditions. Screen alternative bases (e.g., switch from NaOtBu to K₃PO₄). Optimizing the ligand can also influence this pathway. |
| Decomposition of Starting Material or Product | The reaction conditions (temperature, base) may be too harsh. Try lowering the reaction temperature or using a milder base if the catalytic activity can be maintained. |
Problem 3: Poor Reproducibility
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Catalyst Activation | In-situ generation of the active Pd(0) catalyst can be variable. Use a well-defined, commercially available pre-catalyst for more consistent results. |
| Variable Reagent Quality | Impurities in the starting materials, solvents, or base can significantly impact the reaction. Use high-purity reagents from a reliable source. Anhydrous solvents and freshly opened bases are recommended. |
| Atmospheric Contamination | Small leaks in the reaction setup can introduce oxygen or moisture, deactivating the catalyst. Ensure all glassware and connections are properly sealed and maintained under a positive pressure of inert gas. |
Experimental Protocols & Workflows
General Protocol for Catalyst Screening (Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for screening different catalyst systems for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium precatalyst and ligand and add them to the reaction vessel.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process when troubleshooting a low-yielding cross-coupling reaction with this substrate.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Catalytic Cycle Considerations
The presence of the hydrochloride salt directly impacts the initial availability of the aniline for the catalytic cycle. The diagram below illustrates the necessity of the initial deprotonation step.
Caption: Initial deprotonation is key before the catalytic cycle.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Amatore, C., Jutand, A., & Suarez, A. (2004). Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. Chemistry – A European Journal, 10(1), 141-150. [Link]
- Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. [Link]
- Hartwig, J. F., & Lee, D.-Y. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4518-4521. [Link]
- Nolan, S. P., & Organ, M. G. (2025, August 7). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Kashani, S. K., Jessiman, J. E., & Grolmes, T. (2019).
- ResearchGate. (2025, August 6).
Sources
Technical Support Center: Solvent Effects on 4-Bromo-2-fluoro-N-methylaniline Hydrochloride Reactivity
Introduction: 4-bromo-2-fluoro-N-methylaniline and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry and materials science. Their utility, particularly in forming complex carbon-carbon and carbon-nitrogen bonds, is well-established. However, researchers frequently encounter challenges related to reactivity, yield, and side-product formation that are directly tied to the choice of solvent. This guide provides expert insights, troubleshooting strategies, and validated protocols to help you navigate the critical role of the solvent in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My 4-bromo-2-fluoro-N-methylaniline hydrochloride won't dissolve in my reaction solvent (e.g., toluene, THF). Why is this happening and what should I do?
A: This is the most common initial challenge. The hydrochloride salt form is highly polar and crystalline, making it largely insoluble in non-polar or weakly polar aprotic solvents commonly used for cross-coupling reactions.[1] The primary amino group is protonated, forming an ionic salt. To achieve solubility and render the aniline nucleophilic, you must first convert it to its free base form. This is a critical prerequisite for almost all subsequent reactions. We provide a detailed protocol for this essential step below.
Q2: What is the first step I should always take before using this reagent in a cross-coupling reaction?
A: Always perform a free-basing procedure. This involves neutralizing the hydrochloride salt with a suitable base and extracting the resulting free aniline into an organic solvent. A standard method is to dissolve or suspend the salt in water, add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and then extract the neutral 4-bromo-2-fluoro-N-methylaniline into a solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether. After extraction, the organic layer should be dried and the solvent removed to yield the pure, solvent-soluble free aniline.
Q3: How does solvent polarity impact the outcome of Palladium-catalyzed cross-coupling reactions with this substrate?
A: Solvent polarity plays a multifaceted and complex role.[2][3][4] It influences reagent solubility, catalyst stability, and can even alter the reaction mechanism and selectivity.[2][5][6]
-
Solubility: The solvent must effectively dissolve the aryl halide, the coupling partner (e.g., boronic acid), the base, and the catalyst system.[5] Mixed solvent systems, like dioxane/water or THF/water, are often used to accommodate both organic and inorganic components.
-
Catalyst Activity: Polar aprotic solvents like DMF, DMAc, or NMP can stabilize palladium catalytic intermediates, which can be beneficial.[7] However, the choice is not simple. For instance, in Suzuki-Miyaura couplings, nonpolar solvents like toluene or THF may favor reaction at one site (e.g., a C-Cl bond), while polar solvents like DMF or MeCN might favor another (e.g., a C-OTf bond).[2][6]
-
Base Efficacy: The solvent affects the solubility and strength of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction, which is crucial for the transmetalation step.
Troubleshooting Guides for Common Reactions
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Possible Cause: Incomplete conversion to the free base, leading to poor solubility and catalyst poisoning by the acidic hydrochloride.
-
Solution: Ensure the free-basing procedure (Protocol 1) was performed correctly. Confirm the absence of the salt form before starting the coupling reaction.
-
-
Possible Cause: Poor choice of solvent system for the specific coupling partners.
| Solvent System | Typical Temperature (°C) | Advantages | Disadvantages |
| Toluene/Ethanol/Water | 80-110 | Good for general-purpose couplings; toluene solubilizes organics, while ethanol/water helps dissolve the base and boronic acid. | Can be difficult to form a single phase; requires vigorous stirring. |
| 1,4-Dioxane/Water | 80-100 | Excellent solvating power for a wide range of reagents. Often gives high yields.[10] | Dioxane is a peroxide-former and has health and safety concerns. |
| 2-MeTHF/Water | 70-80 | A greener, safer alternative to THF and dioxane. Has shown excellent yields in specific cases.[11] | May not be as universally effective as dioxane for all substrate combinations. |
| DMF or DMAc | 90-130 | High boiling points allow for higher reaction temperatures; excellent for dissolving stubborn substrates.[7] | Can lead to side reactions like hydrodehalogenation.[8] Difficult to remove under vacuum. |
Problem 2: Low Yield in Buchwald-Hartwig Amination
-
Possible Cause: Incorrect solvent choice for the amine and base combination.
-
Possible Cause: Base incompatibility or insolubility.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard. The choice of solvent must be compatible with these strong bases. Toluene is generally a robust choice for these conditions.[14]
-
Problem 3: Side-Product Formation in Nucleophilic Aromatic Substitution (SNAr)
-
Background: In 4-bromo-2-fluoro-N-methylaniline, the fluorine atom is activated toward SNAr by the aniline group (an ortho-, para-director) and is a much better leaving group than bromine in this context.[15][16][17] The reaction involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][17]
-
Possible Cause: Use of a protic solvent (e.g., ethanol, methanol) when a stronger, non-protic environment is needed.
-
Solution: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They effectively solvate the cation of the nucleophilic salt (e.g., NaOCH₃) without hydrogen bonding to the nucleophile, thus increasing its reactivity. They are also excellent at stabilizing the charged Meisenheimer complex intermediate.
-
-
Possible Cause: The reaction temperature is too low or too high.
-
Solution: While SNAr on highly activated rings can occur at room temperature, moderate heating (50-100 °C) is often required. The high boiling points of DMF and DMSO make them suitable for these conditions.
-
Experimental Protocols & Workflows
Protocol 1: Mandatory Conversion of Hydrochloride Salt to Free Base
-
Dissolution/Suspension: Suspend 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9 (test with pH paper) and effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x volume of water used).
-
Washing & Drying: Combine the organic layers, wash with brine (saturated aq. NaCl), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the 4-bromo-2-fluoro-N-methylaniline free base as an oil or low-melting solid.
-
Validation: Confirm the structure and purity by ¹H NMR and/or LC-MS before proceeding.
Diagram 1: General Experimental Workflow
Caption: Workflow for reactions using the hydrochloride salt.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. reddit.com [reddit.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: NMR Impurity Analysis of 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome to the technical support center for the analysis of 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.
Introduction: The 'Why' Behind the Method
4-bromo-2-fluoro-N-methylaniline is a key building block in pharmaceutical synthesis. Its hydrochloride salt form ensures stability and improves handling properties. However, like any synthetic compound, it can contain process-related impurities that must be identified and quantified to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). NMR is an indispensable tool for this task, providing unambiguous structural information and quantitative data without the need for impurity reference standards in many cases.[1][2] This guide provides field-proven insights into interpreting NMR spectra to ensure the purity of your material.
Frequently Asked Questions (FAQs)
Q1: What should the ¹H NMR spectrum of pure this compound look like?
A1: The ¹H NMR spectrum of the hydrochloride salt will show distinct signals for the N-methyl group and the three aromatic protons. Due to the salt formation, the proton on the nitrogen (N-H) becomes acidic and may exchange with residual water or the deuterated solvent, often leading to a broad signal or its complete disappearance. The N-methyl signal may also appear broadened.
Expert Insight: The electron-withdrawing effects of the bromine and fluorine atoms, combined with the activating effect of the N-methylamino group, dictate the chemical shifts of the aromatic protons. The fluorine atom will also introduce characteristic through-bond couplings (J-couplings) to nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Ar-H3 | ~7.30 - 7.45 | Doublet of doublets (dd) | JH3-F2 ≈ 8-10 Hz, JH3-H5 ≈ 2-3 Hz | The large coupling is due to the fluorine at position 2. |
| Ar-H5 | ~7.15 - 7.25 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 2-3 Hz | The small coupling is a meta-coupling to H3. |
| Ar-H6 | ~6.70 - 6.85 | Triplet or dd | JH6-H5 ≈ 8-9 Hz, JH6-F2 ≈ 8-9 Hz | Appears as an approximate triplet due to similar coupling constants to H5 and F2. |
| N-CH₃ | ~2.80 - 3.00 | Singlet (or broad s) | N/A | May show some broadening due to interaction with the quadrupolar nitrogen nucleus and the acidic N-H proton. |
| N-H | Highly variable | Broad singlet | N/A | Often broad and may exchange with D₂O. Its position is highly dependent on concentration and solvent. |
Note: These are predicted values based on data from structurally similar compounds.[3][4] Actual shifts may vary based on solvent, concentration, and instrument parameters.
Q2: How do I prepare my this compound sample for NMR analysis?
A2: Proper sample preparation is critical for acquiring a high-quality NMR spectrum. Hydrochloride salts can sometimes pose solubility and shimming challenges.
Protocol 1: Standard Sample Preparation
-
Select an Appropriate Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the first choice for amine hydrochloride salts due to its excellent solvating power and ability to slow down the N-H proton exchange, making the N-H proton more likely to be observed. Methanol-d₄ (CD₃OD) is another option, but will cause the N-H proton to exchange completely. Chloroform-d (CDCl₃) is generally not suitable for hydrochloride salts due to poor solubility.
-
Determine Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.
-
Ensure Complete Dissolution: Prepare the sample in a small vial first to ensure the solid is fully dissolved. Gentle warming or vortexing can aid dissolution. Incomplete dissolution is a common cause of poor spectral resolution and broad lineshapes.[6]
-
Filter the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7] Solid particles will disrupt the magnetic field homogeneity, making it impossible to obtain sharp spectral lines.
Troubleshooting Guide: Identifying Impurities
This section addresses the identification of unexpected peaks in your ¹H NMR spectrum. The logical workflow for impurity identification is outlined below.
Caption: Workflow for NMR-based impurity identification.
Problem 1: I see peaks corresponding to the starting material, 4-bromo-2-fluoroaniline.
Cause: The most common synthesis of 4-bromo-2-fluoro-N-methylaniline is via reductive amination of 4-bromo-2-fluoroaniline with formaldehyde.[8] An incomplete reaction will result in residual starting material.
Identification: 4-bromo-2-fluoroaniline lacks the N-methyl signal and has a characteristic -NH₂ signal. The aromatic signals will also be at slightly different chemical shifts.
Table 2: ¹H NMR Data for Key Process-Related Impurities
| Compound | Ar-H3 (ppm) | Ar-H5 (ppm) | Ar-H6 (ppm) | Other Protons (ppm) | Source |
| 4-bromo-2-fluoroaniline | ~7.16 (dd) | ~7.06 (m) | ~6.66 (t) | ~3.7 (br s, 2H, -NH₂) | [9][10][11] |
| Isomeric Impurity (2-bromo-4-fluoroaniline) | N/A | ~6.8 (dd) | ~7.2 (dd) | ~3.9 (br s, 2H, -NH₂), H5: ~6.9 (td) | [12] |
| Over-methylation Product (4-bromo-2-fluoro-N,N-dimethylaniline) | ~7.2-7.4 | ~7.1-7.2 | ~6.8-6.9 | ~2.7-2.9 (s, 6H, -N(CH₃)₂) | Predicted |
Solution:
-
Confirm Identity: Look for a broad singlet integrating to 2 protons around 3.7 ppm (in CDCl₃, may shift in DMSO-d₆) and the absence of the N-methyl signal near 2.8-3.0 ppm.
-
Quantify: Integrate the well-resolved aromatic signals of the impurity against a known signal from the main compound. For example, compare the integration of the H3 signal of the impurity to the N-CH₃ signal of the product.
Problem 2: I see signals that suggest an isomeric impurity.
Cause: The synthesis of the 4-bromo-2-fluoroaniline precursor can sometimes produce isomeric byproducts, such as 2-bromo-4-fluoroaniline, if the starting material is a mixture of 2-fluoroaniline and 4-fluoroaniline.[1] This isomeric impurity can then be carried through the methylation step.
Identification: The regioisomer 2-bromo-4-fluoro-N-methylaniline would have a distinctly different aromatic splitting pattern. The fluorine atom at position 4 would primarily couple to H3 and H5, leading to different multiplicities and chemical shifts compared to the target compound.
Expert Insight: 2D NMR techniques are invaluable here. A ¹H-¹H COSY spectrum would show the coupling relationships between the aromatic protons, while an HSQC/HMBC would correlate protons to their attached carbons, allowing for unambiguous assignment of the aromatic substitution pattern.
Problem 3: My N-H and N-CH₃ signals are very broad or not visible.
Cause: This is a common phenomenon for amine salts in NMR. Several factors contribute:
-
Proton Exchange: The acidic N-H proton can undergo chemical exchange with the solvent or trace water, leading to signal broadening. In protic solvents like CD₃OD or D₂O, the signal will exchange completely and disappear.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of adjacent protons (N-H and N-CH₃), resulting in broader lines.
-
Intermediate Exchange Rate: If the molecule is involved in a chemical equilibrium (e.g., protonation/deprotonation) that occurs on the NMR timescale, the observed signals can be significantly broadened.
Troubleshooting Steps:
-
Use DMSO-d₆: This solvent forms stronger hydrogen bonds, slowing down the N-H exchange rate and often resulting in a sharper N-H signal.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the exchange rate, potentially sharpening the N-H and N-CH₃ signals.
-
Acidify the Sample: Adding a drop of trifluoroacetic acid-d (TFA-d) can sometimes sharpen signals by ensuring the amine is fully and stably protonated, shifting the equilibrium. However, this will also shift the signals downfield.
-
Free-basing (for confirmation only): As a last resort for structural confirmation, the hydrochloride salt can be converted to the free base. This is not suitable for routine QC but can be a powerful diagnostic tool. The free base typically exhibits much sharper N-H and N-CH₃ signals.
Protocol 2: Spiking Study for Impurity Confirmation
If a reference standard for a suspected impurity is available, a spiking study provides definitive proof of its identity.
-
Acquire Spectrum of Sample: Run a standard ¹H NMR of your this compound sample.
-
Prepare Spiked Sample: Add a small, known amount (e.g., 1-2% by weight) of the suspected impurity standard to the same NMR tube.
-
Re-acquire Spectrum: Run the ¹H NMR again under identical conditions.
-
Analyze: If the intensity of the unknown peak increases while its chemical shift and multiplicity remain unchanged, the identity of the impurity is confirmed.
References
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- New Journal of Chemistry. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
- SpectraBase. (n.d.). 4-Bromo-2-fluoroaniline. Wiley-VCH GmbH.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (2023). Reductive amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ResearchGate. (2020). NMR Spectra of Anilines.
- SpectraBase. (n.d.). Aniline hydrochloride. Wiley-VCH GmbH.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- CONICET. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
Sources
- 1. prepchem.com [prepchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
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- 5. Page loading... [wap.guidechem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 4-bromo-2-fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 12. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR [m.chemicalbook.com]
strategies to improve the regioselectivity of reactions with 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome to the technical support center for 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging building block. The inherent electronic and steric properties of this substrate, particularly in its hydrochloride salt form, demand carefully considered strategies to control reaction outcomes. This document provides in-depth, mechanistically grounded answers to common troubleshooting questions.
Section 1: General Considerations & Substrate Properties
This section addresses foundational questions regarding the substrate's reactivity and the critical role of its salt form.
Q1: What are the primary challenges to achieving regioselectivity with this compound?
A1: The primary challenge stems from the conflicting directing effects of the three substituents on the aromatic ring and the state of the amine.
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Electronic Effects: The N-methylamino group is a powerful activating, ortho, para-director due to resonance donation of its lone pair. The fluorine and bromine atoms are deactivating via induction but are also ortho, para-directors due to resonance.[1][2]
-
The Hydrochloride Salt: As the hydrochloride salt, the amine is protonated to form an anilinium ion (-NH₂Me⁺Cl⁻).[3] This protonation completely changes its electronic character. The -NH₂Me⁺ group is no longer an activator; it becomes a potent electron-withdrawing group and a meta-director.[2] This is a critical consideration for any reaction performed under acidic conditions or without prior neutralization.
-
Steric Hindrance: The fluorine atom at the 2-position and the methyl group on the nitrogen sterically encumber the adjacent positions, potentially hindering reactions at the 3- and 1-positions.
These competing factors mean that reaction conditions must be meticulously controlled to favor one directing influence over another.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize aryl halides. With this substrate, the key regiochemical question is the selective reaction at the C-Br versus the C-F bond.
Q2: I'm attempting a Suzuki-Miyaura coupling and observing a mixture of products from reaction at both the C-Br and C-F bonds. How can I achieve exclusive selectivity for the C-Br bond?
A2: This is a common issue. Achieving high selectivity for the C-Br bond is based on exploiting the difference in bond dissociation energies (BDEs) and the kinetics of oxidative addition. The C-Br bond is significantly weaker than the C-F bond, making it the kinetically favored site for oxidative addition by a Pd(0) catalyst.[4] The general reactivity trend for aryl halides in oxidative addition is C–I > C–Br > C–Cl >> C–F.[4]
Core Strategy: Optimize the Catalyst System and Conditions.
The key is to use conditions that favor the lower-energy pathway of C-Br activation while ensuring the energy barrier to C-F activation is not overcome.
-
Catalyst Choice: Use a palladium catalyst system known for high reactivity with aryl bromides but low reactivity with aryl fluorides. Bulky, electron-rich phosphine ligands are often ideal.
-
Recommended Ligands: Ligands like XPhos, SPhos, or RuPhos promote the oxidative addition to C-Br bonds efficiently at lower temperatures.[5]
-
-
Temperature Control: Keep the reaction temperature as low as possible. C-F bond activation typically requires significantly higher temperatures than C-Br activation. Start screening at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before moving higher.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to the slow activation of the C-F bond after the initial C-Br coupling is complete.
Workflow for Optimizing C-Br Selectivity in Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki C-Br selectivity.
Protocol: Highly Selective Suzuki-Miyaura Coupling at the C-Br Bond
-
Substrate Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water). Add a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq) to neutralize the hydrochloride and free the aniline. Stir for 15-20 minutes.
-
Reagent Addition: Add the desired arylboronic acid or ester (1.1-1.5 eq).
-
Catalyst Loading: Degas the mixture by bubbling with argon or nitrogen for 15 minutes. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction: Heat the mixture to a controlled temperature (start with 60 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Section 3: Troubleshooting Guide for Electrophilic Aromatic Substitution (EAS)
Controlling the position of an incoming electrophile is a significant challenge due to the complex interplay of directing groups, especially when considering the protonated state of the amine.
Q3: I am trying to nitrate my substrate but am getting a complex mixture of products, including significant amounts of the meta-substituted product. How can I achieve selective ortho or para nitration?
A3: The formation of meta products is a classic sign that the reaction is proceeding on the protonated anilinium ion.[2] Strong acids like nitric and sulfuric acid will fully protonate the N-methylamino group, converting it into a deactivating, meta-director.[2] To achieve ortho/para selectivity, you must prevent this protonation.
Core Strategy: Protect the Amine.
The most reliable strategy is to temporarily convert the amine into a group that is still ortho, para-directing but is less basic and resistant to protonation under the reaction conditions. The acetamide group is ideal for this purpose.
-
Protection Step (Acetylation): First, neutralize the hydrochloride salt with a mild base (e.g., NaHCO₃). Then, react the free aniline with acetic anhydride or acetyl chloride to form the corresponding acetamide. The resulting N-acetyl group is still an ortho, para-director but is significantly less activating and less basic than the amine.
-
Electrophilic Substitution: Perform the nitration (or other EAS reaction) on the protected acetamide. The directing effects will now guide the electrophile to the positions ortho or para to the acetamide group. Given the substitution pattern, the primary product will be substitution at the 5-position (para to the acetamide).
-
Deprotection Step: After the EAS reaction, hydrolyze the acetamide group using acidic or basic conditions to regenerate the N-methylamino group.
Diagram: Directing Effects Before and After Protection
Caption: Control of directing effects via amine protection.
Section 4: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom ortho to the activating amine and para to the bromine atom makes it a potential site for SNAr, especially with strong nucleophiles.
Q4: Can I selectively substitute the fluorine atom via an SNAr reaction without displacing the bromine?
A4: Yes, this is generally feasible. In nucleophilic aromatic substitution, the rate of displacement for halogens is typically F > Cl > Br > I.[6] This is because the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex.[7] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and better able to stabilize the incoming negative charge in the intermediate complex.
Core Strategy: Leverage the Inherent Reactivity of the C-F Bond.
-
Reaction Conditions: SNAr reactions are typically run with strong nucleophiles (e.g., alkoxides, thiolates, secondary amines) in polar aprotic solvents like DMSO, DMF, or NMP at elevated temperatures.
-
Substrate Activation: The reaction must be performed on the free base form of the aniline. The N-methylamino group is crucial as its electron-donating character helps to stabilize the positive charge that develops on the ring during the formation of the Meisenheimer intermediate, thereby activating the ortho and para positions to nucleophilic attack. Ensure the hydrochloride salt is fully neutralized with a suitable base (e.g., K₂CO₃, Cs₂CO₃) before or during the reaction.
Protocol: Selective SNAr Displacement of Fluorine
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO), add a base such as powdered K₂CO₃ (2.0-3.0 eq).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, morpholine, 1.2-1.5 eq).
-
Reaction: Heat the mixture to 80-120 °C and monitor for the consumption of starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a large volume of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by chromatography or recrystallization.
Data Summary Table
| Reaction Type | Target Selectivity | Key Strategy | Recommended Conditions | Potential Pitfalls |
| Suzuki Coupling | C-Br over C-F | Kinetic Control | Pd₂(dba)₃ / XPhos, K₃PO₄, Dioxane/H₂O, 60 °C | High temperatures (>80°C) can initiate C-F activation. |
| Buchwald-Hartwig | C-Br over C-F | Kinetic Control | Pd(OAc)₂ / RuPhos, NaOtBu, Toluene, 80 °C | Over-reaction leading to diarylation if stoichiometry is not controlled. |
| Nitration (EAS) | para to Amine (C5) | Protect Amine | 1. Ac₂O; 2. HNO₃/H₂SO₄, 0 °C; 3. HCl/H₂O, heat | Direct nitration leads to meta products and oxidation. |
| SNAr | C-F over C-Br | Electronic Control | NuH / K₂CO₃, DMSO, 100 °C | Incomplete neutralization of HCl salt will shut down the reaction. |
References
- Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1227.
- Brainly.com (2024). What is the directing effect of the amino group in aromatic electrophilic substitution reactions.
- Quora (2018). Why does aniline dissolve in HCL?.
- Palani, V., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Chemistry Steps (2024). Reactions of Aniline.
- Lumen Learning (n.d.). Organic Chemistry II: Examples of electrophilic aromatic substitution.
- RSC Publishing (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene.
- King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution.
- Smith, M. B. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- NCBI (2018). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds.
- Beilstein Journal of Organic Chemistry (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Lawrence, S. A. (2004).
- Hartwig, J. F. (2010).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome to the technical support center for handling 4-bromo-2-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound in organic solvents. Here, we provide in-depth, experience-based answers to common questions and a systematic approach to troubleshooting, ensuring you can seamlessly integrate this intermediate into your synthetic workflows and development projects.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene?
A: The poor solubility of this compound in many common organic solvents stems from its nature as an amine salt. Here’s a breakdown of the underlying chemical principles:
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Ionic vs. Covalent Character: The parent molecule, 4-bromo-2-fluoro-N-methylaniline, is a neutral organic compound (the "freebase") with moderate polarity. However, by reacting it with hydrochloric acid (HCl), the basic nitrogen atom is protonated, forming an ammonium cation (-NH₂⁺CH₃) and a chloride anion (Cl⁻). This converts a neutral molecule into an ionic salt.
-
Lattice Energy: In its solid state, the hydrochloride salt is a crystalline solid. The positively and negatively charged ions are held together by strong electrostatic forces, known as lattice energy. To dissolve the salt, a solvent must provide enough energy to overcome this lattice energy.
-
Solvent Polarity Mismatch: Non-polar or weakly polar organic solvents like toluene, hexane, or even moderately polar solvents like dichloromethane (DCM) and diethyl ether, do not have strong enough dipoles to effectively solvate the individual ions (the ammonium cation and chloride anion).[1] The principle of "like dissolves like" is key here; highly polar or ionic solutes require highly polar solvents.[2] Solvents like water, methanol, or ethanol are generally better choices for dissolving salts.[3]
In essence, you are trying to dissolve a polar, ionic compound in a medium that prefers to interact with non-polar, neutral molecules. This fundamental mismatch is the primary reason for the observed low solubility.
Q2: What are the first steps I should take to improve solubility without chemically modifying the compound?
A: Before resorting to chemical modifications, several physical methods can be employed to enhance solubility. These methods are often quick, simple, and can be sufficient for many applications.
-
Systematic Solvent Screening: Do not assume your primary reaction solvent is the only option. Test the solubility in a range of solvents with varying polarities. Highly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates for dissolving organic salts.[3] Polar protic solvents like methanol (MeOH) and ethanol (EtOH) can also be effective.
-
Heating: For most solids, solubility increases with temperature.[4] Gently warming the mixture can significantly increase both the rate of dissolution and the amount of solute that can be dissolved.[5] However, be cautious and monitor for any potential degradation of the compound, especially with prolonged heating at high temperatures. The dissolution process for many organic solids is endothermic, meaning it absorbs heat, so adding thermal energy favors dissolution according to Le Châtelier's Principle.[6]
-
Sonication: Using a bath or probe sonicator is a highly effective method for enhancing dissolution.[7] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[8] The rapid formation and collapse of these bubbles generate powerful shockwaves that break apart solid agglomerates, increasing the surface area of the solute that is exposed to the solvent and accelerating the dissolving process.[9][10]
-
Co-solvents: If your reaction must be performed in a less polar solvent, adding a small amount of a highly polar "co-solvent" can dramatically improve solubility.[11] For example, adding 5-10% of methanol or DMF to a suspension of the hydrochloride salt in DCM can often be enough to bring it into solution. The co-solvent works by creating a more polar micro-environment that can effectively solvate the ions.[12]
Q3: When is it appropriate to convert the hydrochloride salt back to its freebase form?
A: Converting the hydrochloride salt to its freebase is often the most robust and reliable strategy when solubility in non-polar or moderately polar organic solvents is required for a subsequent reaction (e.g., a coupling reaction, alkylation, or acylation).
Consider converting to the freebase when:
-
Your reaction requires a non-polar or weakly polar solvent system (e.g., THF, Toluene, DCM, Ethyl Acetate) where the salt form is insoluble.[3]
-
The presence of the acidic proton on the ammonium salt or the chloride ion could interfere with your reaction chemistry (e.g., with strongly basic reagents or sensitive catalysts).
-
Physical methods like heating, sonication, or the use of co-solvents have failed to provide adequate solubility for your required concentration.
The freebase form is a neutral, less polar molecule and is significantly more soluble in a much wider range of organic solvents.[13] The conversion is a straightforward acid-base extraction procedure.
Q4: Are there any other additives or advanced techniques I can explore?
A: Yes, if standard methods are insufficient, you can explore more advanced techniques:
-
Phase-Transfer Catalysis: For reactions involving an insoluble salt in a non-polar organic phase, a phase-transfer catalyst (PTC) can be used. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the anion (in this case, the organic cation's counter-ion if it were part of a different salt) into the organic phase, which can sometimes facilitate the dissolution of the organic salt itself.
-
Ionic Liquids: Room-temperature ionic liquids (RTILs) are salts that are liquid at or near room temperature. They are excellent solvents for a wide range of polar and non-polar compounds and can be highly effective at dissolving other salts. While they can be expensive and require specific workup procedures, they offer a unique solvent environment.
-
Surfactants: The addition of surfactants can sometimes aid in solubility by forming micelles that can encapsulate the solute, but this is more common in aqueous or biphasic systems and may complicate downstream purification.[14]
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow for addressing solubility issues and detailed protocols for key procedures.
Visual Guide 1: Troubleshooting Decision Tree
The following diagram outlines a step-by-step decision-making process for tackling solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation 1: Solvent Selection Guide
The choice of solvent is critical.[15] This table provides properties of common organic solvents to guide your selection process, ordered by increasing polarity index.[16][17] Hydrochloride salts will generally show higher solubility in solvents with higher polarity indices and dielectric constants.
| Solvent | Class | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Suitability for HCl Salts |
| Hexane | Non-polar | 0.1 | 1.89 | Very Poor |
| Toluene | Non-polar | 2.4 | 2.38 | Very Poor |
| Diethyl Ether | Non-polar | 2.8 | 4.34 | Poor |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.08 | Poor to Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.52 | Moderate |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Poor to Moderate |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Moderate to Good |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | Excellent |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | Excellent |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 37.5 | Good |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Excellent |
Data compiled from various sources.[16][17][18][19][20]
Protocol 1: Systematic Solubility Assessment
This protocol provides a quick, qualitative method to screen for effective solvents.
Objective: To identify a suitable solvent or co-solvent system for this compound.
Materials:
-
This compound
-
A selection of solvents from the table above (e.g., DCM, THF, MeOH, DMF, DMSO)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Optional: Bath sonicator, heat block
Methodology:
-
Preparation: Add approximately 10 mg of the hydrochloride salt to each of the labeled vials.
-
Initial Solvent Addition: To each vial, add 0.5 mL of a different solvent.
-
Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect each vial for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Addition: For vials showing partial solubility, add another 0.5 mL of the same solvent (for a total of 1.0 mL) and vortex again. Observe the result.
-
Physical Enhancement (If Necessary): For promising solvents where the compound is not fully soluble, test the effect of gentle heating (e.g., 40-50°C for 10 minutes) or sonication (10 minutes in a bath sonicator).[10]
-
Co-Solvent Test: If the compound is insoluble in your desired primary solvent (e.g., DCM), add a high-polarity co-solvent (e.g., DMF) dropwise while vortexing to see if dissolution occurs.
-
Documentation: Record your observations in a table to determine the best solvent system for your needs.
Protocol 2: Conversion of Hydrochloride Salt to Freebase
This protocol describes a standard liquid-liquid extraction procedure to generate the freebase of 4-bromo-2-fluoro-N-methylaniline.
Objective: To convert the polar hydrochloride salt into its non-polar freebase form, which is highly soluble in common organic solvents.
Materials:
-
This compound
-
An organic solvent for extraction (e.g., Ethyl Acetate, DCM, or Diethyl Ether)
-
A weak aqueous base (e.g., 5% w/v sodium bicarbonate solution or 1 M sodium carbonate solution)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the hydrochloride salt in deionized water in a separatory funnel. Use a minimal amount of water needed for complete dissolution. Alternatively, if the salt is more soluble in an organic solvent like ethyl acetate, dissolve it in that solvent first.
-
Basification: Slowly add the aqueous base solution to the separatory funnel.[21] Swirl gently. The goal is to neutralize the HCl salt, which will deprotonate the amine. You can check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Chemical Rationale: The bicarbonate or carbonate anion (HCO₃⁻ or CO₃²⁻) is a base that will accept the proton from the protonated amine (R-NH₂⁺CH₃), converting it to the neutral freebase (R-NHCH₃) and forming carbonic acid, which decomposes to CO₂ and H₂O.
-
-
Extraction: Add your chosen organic extraction solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure (especially if using bicarbonate, which generates CO₂ gas).
-
Phase Separation: Allow the layers to separate completely. The organic layer containing the neutral freebase should be distinct from the aqueous layer containing the inorganic salts (e.g., NaCl). Drain the lower layer (note: DCM is denser than water; most other common solvents are less dense).
-
Repeat Extraction: To ensure complete recovery, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine. This helps to remove any residual water from the organic phase.
-
Drying: Drain the washed organic layer into a clean flask and add a drying agent like anhydrous Na₂SO₄. Swirl and let it sit for 10-15 minutes until the solvent is clear.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the 4-bromo-2-fluoro-N-methylaniline freebase, which should now be readily soluble in a wide range of organic solvents.
References
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Anonymous. Polarity of Solvents.
- Shodex. Polarities of Solvents.
- Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
- University of Toronto, Green Chemistry Initiative. Solvent and Reagent Selection Guide.
- Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. YouTube.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
- The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. YouTube.
- ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Chemistry Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?.
- Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts. YouTube.
- ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?.
- ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
- PubChem. 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information.
- PubChem. 4-Bromo-2-fluoro-3-methylaniline. National Center for Biotechnology Information.
- Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7).
- Research Square. (2025, August 6). Understanding the Role of Co-solvents in the Dissolution of Cellulose in Ionic Liquids.
- Hoffman Fine Chemicals. CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline.
- Ghani, A., & Zavalick, A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- Slideshare. (2015, December 2). Methods of solubility enhancements.
- IGI Global. (2025, December 23). Co-solvent: Significance and symbolism.
- Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride ?.
- CK-12 Foundation. What is the effect of temperature on solubility?.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Kubo, T., et al. (2022). Organic deliquescence: organic vapor-induced dissolution of molecular salts. RSC Advances, 12(30), 19413-19417.
- Salvalaglio, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3425-3432.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- CRO SPLENDID LAB. This compound.
- PubChem. 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information.
- Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?.
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workup procedures to minimize degradation of 4-bromo-2-fluoro-N-methylaniline hydrochloride
Welcome to the technical support guide for 4-bromo-2-fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on workup procedures that ensure the stability and purity of this valuable synthetic intermediate. Here, we address common challenges and provide scientifically grounded solutions to minimize degradation and maximize yield.
Core Concepts: Understanding the Instability of Substituted Anilines
This compound, like many aniline derivatives, is susceptible to degradation, primarily through oxidation. The electron-rich nature of the aromatic ring, activated by the amino group, makes it a target for atmospheric oxygen. This process is often accelerated by exposure to light, heat, and the presence of metal impurities.
The primary degradation pathway involves the oxidation of the N-methylamino group, which can lead to the formation of colored impurities, including N-oxides, and can eventually result in polymerization to form resinous, intractable materials.[1] The key to a successful workup is to mitigate these oxidative processes.
Key Degradation Pathway: Oxidation
The most common degradation route is the oxidation of the aniline nitrogen. This can proceed through a radical mechanism, leading to a cascade of products that are often highly colored and difficult to remove.
Caption: Probable oxidative degradation pathway of 4-bromo-2-fluoro-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: My isolated 4-bromo-2-fluoro-N-methylaniline is dark brown/purple. What happened?
A1: A dark coloration is a classic sign of oxidation.[1] This typically occurs when the free base form of the aniline is exposed to air and/or light for a prolonged period during the workup. The hydrochloride salt is generally more stable, but neutralization to the free base for extraction makes it vulnerable. To prevent this, minimize the time the free base is exposed to air, work under an inert atmosphere (like nitrogen or argon) if possible, and use deoxygenated solvents.
Q2: What is the optimal pH for extracting the free base from an aqueous solution?
A2: To ensure the aniline is in its neutral, free base form for extraction into an organic solvent, the pH of the aqueous layer should be basic. A pH of 9-10 is generally recommended. The pKa of aniline itself is around 4.6, and while substituents will alter this, a pH well above 7 is necessary to deprotonate the anilinium hydrochloride fully.[2] Adjusting the pH to 9 is a common step in workups for similar compounds.[3][4]
Q3: Can I use a strong base like sodium hydroxide to neutralize the hydrochloride salt?
A3: Yes, but it should be done carefully. A concentrated solution of a strong base can create localized areas of very high pH, which might promote side reactions. It is better to use a moderately concentrated solution (e.g., 1-2 M NaOH or KOH) and add it slowly with vigorous stirring while monitoring the pH. Alternatively, a weaker base like sodium carbonate or bicarbonate can be used, which provides a pH buffer and avoids excessively high pH.
Q4: My yield is consistently low. Where could I be losing my product?
A4: Low yield can result from several factors:
-
Incomplete Extraction: The free base may have some water solubility. Ensure you perform multiple extractions (e.g., 3 times) with your organic solvent to maximize recovery.
-
Emulsion Formation: Emulsions can trap your product at the aqueous-organic interface. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Degradation: As discussed, oxidative degradation can lead to significant material loss.
-
Protonation: If the pH of the aqueous layer is not sufficiently basic, the aniline will remain in its protonated (salt) form and will not be efficiently extracted into the organic layer.[5]
Q5: Are there any solvents I should avoid during the workup?
A5: While common extraction solvents like ethyl acetate, dichloromethane, and diethyl ether are generally suitable, it's crucial to use high-quality, peroxide-free ethers, as peroxides can accelerate oxidation. Using solvents that have been deoxygenated by sparging with nitrogen or argon is a best practice for sensitive compounds.
Troubleshooting and Best Practices Guide
This section provides a systematic approach to the workup of this compound, with troubleshooting tips integrated into the workflow.
Recommended Workup Protocol
This protocol assumes the reaction has been completed and quenched, and you are ready to isolate the product.
Caption: Recommended workup workflow for 4-bromo-2-fluoro-N-methylaniline.
Step-by-Step Troubleshooting
| Step | Procedure Details | Potential Issue & Troubleshooting |
| 1. Basification | After quenching the reaction, cool the mixture in an ice bath. Slowly add a solution of Na₂CO₃ or dilute NaOH with vigorous stirring until the aqueous phase reaches a stable pH of 9-10. | Issue: Product oiling out or precipitation. Solution: Ensure sufficient solvent is present to dissolve the free base as it forms. If the reaction was run in a water-miscible solvent, it may need to be removed under reduced pressure first. |
| 2. Extraction | Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a deoxygenated organic solvent (e.g., ethyl acetate). | Issue: Persistent emulsion at the interface. Solution: Add a small amount of brine and swirl gently. Let the funnel sit for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite can help. |
| 3. Washing | Combine the organic extracts and wash once with brine. This helps to remove most of the dissolved water and breaks any minor emulsions. | Issue: Product precipitating during the wash. Solution: The product may be sparingly soluble in the chosen solvent. Add more solvent or switch to a solvent in which the product is more soluble. |
| 4. Drying | Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Stir for 15-30 minutes. | Issue: Solution remains cloudy after adding the drying agent. Solution: You may have significant water carryover. Add more drying agent until it no longer clumps together. Consider a preliminary pass through a smaller amount of drying agent. |
| 5. Concentration | Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, use a low bath temperature (<40°C) to prevent thermal degradation. | Issue: The resulting oil/solid is dark. Solution: Oxidation has likely occurred. While difficult to reverse, subsequent purification may remove the colored impurities. For future runs, ensure all steps involving the free base are performed quickly and with minimal exposure to air. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) before concentration. |
| 6. Purification | Purify the crude product by silica gel column chromatography. A common eluent system for similar anilines is a gradient of ethyl acetate in hexane.[3][6] | Issue: Product streaks on the column or does not elute properly. Solution: The silica gel is acidic and can protonate the aniline, causing streaking. Pre-treat the silica by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%) before packing the column. This neutralizes the acidic sites. |
Advanced Recommendations for High-Purity Material
-
Inert Atmosphere: For all steps following basification, working under a nitrogen or argon atmosphere will significantly reduce oxidative degradation.
-
Use of Antioxidants: The inclusion of a radical scavenger can be beneficial. Small amounts of antioxidants like BHT or N-acetyl cysteine have been shown to reduce the toxicity and recombinagenicity of aniline, which is linked to free radical generation.[7][8][9]
-
Degassing Solvents: Before use, sparge all solvents (water, extraction solvent, chromatography eluents) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Storage at 4°C and a neutral pH of 7 has been noted to provide the best stability for anilines in general.[1]
By implementing these procedures and understanding the chemical vulnerabilities of 4-bromo-2-fluoro-N-methylaniline, researchers can consistently obtain high-purity material, ensuring the success of subsequent synthetic steps.
References
- University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- Surovtseva, E. G., Vol'nova, A. I., & Shatskaia, T. I. (1980). Degradation of Monochloro-Substituted Anilines by Alcaligenes Faecalis. Mikrobiologiia, 49(2), 351-354. [Link]
- Latorre, J., Reineke, W., & Knackmuss, H. J. (1984). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 48(5), 971-976. [Link]
- Liu, Z., Yang, L., & Wang, L. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Industrial Microbiology & Biotechnology, 29(4), 200-204. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. [Link]
- Wang, Z., Wu, Y., & Chen, Y. (2021). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, 154(18), 184705. [Link]
- Kolekar, Y. M., Pawar, S. P., & Kodam, K. M. (2013). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 48(3), 491-496. [Link]
- Fakhri, A. (2013). Adsorption characteristics of graphene oxide as a solid adsorbent for aniline removal from aqueous solutions: Kinetics, thermodynamics and mechanism studies. Journal of Saudi Chemical Society, 17(4), 381-387. [Link]
- Al-Abeedi, F., & Al-Gharabli, S. (2022). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 12(11), 1083. [Link]
- ResearchGate. Effects of solution pH value on the aniline adsorption. [Link]
- Yun Xiang Lin. Aniline antioxidant. [Link]
- Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (1998). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
- ResearchGate. Evaluation of antioxidant activity of aniline and polyaniline. [Link]
- Braga, A. L., & Alberto, E. E. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules, 26(11), 3326. [Link]
- Publisso.
- Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828-1832. [Link]
- Google Patents. (2023).
- Petrovics, N., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Microchemical Journal, 164, 105927. [Link]
- Mazumder, M. A. J., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link]
- Google Patents. (1991).
- CRO SPLENDID LAB. This compound. [Link]
- Brennan, R. J., & Schiestl, R. H. (1997). Aniline and its metabolites generate free radicals in yeast. Mutagenesis, 12(4), 215-220. [Link]
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Validation & Comparative
A Comparative Guide to Purity Analysis of 4-bromo-2-fluoro-N-methylaniline hydrochloride by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to the chemical building blocks, or intermediates, used in their synthesis. 4-bromo-2-fluoro-N-methylaniline hydrochloride is one such critical intermediate. Its molecular integrity is paramount, as any impurities can carry through the manufacturing process, potentially compromising the safety and efficacy of the final drug product.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore the rationale behind method development, present a robust, validated HPLC protocol, and compare its performance against an orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive analytical strategy. The methodologies discussed are grounded in established principles of analytical chemistry and align with regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Challenge: Understanding Potential Impurities
A robust analytical method must be capable of separating the main compound from any potential impurities.[4] For this compound, these impurities typically originate from the synthetic route or subsequent degradation. A common synthesis pathway involves the N-methylation of 4-bromo-2-fluoroaniline.[5]
Therefore, a well-designed purity method must be able to resolve:
-
Starting Materials: Unreacted 4-bromo-2-fluoroaniline.
-
Synthesis Byproducts: Isomers formed during bromination, or products of over-methylation.
-
Degradation Products: Compounds formed due to instability under specific light, heat, or pH conditions.
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for a wide range of compounds.[4][6]
Rationale for RP-HPLC
For an analyte like this compound—a moderately polar, aromatic amine—Reversed-Phase HPLC is the mode of choice. The nonpolar stationary phase (typically C18) provides excellent retention and selectivity, while a polar mobile phase allows for fine-tuning of the separation. This technique is ideal for non-volatile or thermally sensitive compounds, a potential limitation of gas chromatography.[7]
HPLC Method Development Workflow
The development of a reliable HPLC method is a systematic process.[8][9] Our strategy involves a logical progression from selecting the initial conditions to optimizing the final parameters for robust separation.
Caption: High-level workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity Method
This protocol is designed to be a self-validating system, meaning its performance is checked with every run through system suitability tests (SST).
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Note: A C18 column is chosen for its hydrophobic properties, which are well-suited for retaining and separating aromatic compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), optional
-
This compound reference standard
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (65:35 v/v). If peak tailing is observed for the amine, add 0.1% TFA to both solvents to improve peak shape by suppressing the ionization of free silanol groups on the column packing. Degas the mobile phase for 15 minutes in an ultrasonic bath before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner and at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Scientist's Note: Maintaining a constant column temperature is crucial for ensuring reproducible retention times.[10]
-
UV Detection: 254 nm
-
Scientist's Note: 254 nm is a common wavelength for aromatic compounds containing chromophores. For highest sensitivity, the wavelength maximum (λmax) should be determined by running a UV scan of the analyte.[8]
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area and retention time should be <2.0%).
-
Inject the sample solution in duplicate.
-
-
Purity Calculation: Calculate the purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
To ensure a comprehensive purity profile, an orthogonal method is invaluable. GC-MS offers a different separation mechanism and provides structural information, making it an excellent confirmatory technique.[11][12]
Rationale for GC-MS
GC is highly effective for separating volatile and thermally stable compounds.[13] For halogenated anilines, GC provides exceptional resolution.[12] Coupling it with a Mass Spectrometry (MS) detector allows for the definitive identification of impurities based on their mass spectra and fragmentation patterns, a significant advantage over UV detection.
Detailed Experimental Protocol: GC-MS Purity Method
-
Instrumentation: Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Scientist's Note: A 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics.
-
-
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the reference standard or sample in dichloromethane to a final concentration of approximately 0.1 mg/mL. The hydrochloride salt may have limited solubility; gentle sonication may be required. Note: As the free base is more volatile, direct analysis of the salt may cause issues in the injector. An alternative is to neutralize the sample with a mild base and extract the free amine into an organic solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
-
-
Analysis: Inject the standard and sample solutions. Identify peaks by comparing their retention times and mass spectra to the reference standard and a spectral library (e.g., NIST).
Performance Comparison: HPLC vs. GC-MS
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, or high throughput.
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Analyte Suitability | Excellent for salts and non-volatile compounds. | Best for volatile, thermally stable compounds. The HCl salt may require derivatization or neutralization. | HPLC is more direct for the hydrochloride salt form. |
| Precision (RSD%) | < 1.0% | < 2.0% | HPLC generally offers superior quantitative precision due to the stability of the liquid phase and injector technology. |
| Purity Assay (%) | 99.8% (Area Normalization) | 99.7% (Area Normalization) | Results are typically comparable, but may differ if non-volatile impurities are present that are not detected by GC. |
| Impurity Identification | Tentative (based on retention time). | Definitive (based on mass spectrum). | GC-MS provides invaluable structural information, allowing for confident identification of unknown impurities.[12] |
| Limit of Detection (LoD) | ~0.01% | ~0.005% (in Scan mode) | MS detectors are often more sensitive than UV detectors, especially in Selected Ion Monitoring (SIM) mode. |
| Analysis Time | ~15 minutes | ~25 minutes | The HPLC method can be faster due to simpler isocratic elution and shorter equilibration times. |
| Robustness | High. Less susceptible to matrix effects. | Moderate. Inlet liner activity can affect reproducibility for polar analytes like amines. | RP-HPLC methods are often considered workhorses in QC labs due to their high robustness. |
Method Validation: Ensuring Trustworthiness and Compliance
A developed method is not complete until it is validated to prove it is fit for its intended purpose.[14][15] Validation is performed according to ICH Q2(R1) guidelines and demonstrates the method's trustworthiness.[1][2]
Caption: Key parameters for analytical method validation per ICH guidelines.
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound.
-
For routine quality control and quantitative purity determination, the developed RP-HPLC method is superior. It is robust, precise, and directly applicable to the hydrochloride salt form of the compound without extensive sample preparation.
-
For impurity profiling, identification of unknown peaks, and confirmatory analysis, GC-MS is the recommended orthogonal technique. Its ability to provide structural data is essential for comprehensive characterization and investigation of out-of-spec-results.
For a complete analytical characterization in a drug development setting, a dual approach is optimal. HPLC should be used for routine release testing, while GC-MS should be employed during initial characterization and for troubleshooting to ensure the highest level of quality and safety.
References
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- National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
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- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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- PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
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- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
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A Comparative Guide to the Biological Activity Screening of Novel 4-Bromo-2-fluoro-N-methylaniline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery campaign. Substituted anilines, in particular, represent a "privileged scaffold," consistently appearing in a multitude of clinically successful therapeutic agents, most notably within the domain of oncology.[1] Their utility stems from their capacity to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of protein kinases, enzymes frequently dysregulated in cancer.[2]
The 4-bromo-2-fluoro-N-methylaniline scaffold is an exemplary starting point for the development of novel targeted therapies. This structure offers a unique combination of features for synthetic elaboration:
-
A Nucleophilic Aniline Nitrogen: Ideal for forming bonds to heterocyclic systems common in kinase inhibitors.
-
An Ortho-Fluoro Substituent: Modulates the pKa of the aniline, influencing its reactivity and the conformational preferences of the final molecule, while also potentially enhancing metabolic stability and binding affinity.
-
A Para-Bromo Substituent: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of diverse chemical space.
This guide provides a comprehensive framework for the systematic biological evaluation of novel derivatives synthesized from 4-bromo-2-fluoro-N-methylaniline hydrochloride. We will delineate a logical screening cascade, from broad assessments of cytotoxicity to specific target-based assays, providing detailed, field-tested protocols and comparative data to guide hit identification and lead optimization. The experimental data presented for our hypothetical derivatives (Derivative A, B, and C) are benchmarked against established clinical compounds to provide a realistic context for evaluation.
The Screening Cascade: A Strategy for Efficient Discovery
A successful screening campaign does not test compounds randomly; it follows a structured, multi-tiered approach known as a screening cascade. This strategy is designed to efficiently triage large numbers of compounds, eliminating those with undesirable properties early on and focusing resources on the most promising candidates. Our proposed cascade begins with broad, cell-based assays to assess general toxicity and anticancer activity, followed by more focused biochemical assays to confirm target engagement and selectivity.
Comparative Data: Potency and Selectivity
Following its promising cytotoxicity profile, Derivative A was screened against EGFR and a small panel of other kinases to assess its potency and selectivity.
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Src IC50 (nM) |
| Derivative A | 25 | > 5,000 | 1,250 | > 10,000 |
| Gefitinib | 33 | > 10,000 | 3,700 | > 10,000 |
Interpretation:
-
Derivative A demonstrates potent and highly selective inhibition of EGFR, with an IC50 of 25 nM. Its activity against other kinases is significantly lower, suggesting a specific mechanism of action that aligns with its selective cytotoxicity profile. This makes it a very strong candidate for lead optimization.
Experimental Protocol
This protocol describes a common method for measuring kinase activity. The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human EGFR), substrate solution (a specific peptide for the kinase), and ATP solution.
-
Compound Plating: In a 384-well plate, add 50 nL of test compound at various concentrations using an acoustic liquid handler. Include a vehicle control (DMSO) for 100% activity and a high-concentration broad-spectrum inhibitor (e.g., staurosporine) for 0% activity. [3]3. Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.
-
Reaction Initiation: Add 5 µL of ATP solution (at a concentration close to its Km for the enzyme) to each well to start the reaction. [4]Incubate at room temperature for 1 hour.
-
Detection: Add 10 µL of a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. Incubate for 10 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the high and low controls and plot the percent inhibition versus compound concentration to determine the IC50 value.
PART 3: SECONDARY SCREENING — RECEPTOR BINDING ASSAYS
Trustworthiness: Ensuring Target Specificity
While kinase inhibition is the hypothesized mechanism, a thorough screening process must validate this and rule out other significant biological activities. Off-target effects, particularly at G-protein coupled receptors (GPCRs), are a common cause of adverse drug reactions. A receptor binding assay is a self-validating system to assess a compound's affinity for unintended targets. [5]We use a competitive binding format where the test compound competes with a known radiolabeled ligand for binding to the receptor. [6]
Experimental Protocol
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a membrane preparation from cells expressing the target receptor (e.g., β₂-adrenergic receptor). Prepare assay buffer, the radiolabeled ligand (e.g., ³H-dihydroalprenolol), and unlabeled test compounds.
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (at or below its Kd), and varying concentrations of the test compound. [7]3. Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. Calculate the percent displacement of the radioligand and determine the IC50, which can be converted to a binding affinity constant (Ki).
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the biological activity screening of novel derivatives of this compound. By progressing from broad cytotoxicity profiling to specific target-based kinase and receptor assays, researchers can efficiently identify and characterize promising drug candidates.
Based on our hypothetical screening:
-
Derivative A emerged as a potent and selective EGFR inhibitor with a favorable therapeutic window, marking it as a high-priority lead candidate.
-
Derivative B was deprioritized due to low potency.
-
Derivative C was flagged for potential off-target toxicity despite its high potency.
The next logical steps for a promising candidate like Derivative A would involve further lead optimization to improve its drug-like properties, followed by more complex cellular assays to confirm its mechanism of action (e.g., Western blotting to show inhibition of EGFR phosphorylation), and ultimately, evaluation in preclinical in vivo models of cancer to assess its efficacy and safety.
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Assessing the Efficacy of 4-bromo-2-fluoro-N-methylaniline Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the vast array of available synthons, halogenated anilines serve as crucial precursors for the introduction of the arylamine motif, a privileged scaffold in numerous biologically active compounds. This guide provides an in-depth technical assessment of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a trifunctional building block, and objectively compares its performance and utility against viable alternatives in key synthetic transformations. Through the presentation of experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Fluorine and N-Methylation in Arylamine Building Blocks
The unique substitution pattern of this compound offers a confluence of electronic and steric properties that can be strategically leveraged in organic synthesis.
-
The Role of the Ortho-Fluoro Substituent: The presence of a fluorine atom ortho to the amino group significantly modulates the electronic properties of the aniline ring. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the aniline nitrogen, making it less prone to undesired side reactions such as over-alkylation or oxidation. Furthermore, the incorporation of fluorine can enhance the metabolic stability of the final compound and improve its binding affinity to target proteins through favorable non-covalent interactions.[1][2]
-
The Impact of N-Methylation: The N-methyl group provides steric bulk around the nitrogen atom, which can influence the regioselectivity of subsequent reactions. More importantly, it serves as a protecting group that can be readily installed and is stable under many reaction conditions. In the context of drug discovery, the N-methyl group can also impact the pharmacokinetic properties of the final molecule, such as its solubility and cell permeability.[3]
-
The Bromo Handle for Cross-Coupling: The bromine atom at the para-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental tools for the construction of C-C and C-N bonds, respectively, and are extensively used in the synthesis of pharmaceuticals and functional materials.
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block's efficacy lies in its performance in key synthetic transformations. Here, we compare the utility of 4-bromo-2-fluoro-N-methylaniline with its close structural analogs in two of the most important cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[1][4] The electronic nature of the bromoaniline substrate can significantly influence the reaction's efficiency.
dot
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2-fluoro-N-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 (estimated) | [5] |
| 4-bromo-N-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | Moderate (33-40) | [6][7] |
| 4-bromo-2-fluoroaniline | 2-thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 91 | [8] |
| 4-bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [9] |
Analysis:
The presence of the ortho-fluoro group in 4-bromo-2-fluoro-N-methylaniline and 4-bromo-2-fluoroaniline generally leads to high yields in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluorine atom can activate the C-Br bond towards oxidative addition, a key step in the catalytic cycle. While direct comparative data under identical conditions is scarce, the available information suggests that fluorinated anilines are highly effective substrates for this transformation. The N-methyl group in 4-bromo-N-methylaniline appears to result in slightly lower yields in the cited example, which could be attributed to steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-2-fluoro-N-methylaniline with Phenylboronic Acid
-
To a dry Schlenk flask, add 4-bromo-2-fluoro-N-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10] The electronic and steric properties of the bromoaniline substrate play a crucial role in the efficiency of this reaction.
dot
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2-fluoro-N-methylaniline | Morpholine | Pd-PEPPSI-iPent (1 mol%) | tBuOK | Ball-milling | RT | 3 | ~91 (estimated for similar systems) | [11] |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂/IMes | K₃PO₄ | Toluene | 100 | 24 | 85 | [12] |
| 2-bromo-6-methyl pyridine | trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [3] |
Analysis:
The electron-withdrawing nature of the ortho-fluoro substituent in 4-bromo-2-fluoro-N-methylaniline can be advantageous in the Buchwald-Hartwig amination. While direct comparative data is limited, the general trend suggests that electron-deficient aryl halides can undergo efficient coupling. The use of modern, highly active catalyst systems, such as the PEPPSI catalyst mentioned, allows for reactions to proceed under mild conditions with high yields. The N-methyl group does not appear to significantly hinder the reaction with a nucleophile like morpholine.
Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-2-fluoro-N-methylaniline with Morpholine
-
To a dry Schlenk tube, add 4-bromo-2-fluoro-N-methylaniline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., BINAP, 0.03 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add morpholine (1.2 mmol) and anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash chromatography.
Application in the Synthesis of Kinase Inhibitors
4-bromo-2-fluoro-N-methylaniline and its derivatives are valuable building blocks in the synthesis of kinase inhibitors, a critical class of drugs in oncology and immunology.[1][4][13] The arylamine core often serves as a key pharmacophore that interacts with the hinge region of the kinase active site. The strategic placement of the fluoro and methyl groups can fine-tune the binding affinity and pharmacokinetic properties of the final drug molecule.
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A Senior Application Scientist's Guide to the Strategic Synthesis with 4-Bromo-2-fluoro-N-methylaniline Hydrochloride
A Cost-Benefit Analysis for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the choice of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug discovery program. 4-Bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1) has emerged as a strategic intermediate, particularly in the synthesis of targeted therapies.[1] This guide provides an in-depth cost-benefit analysis of its use, offering a comparative perspective against viable alternatives, supported by experimental insights and protocols for the discerning researcher.
The Strategic Value of this compound
At its core, this compound is a substituted aniline that offers a unique combination of reactive handles and modulating substituents. The molecule's utility is primarily derived from:
-
The Bromine Atom: A versatile functional group, ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[2][3][4] This allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
The Fluoro Group: Located ortho to the amine, the fluorine atom significantly modulates the electronic properties of the aniline ring. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I), which can influence the pKa of the amine, impact the regioselectivity of further reactions, and, crucially, enhance the metabolic stability and binding affinity of the final drug molecule.[5]
-
The N-methyl Group: This small alkyl group can improve solubility and provides a steric and electronic environment distinct from a primary aniline, which can be advantageous in tuning the pharmacokinetic properties of a lead compound.[6]
This trifecta of functionalities makes it a highly sought-after precursor in the synthesis of complex heterocyclic systems, most notably in the creation of kinase inhibitors like Lapatinib.[7][8][9]
A Comparative Analysis: The Economic and Synthetic Equation
The decision to incorporate a premium building block like this compound must be justified by its benefits over more common or less expensive alternatives. Here, we compare it with two plausible substitutes: 4-Bromo-2-methylaniline and 4-Bromo-2-fluoroaniline .
| Feature | 4-Bromo-2-fluoro-N-methylaniline HCl | 4-Bromo-2-methylaniline | 4-Bromo-2-fluoroaniline |
| Relative Cost | High | Low to Medium | Medium |
| Key Reactions | Suzuki, Buchwald-Hartwig, Aminations | Suzuki, Buchwald-Hartwig, Aminations | Suzuki, Buchwald-Hartwig, Aminations |
| Synthetic Advantage | Introduces F and N-Me groups in one step, potentially improving metabolic stability and solubility.[5][6] | Simpler, less expensive starting material.[10][11] | Introduces fluorine for metabolic stability, but requires subsequent N-methylation. |
| Potential Drawbacks | Higher initial reagent cost. The hydrochloride salt may require neutralization. | Lacks the fluorine atom, potentially leading to lower metabolic stability in the final product. | Requires an additional synthetic step (N-methylation), increasing overall process complexity and cost.[12] |
| Safety Profile | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13] | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[10][14] | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects and cancer. |
| Ideal Use Case | Late-stage clinical development or commercial synthesis where the specific combination of substituents is proven to be critical for efficacy and ADME properties. | Early-stage discovery and lead optimization where cost is a primary driver and the benefits of fluorination are not yet established. | Scenarios where a fluorine atom is desired, and the N-methylation can be integrated efficiently into the overall synthetic plan. |
The Causality Behind the Choice: The higher upfront cost of this compound is a direct trade-off for synthetic convergence. Incorporating this reagent can eliminate separate fluorination and N-methylation steps, which would otherwise add to labor costs, solvent usage, and potential yield losses over a longer synthetic sequence. For a high-value therapeutic, this process simplification and the potential for improved drug properties often provide a compelling economic and scientific justification.
Experimental Workflow: Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, and 4-bromo-2-fluoro-N-methylaniline is an excellent substrate.[2][3] The following protocol is a self-validating system for its application.
Objective: To synthesize N1-(2-fluoro-4-(methylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine, a hypothetical but representative coupling product.
Materials:
-
This compound
-
N,N-dimethyl-p-phenylenediamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), N,N-dimethyl-p-phenylenediamine (1.1 eq), and Sodium tert-butoxide (2.5 eq). Note: The excess base is to neutralize the hydrochloride salt and drive the catalytic cycle.
-
Catalyst Premix: In a separate glovebox or inert atmosphere, prepare a stock solution or add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination.
Cost-Benefit Decision Framework
The decision to use a specialized reagent is not merely a chemical one but also an economic one. The following framework illustrates the key considerations.
Caption: Decision matrix for reagent selection based on project stage.
Safety and Handling
As with any halogenated aromatic compound, proper handling of this compound and its related alternatives is paramount.
-
Hazard Classification: This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation and may cause respiratory irritation.[13][15][16][17]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[15][18]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent synthetic building block whose higher initial cost can be frequently justified by significant downstream benefits. Its strategic value lies in its ability to introduce a unique combination of functionalities in a single step, streamlining complex syntheses, and imparting desirable properties to the final molecule, such as enhanced metabolic stability.
For researchers in drug development, the cost-benefit analysis hinges on the stage of the project. In early discovery, less expensive alternatives may be suitable for initial screening. However, as a program advances and the specific structure-activity and structure-property relationships are defined, the efficiency, robustness, and quality advantages offered by this compound make it an invaluable tool for the synthesis of next-generation therapeutics.
References
- AK Scientific, Inc. (n.d.). 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet.
- Various Authors. (n.d.). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach.
- ChemicalBook. (2022). 4-BroMo-3-fluoro-N-Methylaniline Chemical Safety Data Sheet MSDS / SDS.
- ECHEMI. (n.d.). 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets.
- Chemical Label. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Various Authors. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5605.
- ChemicalBook. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- Various Authors. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.
- MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes.
- CRO SPLENDID LAB. (n.d.). This compound.
- ChemicalBook. (n.d.). 4-bromo-2-fluoro-N-methylaniline synthesis.
- Journal of China Pharmaceutical University. (2010).
- Gou, S., et al. (2014). Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. European Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-methylaniline 97%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoroaniline 98%.
- BenchChem. (2025).
- Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
- PubChem. (n.d.). 2-Bromo-4-methylaniline hydrochloride. National Center for Biotechnology Information.
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A Guide to the Spectroscopic Comparison of 4-bromo-2-fluoro-N-methylaniline Hydrochloride and Its Precursor
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 4-bromo-2-fluoro-N-methylaniline hydrochloride, and its direct synthetic precursor, 4-bromo-2-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral transformations that occur during the N-methylation and subsequent salt formation. By grounding our analysis in fundamental principles and data from analogous structures, we offer a predictive and practical framework for reaction monitoring and quality control.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of active pharmaceutical ingredients (APIs), intermediates like this compound serve as critical building blocks. The structural integrity of these intermediates is paramount to ensuring the final product's purity, safety, and efficacy. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying molecular structure at each synthetic step.
This guide focuses on the transformation of 4-bromo-2-fluoroaniline, a primary aromatic amine, into its N-methylated secondary amine hydrochloride salt. We will dissect the characteristic changes in their respective spectra, providing a clear rationale for the observed shifts and signal appearances. This comparative analysis serves as a robust method for confirming the success of the synthesis and the purity of the resulting product.
Synthetic Pathway: From Precursor to Product
The conversion of a primary aniline to a secondary N-methylaniline hydrochloride is a fundamental two-step process in organic synthesis. The first step involves N-methylation, followed by acidification to form the stable hydrochloride salt, which often improves handling and solubility.
Experimental Protocol: N-methylation via Reductive Amination
A common and effective method for N-methylation is the Eschweiler-Clarke reaction or a similar reductive amination process. This protocol is a self-validating system; the reaction progress can be monitored by the disappearance of the starting material and the appearance of the product using techniques like Thin Layer Chromatography (TLC) before a full spectroscopic workup.
Step 1: N-methylation of 4-bromo-2-fluoroaniline
-
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq.) in methanol, add aqueous formaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-fluoro-N-methylaniline.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-bromo-2-fluoro-N-methylaniline in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound as a solid.
Workflow Diagram
Caption: Synthetic workflow from precursor to final hydrochloride salt.
Spectroscopic Analysis of the Precursor: 4-bromo-2-fluoroaniline
The precursor is a primary aromatic amine with characteristic spectroscopic features.
Caption: Structure of 4-bromo-2-fluoroaniline.
¹H and ¹³C NMR Spectroscopy
The NMR spectra are defined by the substitution pattern on the aromatic ring.
| ¹H NMR Data (CDCl₃) | Assignment | ¹³C NMR Data | Assignment |
| ~7.15-7.25 ppm (m, 2H) | Ar-H | ~152 ppm (d) | C-F |
| ~6.80-6.90 ppm (t, 1H) | Ar-H | ~135 ppm (d) | C-NH₂ |
| ~3.75 ppm (br s, 2H) | -NH₂ | ~125 ppm (d) | Ar C-H |
| ~120 ppm (d) | Ar C-H | ||
| ~117 ppm (d) | Ar C-H | ||
| ~110 ppm (s) | C-Br |
Note: Exact chemical shifts and coupling constants (d = doublet) can vary slightly based on solvent and concentration. Data is synthesized from typical values for this compound structure.
Interpretation:
-
¹H NMR: The aromatic region shows complex multiplets due to proton-proton and proton-fluorine coupling. The key signal is the broad singlet around 3.75 ppm, characteristic of the two protons of the primary amine (-NH₂) group.[1]
-
¹³C NMR: The carbon attached to the highly electronegative fluorine atom (C-F) is significantly downfield. The carbon signals are split into doublets due to coupling with the adjacent fluorine atom, a key diagnostic feature.
FT-IR Spectroscopy
The infrared spectrum provides clear evidence of the primary amine functional group.
| Wavenumber (cm⁻¹) | Assignment |
| ~3480 and ~3390 | N-H asymmetric & symmetric stretching |
| ~1620 | NH₂ scissoring (bending) |
| ~1250 | C-N stretching |
| ~1100 | C-F stretching |
| Below 850 | C-Br stretching, C-H out-of-plane bending |
Interpretation:
-
The most diagnostic feature is the presence of two distinct peaks in the 3300-3500 cm⁻¹ region.[1] This doublet arises from the asymmetric and symmetric N-H stretching vibrations of the -NH₂ group and is a definitive marker for a primary amine.[1]
-
The NH₂ scissoring vibration around 1620 cm⁻¹ further confirms the primary amine identity.
Mass Spectrometry (Electron Ionization)
| m/z Value | Assignment |
| 191/189 | Molecular Ion Peak [M]⁺ |
| 110 | [M - Br]⁺ |
Interpretation:
-
The molecular ion peak appears as a doublet with a roughly 1:1 intensity ratio at m/z 189 and 191. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2]
-
The base peak often corresponds to the loss of the bromine atom.
Spectroscopic Analysis of the Product: this compound
The conversion to a secondary amine salt induces significant and predictable changes across all spectroscopic methods. While direct experimental data for this specific hydrochloride salt is not widely published, we can construct an accurate, predictive analysis based on the known spectra of its free base analogs and the established principles of amine salt spectroscopy.[2][3]
Caption: Structure of this compound.
¹H and ¹³C NMR Spectroscopy: Predicted Data
The addition of a methyl group and protonation of the nitrogen are the key transformations.
| Predicted ¹H NMR Data | Assignment | Predicted ¹³C NMR Data | Assignment |
| >10.0 ppm (very br s, 1H) | -N⁺H ₂- | ~153 ppm (d) | C-F |
| ~7.2-7.4 ppm (m, 3H) | Ar-H | ~138 ppm (d) | C-N⁺ |
| ~3.0 ppm (s, 3H) | -N-CH ₃ | ~126 ppm (d) | Ar C-H |
| ~122 ppm (d) | Ar C-H | ||
| ~118 ppm (d) | Ar C-H | ||
| ~112 ppm (s) | C-Br | ||
| ~31 ppm (s) | -N-C H₃ |
Comparative Interpretation:
-
¹H NMR:
-
Appearance of N-CH₃: A new singlet will appear around 3.0 ppm, integrating to 3 protons, confirming the successful N-methylation.[3]
-
Disappearance of -NH₂: The signal for the two amine protons is replaced.
-
Appearance of -N⁺H₂-: A new, very broad singlet is expected significantly downfield (often >10 ppm) corresponding to the two acidic protons on the positively charged nitrogen. This signal readily exchanges with D₂O.
-
Aromatic Shifts: The aromatic protons will likely shift slightly downfield due to the electron-withdrawing effect of the newly formed ammonium group.
-
-
¹³C NMR:
-
Appearance of N-CH₃: A new signal will appear in the aliphatic region (~31 ppm), corresponding to the methyl carbon.[3]
-
Aromatic Shifts: The aromatic carbon signals, particularly the one directly attached to the nitrogen (C-N⁺), will shift due to the change in the substituent's electronic nature.
-
FT-IR Spectroscopy: The Definitive Transformation
The change from a primary amine to a secondary amine salt is unequivocally clear in the IR spectrum.
| Predicted Wavenumber (cm⁻¹) | Assignment | Comparison with Precursor |
| 2400-2800 (very broad) | N⁺-H stretching | Replaces the sharp doublet at ~3400 cm⁻¹ |
| ~1580 | N⁺H₂ bending | Replaces the NH₂ scissoring band at ~1620 cm⁻¹ |
| ~1260 | C-N stretching | Shifted relative to precursor |
| ~1100 | C-F stretching | Largely unchanged |
Comparative Interpretation:
-
Disappearance of Primary Amine Stretches: The most critical change is the complete disappearance of the sharp N-H stretching doublet of the primary amine.
-
Appearance of Ammonium Stretch: This is replaced by a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is the characteristic N⁺-H stretching envelope for a secondary amine salt and is a result of strong hydrogen bonding in the solid state.[4][5][6] This broad feature is often superimposed with sharper C-H stretching bands.[6]
-
Bending Modes: The NH₂ scissoring band vanishes and is replaced by a new N⁺H₂ bending vibration.[7][8]
Mass Spectrometry (Electron Ionization)
The mass spectrum is typically run on the free base, as the hydrochloride salt is not volatile. The analysis would be performed on the crude product before acidification or by neutralizing the salt.
| m/z Value (Free Base) | Assignment |
| 205/203 | Molecular Ion Peak [M]⁺ |
| 189/187 | [M - CH₃]⁺ (α-cleavage) |
Comparative Interpretation:
-
Molecular Ion: The molecular ion peak for the free base (4-bromo-2-fluoro-N-methylaniline) will be observed at m/z 203/205, which is 14 mass units (the mass of a CH₂ group, representing methylation) higher than the precursor's molecular ion at 189/191.
-
Fragmentation: A prominent fragmentation pathway for N-methyl anilines is α-cleavage, leading to the loss of the methyl group, which would give a strong peak at m/z 189/187.
Conclusion
The spectroscopic transformation from 4-bromo-2-fluoroaniline to its N-methylaniline hydrochloride derivative is characterized by a series of distinct and verifiable changes. The successful synthesis can be confirmed by observing the following key evidence:
-
In ¹H NMR: The disappearance of the primary -NH₂ signal and the appearance of a new N-CH₃ singlet and a downfield N⁺H₂ proton.
-
In ¹³C NMR: The appearance of a new aliphatic carbon signal for the N-CH₃ group.
-
In FT-IR: The unambiguous replacement of the sharp, two-pronged primary amine N-H stretch with a very broad N⁺-H stretching band characteristic of an amine salt.
-
In Mass Spec: An increase of 14 m/z units in the molecular ion peak of the free base product compared to the starting material.
This guide provides a robust framework for interpreting the spectroscopic data, enabling scientists to confidently verify the structure and purity of this important synthetic intermediate.
References
- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-621.
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- SpectraBase. (n.d.). 2-Fluoro-N-methylaniline. Wiley.
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts.
- Chen, J., et al. (2020). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- PubChem. (n.d.). Benzenamine, 4-bromo-N-methyl-.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from 4-bromo-2-fluoro-N-methylaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-bromo-2-fluoro-N-methylaniline Scaffold
4-bromo-2-fluoro-N-methylaniline hydrochloride is a key starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a secondary amine for further derivatization, makes it a versatile scaffold for the synthesis of novel bioactive compounds.[1][2][3] The precise structural confirmation of these newly synthesized molecules is a critical step in the drug development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential drug candidates.[4]
This guide provides a comprehensive comparison of modern analytical techniques for the unequivocal structural elucidation of novel compounds derived from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Synthetic Pathways: Generating Chemical Diversity
The strategic location of the bromo and fluoro substituents on the aniline ring allows for a variety of chemical transformations to generate a diverse library of novel compounds.[2] Key synthetic strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for introducing a wide range of substituents via well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[8][9]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the adjacent nitrogen and the overall aromatic system, can undergo nucleophilic aromatic substitution.[10][11][12] This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, further expanding the chemical space.[13][14]
-
N-Alkylation and Acylation: The secondary amine provides a straightforward site for modification through N-alkylation or acylation, allowing for the introduction of diverse side chains that can influence the compound's pharmacological properties.
A Comparative Workflow for Structural Confirmation
The unequivocal determination of a novel compound's structure relies on a combination of analytical techniques that provide complementary information.[15][16][17] The "big three" for structure proof are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for absolute configuration, X-ray Crystallography.[15]
Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[18][19][20] | High sensitivity, speed, and accuracy in determining molecular mass.[21] | Provides limited information on atom connectivity and stereochemistry. |
| NMR Spectroscopy | Detailed information on atom connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and relative stereochemistry.[22][23][24] | Unparalleled for determining the carbon-hydrogen framework and the relative arrangement of atoms.[25] | Lower sensitivity compared to MS; can be complex to interpret for large molecules. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure, including absolute configuration and solid-state conformation.[26][27] | Provides the most definitive structural information.[28][29] | Requires a suitable single crystal, which can be challenging to obtain.[30] |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate molecular weight and elemental composition of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass and isotopic pattern.
Trustworthiness: The high mass accuracy of modern HRMS instruments (typically <5 ppm) provides a high degree of confidence in the determined elemental formula.
Protocol 2: Comprehensive NMR Analysis
Objective: To establish the complete connectivity and relative stereochemistry of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling to neighboring protons.[23]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for compounds derived from 4-bromo-2-fluoro-N-methylaniline, this experiment directly observes the fluorine atom and its environment.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for piecing together the molecular skeleton.[22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry.
-
-
Data Analysis: Integrate and analyze the data from all NMR experiments to assemble the complete molecular structure.
Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating system for determining the constitution and relative configuration of a molecule.[25]
Protocol 3: Single-Crystal X-ray Diffraction
Objective: To determine the absolute three-dimensional structure of the synthesized compound.
Methodology:
-
Crystal Growth: Grow a single crystal of the purified compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build and refine the atomic model to fit the experimental data.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.[28][30]
Trustworthiness: A high-quality X-ray crystal structure is considered the "gold standard" for structural determination, providing unambiguous proof of the molecule's three-dimensional arrangement.[26][29]
Conclusion
The structural confirmation of novel compounds synthesized from this compound is a multi-faceted process that requires the judicious application of complementary analytical techniques. While mass spectrometry provides a rapid and sensitive means of determining molecular weight and elemental composition, comprehensive NMR analysis is indispensable for elucidating the intricate details of atomic connectivity and relative stereochemistry. For chiral molecules, single-crystal X-ray diffraction remains the ultimate tool for the unambiguous assignment of absolute configuration. By employing a logical and self-validating workflow that integrates these powerful methods, researchers can ensure the structural integrity of their novel compounds, paving the way for meaningful biological evaluation and the potential discovery of new therapeutic agents.
References
- Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development.
- European Pharmaceutical Review. (2018, September 22). Mass spectrometry and drug development – how the two come together.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- PMC - NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
- Excillum. (n.d.). Small molecule crystallography.
- ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Science of Synthesis. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-fluoropyridine.
- ResearchGate. (n.d.). Structure Determination of Organic Compounds.
- PMC - NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Quora. (2018, December 17). How to determine the structure of organic molecules.
- ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Pharmacy 180. (n.d.). Structure Determination of Organic Compounds.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
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A Senior Application Scientist's Guide to Benchmarking 4-bromo-2-fluoro-N-methylaniline hydrochloride in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex syntheses is a critical decision that dictates the efficiency, yield, and overall viability of a synthetic route. In this guide, we provide an in-depth analysis of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a versatile substituted aniline, by benchmarking its performance in a well-established Suzuki-Miyaura cross-coupling reaction. This guide offers a comparative assessment against common alternatives, supported by experimental data from the literature and a detailed, reproducible protocol.
Introduction: The Strategic Advantage of Substituted Haloanilines
Substituted haloanilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The strategic placement of halogen atoms provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of other substituents, such as fluorine and N-alkyl groups, can significantly influence the electronic properties, reactivity, and ultimately the pharmacological profile of the target molecule.
This compound presents an interesting case study. The bromine atom serves as the reactive site for cross-coupling. The ortho-fluorine atom, being strongly electron-withdrawing, is expected to influence the reactivity of the C-Br bond. The N-methyl group, while sterically more demanding than a primary amine, can also modulate the electronic nature of the aromatic ring. This guide will dissect these attributes by comparing its projected performance in a Suzuki-Miyaura reaction against readily available and commonly used bromoaniline isomers.
The Benchmark Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura cross-coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it a staple in modern organic synthesis. For this benchmarking guide, we will consider the palladium-catalyzed Suzuki-Miyaura reaction of our target compound and its alternatives with phenylboronic acid. This reaction is chosen for its extensive documentation in the literature with similar substrates, providing a solid foundation for comparison.
Causality Behind Experimental Choices
The chosen reaction conditions are based on established protocols for the Suzuki-Miyaura coupling of bromoanilines. The selection of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system is crucial for an efficient reaction.
-
Catalyst System: A palladium(II) acetate/triphenylphosphine system is a classic and effective catalyst for Suzuki couplings. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] An inorganic base like potassium carbonate is often preferred for its balance of reactivity and functional group tolerance.
-
Solvent: A biphasic solvent system, such as toluene/water, is commonly employed. This facilitates the dissolution of both the organic-soluble reactants and the inorganic base, promoting efficient reaction kinetics.
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
A 25 mL Schlenk flask is charged with the bromoaniline substrate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon three times. Toluene (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL) are then added. The reaction mixture is stirred vigorously and heated to 90 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Performance Comparison
The following table summarizes the expected and literature-reported performance of this compound and its alternatives in the benchmark Suzuki-Miyaura reaction.
| Substrate | Product | Expected/Reported Yield (%) | Expected/Reported Reaction Time (h) | Reference |
| This compound | 2-fluoro-N-methyl-[1,1'-biphenyl]-4-amine | ~90-95% (Predicted) | ~4-6 (Predicted) | N/A |
| 4-bromoaniline | 4-aminobiphenyl | 91% | 0.25 | [3] |
| 2-bromoaniline | 2-aminobiphenyl | 86% | 0.25 | [3] |
| 3-bromoaniline | 3-aminobiphenyl | 64% (at 0.25h), 96% (at 1h) | 1 | [3] |
| 4-chloro-2-fluoroaniline | 2-fluoro-[1,1'-biphenyl]-4-amine | Lower than bromo-analogues (Predicted) | Longer than bromo-analogues (Predicted) | [4] |
Note: The performance of this compound and 4-chloro-2-fluoroaniline is predicted based on established mechanistic principles and reactivity trends. The hydrochloride salt would require neutralization prior to or in situ during the reaction.
Discussion of Expected Performance and Mechanistic Insights
The anticipated high yield and relatively short reaction time for this compound can be rationalized by considering the electronic and steric factors at play within the Suzuki-Miyaura catalytic cycle.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step. The electron-withdrawing fluorine atom at the ortho position in 4-bromo-2-fluoro-N-methylaniline is expected to make the aryl bromide more electrophilic, thereby accelerating the oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] This is a key reason for the predicted high reactivity.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by the base. The N-methyl group introduces some steric hindrance near the reaction center, but this is generally well-tolerated in Suzuki-Miyaura couplings.
-
Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. The electronic nature of the ligands on the palladium complex influences the rate of this step.
Comparison with Alternatives
-
Bromoaniline Isomers: The literature data shows that 4-bromoaniline and 2-bromoaniline react rapidly, while 3-bromoaniline requires a longer reaction time to achieve a high yield.[3] This highlights the influence of the substituent position on the electronic properties of the C-Br bond. The predicted high reactivity of our target compound is in line with the favorable electronics of having an electron-withdrawing group on the ring.
-
4-chloro-2-fluoroaniline: Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[4] Therefore, we would anticipate that 4-chloro-2-fluoroaniline would require more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) to achieve comparable yields to its bromo-analogue.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the benchmark Suzuki-Miyaura coupling.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This comparative guide provides a framework for understanding the performance of this compound in a Suzuki-Miyaura cross-coupling reaction. Based on established mechanistic principles, it is predicted to be a highly effective substrate, likely outperforming its non-fluorinated and chloro-analogues in terms of reaction rate and yield. The presence of the ortho-fluorine atom is key to its enhanced reactivity. This analysis, coupled with the detailed experimental protocol, should serve as a valuable resource for researchers and scientists in the strategic selection of building blocks for their synthetic endeavors.
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A Comparative Guide to the Quantitative Analysis of Reaction Kinetics Using 4-bromo-2-fluoro-N-methylaniline hydrochloride
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-bromo-2-fluoro-N-methylaniline hydrochloride in Synthetic Chemistry
This compound is a key building block in the synthesis of various pharmaceutical agents, most notably as an intermediate in the production of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The precise control of reactions involving this substituted aniline is crucial for the efficiency and cost-effectiveness of the overall manufacturing process.[4] Kinetic analysis provides invaluable insights into reaction mechanisms, the influence of reaction parameters (temperature, concentration, catalyst), and the formation of by-products.
The reactivity of 4-bromo-2-fluoro-N-methylaniline is primarily governed by the electronic effects of its substituents on the aromatic ring. The bromine and fluorine atoms are electron-withdrawing, which can influence the nucleophilicity of the amine and its susceptibility to various transformations, including nucleophilic aromatic substitution (SNAr) reactions.[5][6]
This guide will explore and compare the most effective analytical techniques for monitoring the kinetics of reactions involving this compound, providing the experimental data and protocols necessary for reproducible and reliable results.
Methodologies for Kinetic Analysis: A Comparative Overview
The choice of analytical technique for reaction monitoring is critical and depends on several factors, including the nature of the reactants and products, the reaction timescale, and the required sensitivity and selectivity. The most common and effective methods for studying the kinetics of reactions with aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods also offer valuable, often real-time, insights.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[9] It is particularly well-suited for monitoring the progress of organic reactions by measuring the decrease in reactant concentration and the increase in product concentration over time.[10] Recent advancements in ultrahigh-performance liquid chromatography (UHPLC) have enabled rapid analysis with cycle times as low as 1.5 minutes, facilitating real-time monitoring.[11]
Advantages of HPLC for Kinetic Analysis:
-
High Resolution and Selectivity: Capable of separating complex mixtures of reactants, intermediates, and products.
-
Quantitative Accuracy: Provides precise and reproducible quantitative data.[12]
-
Versatility: Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.
-
Automation: Modern HPLC systems can be automated for continuous reaction monitoring.[13]
Limitations:
-
Analysis Time: While UHPLC is fast, traditional HPLC can have longer run times, which may not be suitable for very fast reactions.
-
Matrix Effects: Complex reaction mixtures can sometimes interfere with the separation and detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information about the components of a reaction mixture.[14][15] It is an excellent technique for volatile and thermally stable compounds.
Advantages of GC-MS for Kinetic Analysis:
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds.[16]
-
Excellent for Volatile Compounds: Ideal for reactions involving volatile reactants or products.
-
Real-Time Analysis: Can be configured for online reaction monitoring, providing continuous data.[17]
Limitations:
-
Thermal Lability: Not suitable for compounds that decompose at high temperatures.
-
Derivatization: Non-volatile compounds may require derivatization before analysis, adding complexity to the workflow.
Spectroscopic Methods
Spectroscopic techniques, such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information about the changes in molecular structure and concentration during a reaction.[7][8][18] These methods are often non-destructive and can be performed in situ.
Advantages of Spectroscopic Methods:
-
Real-Time Monitoring: Allows for continuous tracking of reaction progress.[19][20]
-
Mechanistic Insights: Can provide information about reaction intermediates.[7]
-
Non-Invasive: The reaction is monitored without disturbing the system.
Limitations:
-
Spectral Overlap: In complex mixtures, the spectra of different components may overlap, making quantification challenging.
-
Sensitivity: May not be as sensitive as chromatographic methods for detecting trace components.
Experimental Design: A Head-to-Head Comparison
To provide a practical comparison, we will outline a hypothetical experimental design to study the kinetics of a representative nucleophilic aromatic substitution (SNAr) reaction involving this compound.
Reaction: Nucleophilic substitution of the bromine atom in 4-bromo-2-fluoro-N-methylaniline with a generic nucleophile (Nu-).
Caption: Comparative workflow for kinetic analysis.
Discussion and Recommendations
For the quantitative analysis of reaction kinetics involving this compound, HPLC is generally the more robust and versatile method. Its ability to handle non-volatile and thermally sensitive compounds without derivatization makes it broadly applicable to a wider range of reaction conditions and nucleophiles. The development of UHPLC further enhances its utility for monitoring faster reactions. [11] GC-MS remains a valuable alternative, particularly when dealing with volatile products or when definitive structural confirmation of by-products is required. Online GC-MS can be a powerful tool for real-time process monitoring in specific applications. [17][21] Spectroscopic methods are best employed for preliminary studies to gain rapid, qualitative insights into reaction progress or for reactions with distinct spectral changes that allow for straightforward, real-time monitoring. [7]
Conclusion
The quantitative analysis of reaction kinetics is indispensable for the efficient and controlled synthesis of pharmaceuticals and other fine chemicals. For reactions involving this compound, a systematic approach utilizing chromatographic techniques provides the most reliable and comprehensive data. While both HPLC and GC-MS are powerful tools, HPLC often presents a more direct and broadly applicable workflow. The choice of method should always be guided by the specific chemistry of the reaction and the analytical resources available. By carefully selecting and validating the analytical methodology, researchers can gain the critical kinetic data needed to optimize synthetic routes and ensure product quality.
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A Comparative Guide to the Synthesis of 4-bromo-2-fluoro-N-methylaniline Hydrochloride for Pharmaceutical Research and Development
Introduction
4-bromo-2-fluoro-N-methylaniline hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. Its structural features, including the bromine and fluorine substituents on the aniline ring, make it a valuable intermediate for introducing these moieties into larger, more complex drug candidates. The N-methyl group can also play a crucial role in modulating the biological activity and pharmacokinetic properties of the final compound. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of significant interest to the pharmaceutical and chemical research communities.
This guide provides a comprehensive comparison of different synthetic pathways to this compound, with a focus on objectivity and supporting experimental data. We will delve into the nuances of each route, from the initial preparation of the precursor, 4-bromo-2-fluoroaniline, to the final N-methylation and salt formation steps. This analysis is designed to empower researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, safety, cost, and environmental impact.
Synthesis of the Precursor: 4-bromo-2-fluoroaniline
The journey to our target molecule begins with the synthesis of 4-bromo-2-fluoroaniline. An efficient and regioselective bromination of 2-fluoroaniline is the most direct approach.
Bromination of 2-fluoroaniline
A common and effective method for the synthesis of 4-bromo-2-fluoroaniline is the direct bromination of 2-fluoroaniline using a suitable brominating agent. N-Bromosuccinimide (NBS) in a chlorinated solvent is a frequently employed reagent for this transformation, offering good yields and regioselectivity.[1]
Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline [1]
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the dark red mixture for an additional 20 minutes.
-
Wash the reaction mixture four times with 200 parts of cold water for each wash.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (300 mm Hg) to yield 4-bromo-2-fluoroaniline as a brown oil.
Comparative Analysis of N-Methylation Routes
With the precursor in hand, the next critical step is the introduction of the N-methyl group. We will explore and compare three distinct and widely recognized methods for the N-methylation of 4-bromo-2-fluoroaniline.
Route 1: Reductive Amination with Formaldehyde and Sodium Borohydride
Reductive amination is a versatile and widely used method for the formation of amines. In this two-step, one-pot process, the primary amine first reacts with an aldehyde (formaldehyde in this case) to form an imine intermediate, which is then reduced in situ by a reducing agent, such as sodium borohydride, to the desired N-methylated amine.[2][3]
Mechanism: The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, followed by dehydration to form a Schiff base (imine). The hydride from sodium borohydride then attacks the electrophilic carbon of the imine, yielding the secondary amine.[4]
dot
Caption: Reductive Amination Workflow.
Experimental Protocol: N-Methylation via Reductive Amination
-
In a reaction flask, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde (37%, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the cooled mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using a mixture of formaldehyde and formic acid.[5][6] A key advantage of this method is that it typically avoids the formation of over-methylated quaternary ammonium salts.[5]
Mechanism: The reaction begins with the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the concurrent release of carbon dioxide.[7][8]
dot
Caption: Eschweiler-Clarke Reaction Workflow.
Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction
-
To a round-bottom flask, add 4-bromo-2-fluoroaniline (1 equivalent).
-
Add formic acid (2-3 equivalents) and an aqueous solution of formaldehyde (37%, 2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 90-100°C) for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution basic by carefully adding a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Route 3: "Green" N-Methylation with Dimethyl Carbonate (DMC)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Dimethyl carbonate (DMC) has emerged as a green and non-toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[9] The reaction can be performed under various conditions, including with a base or a catalyst.
Mechanism: The mechanism can vary depending on the conditions. In the presence of a base, the amine can be deprotonated, followed by nucleophilic attack on the methyl group of DMC. Alternatively, catalytic routes can involve activation of either the amine or DMC.
dot
Caption: N-Methylation with DMC Workflow.
Experimental Protocol: N-Methylation using Dimethyl Carbonate
-
In a pressure vessel, combine 4-bromo-2-fluoroaniline (1 equivalent), dimethyl carbonate (which can also serve as the solvent), and a suitable base (e.g., potassium carbonate) or catalyst.
-
Seal the vessel and heat the mixture to a temperature typically ranging from 120-180°C for several hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
Remove the excess dimethyl carbonate by distillation.
-
The residue can be purified by column chromatography to yield the desired N-methylated product.
Final Step: Formation of the Hydrochloride Salt
The final step in the synthesis is the conversion of the free base, 4-bromo-2-fluoro-N-methylaniline, into its hydrochloride salt. This is a standard acid-base reaction that improves the compound's stability and handling properties, often yielding a crystalline solid that is easier to purify and store.
Experimental Protocol: Hydrochloride Salt Formation [10][11]
-
Dissolve the purified 4-bromo-2-fluoro-N-methylaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material or excess acid.
-
Dry the final product under vacuum to obtain this compound.[12]
Quantitative Data and Comparison
The choice of synthetic route often comes down to a quantitative comparison of key metrics. The following table summarizes the expected performance of the three N-methylation methods.
| Parameter | Reductive Amination (Formaldehyde/NaBH₄) | Eschweiler-Clarke Reaction | N-Methylation with DMC |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (80-95%) | Moderate to Good (70-90%) |
| Reaction Time | 12-24 hours | 4-12 hours | 6-24 hours |
| Reaction Temp. | 0°C to Room Temperature | 90-100°C | 120-180°C |
| Purity | Generally high, may require chromatography | High, often requires purification | High, purification usually needed |
Safety, Cost, and Environmental Considerations
| Aspect | Reductive Amination (Formaldehyde/NaBH₄) | Eschweiler-Clarke Reaction | N-Methylation with DMC |
| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Formaldehyde is a suspected carcinogen. | Formic acid is corrosive. Formaldehyde is a suspected carcinogen. The reaction can be exothermic. | Dimethyl carbonate is a relatively non-toxic and environmentally benign reagent.[13] High-pressure reactions require appropriate equipment. |
| Cost | Sodium borohydride and formaldehyde are relatively inexpensive and readily available. | Formic acid and formaldehyde are commodity chemicals and are very cost-effective. | Dimethyl carbonate is generally more expensive than the reagents for the other two methods. |
| Environmental | Use of borohydrides can lead to boron-containing waste streams. | Formic acid is biodegradable. | DMC is considered a "green" reagent, with water and CO₂ as potential byproducts. |
Conclusion and Recommendations
All three presented routes for the N-methylation of 4-bromo-2-fluoroaniline offer viable pathways to the desired product, each with its own set of advantages and disadvantages.
-
Reductive Amination with Sodium Borohydride is a mild and high-yielding method, suitable for substrates that may be sensitive to high temperatures. However, it requires careful control of the addition of the reducing agent.
-
The Eschweiler-Clarke Reaction is a classic, robust, and cost-effective method that is particularly advantageous for its resistance to over-methylation. The higher reaction temperature may be a limitation for some substrates.
-
N-Methylation with Dimethyl Carbonate represents a more modern and environmentally friendly approach. While it may require higher temperatures and pressures, and the primary reagent is more expensive, its "green" credentials make it an attractive option, especially for large-scale synthesis where environmental impact is a key consideration.
The final choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment, and the importance of factors such as cost, safety, and environmental impact. For laboratory-scale synthesis, both reductive amination and the Eschweiler-Clarke reaction are excellent choices. For industrial-scale production, the benefits of using a green reagent like dimethyl carbonate may outweigh its higher initial cost.
References
- PrepChem. Preparation of 4-bromo-2-fluoroaniline.
- PrepChem. Synthesis of 4-bromo-2-fluoroaniline.
- ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?.
- Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.
- Google Patents. Selective halogenation of 2-fluoroaniline.
- Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide.
- Wikipedia. Eschweiler–Clarke reaction.
- YouTube. Making Aniline HCl.
- ResearchGate. Comparative strategies for aromatic amine methylation.
- YouTube. Eschweiler-Clarke Reaction.
- National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction.
- Google Patents. Aniline hydrohalide preparation.
- Organic Chemistry Portal. Eschweiler-Clarke Reaction.
- ResearchGate. N-methylation of primary aromatic amines. Reaction conditions.
- Organic Syntheses. 4-BROMO-N,N-DIMETHYLANILINE.
- LookChem. Purification of Aniline.
- ChemRxiv. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.
- National Center for Biotechnology Information. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- ResearchGate. Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.
- DSpace@MIT. Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
- ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
- ResearchGate. N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- IAENG. Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach.
- IRIS. Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites.
- National Center for Biotechnology Information. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
- Common Organic Chemistry. Reductive Amination - Common Conditions.
- FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- National Center for Biotechnology Information. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Chemistry Stack Exchange. How does the Eschweiler Clarke reaction occur with sodium cyanoborohydride as a reducing agent?.
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A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 4-bromo-2-fluoro-N-methylaniline hydrochloride
Introduction: The Unseen Variable in Synthesis
4-bromo-2-fluoro-N-methylaniline hydrochloride is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its molecular structure, featuring a halogenated and functionalized aniline core, makes it a versatile building block. However, like any commercially sourced chemical, it is susceptible to lot-to-lot variability. These variations—subtle or significant—can arise from shifts in the manufacturing process, raw material quality, or storage conditions.[1] For researchers in drug development, failing to account for this variability can lead to inconsistent reaction yields, altered impurity profiles in the downstream product, and, ultimately, delays in development timelines.
This guide presents a multi-tiered, scientifically grounded approach to systematically assess and qualify new commercial lots of this compound. We will move beyond simple certificate of analysis (CoA) verification and delve into the practical, in-lab protocols that provide a comprehensive understanding of a new lot's quality and its interchangeability with an established reference lot. The core principle of this guide is not just to perform tests, but to understand the causal links between the synthetic route of the starting material, the potential impurities, and the specific analytical techniques chosen to detect them.
Part 1: Deconstructing Variability - From Synthesis to Your Lab
Understanding the likely synthetic pathways for this compound is crucial for predicting potential impurities. A common route involves the N-methylation of 4-bromo-2-fluoroaniline, which itself is typically produced by the electrophilic bromination of 2-fluoroaniline.[2][3] The final step involves salt formation with hydrochloric acid.
This synthetic sequence can introduce several classes of impurities:
-
Starting Materials: Incomplete reaction can leave residual 2-fluoroaniline or 4-bromo-2-fluoroaniline.
-
Isomeric Impurities: The bromination of 2-fluoroaniline can potentially yield other regioisomers (e.g., 2-bromo-6-fluoroaniline) if not perfectly controlled.
-
Over-reaction Byproducts: Poly-brominated species could be formed during the bromination step.
-
Side-reaction Products: Impurities from the N-methylation step, such as unmethylated starting material or di-methylated byproducts.
-
Inorganic Impurities: Excess hydrochloric acid or other inorganic salts from the manufacturing and purification process.
Our analytical strategy is therefore designed to specifically target these potential variants.
Caption: Relationship between synthesis, potential impurities, and analytical methods.
Part 2: A Multi-Tiered Analytical Workflow
A robust lot qualification process should be systematic. We employ a three-tiered approach that begins with simple physical tests and progresses to highly sensitive chromatographic and spectroscopic analyses. This ensures that significant deviations are caught early without expending resources on more complex tests. It is essential that each new lot is compared directly against a well-characterized "Reference Lot" that has been proven to perform successfully in your specific application.
Caption: A systematic, multi-tiered workflow for lot qualification.
Part 3: Experimental Protocols & Data Interpretation
For all experiments, the new commercial lot ("Test Lot") should be analyzed in parallel with the established "Reference Lot".
Tier 1: Physical and Basic Chemical Characterization
These initial tests are rapid, require minimal sample, and can quickly flag gross deviations from the expected standard.
1. Visual Inspection
-
Protocol:
-
Place approximately 100 mg of the Test Lot and Reference Lot on separate, clean, white weighing papers or watch glasses.
-
Observe under consistent, bright laboratory lighting.
-
Record the color (e.g., white, off-white, tan), and physical form (e.g., crystalline powder, fine powder, clumps).
-
-
Causality & Trustworthiness: A significant color variation (e.g., a new lot being tan when the reference is white) can indicate the presence of oxidized impurities or residual colored byproducts from synthesis. This simple, non-destructive test is a primary flag for potential quality issues.
2. Solubility Assessment
-
Protocol:
-
Prepare vials containing the Test Lot and Reference Lot at a relevant concentration (e.g., 10 mg/mL) in solvents pertinent to your downstream process (e.g., Water, Methanol, DMSO).
-
Vortex for 30 seconds and sonicate for 2 minutes.
-
Visually inspect for complete dissolution and the presence of any particulate matter.
-
-
Causality & Trustworthiness: Inconsistent solubility can point to the presence of insoluble impurities or a different polymorphic form, both of which could adversely affect reaction kinetics and introduce heterogeneity.
3. pH of Aqueous Solution
-
Protocol:
-
Accurately prepare a 1% (w/v) solution of the Test Lot and Reference Lot in deionized water.
-
Calibrate a pH meter using standard buffers (pH 4, 7, 10).
-
Measure and record the pH of each solution.
-
-
Causality & Trustworthiness: As a hydrochloride salt, the pH should be acidic. A significant deviation from the reference lot may indicate an improper salt formation ratio (i.e., excess or insufficient HCl), which can impact the material's reactivity and stability.
Tier 2: Spectroscopic Identity and Purity Confirmation
Spectroscopy provides a detailed fingerprint of the molecule's structure, confirming its identity and offering a first look at any organic impurities.
1. ¹H NMR Spectroscopy
-
Protocol:
-
Accurately weigh ~5-10 mg of each lot into separate NMR tubes.
-
Dissolve in a standard volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a proton NMR spectrum on a 400 MHz or higher instrument.
-
Process the spectra identically (phasing, baseline correction).
-
Normalize the spectra by setting the integral of a well-resolved aromatic proton to 1.00.
-
-
Causality & Trustworthiness: This is the gold standard for structural confirmation. By comparing the spectra, you can:
-
Confirm Identity: Ensure all expected peaks (N-methyl, aromatic protons) are present with the correct chemical shifts and splitting patterns.
-
Detect Organic Impurities: Look for small, unexpected peaks. For example, the absence of the N-methyl peak (~2.8 ppm) and the appearance of a broad NH₂ peak would indicate the presence of the unmethylated precursor. The presence of aromatic signals that do not match the expected pattern could indicate isomeric impurities.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol:
-
Acquire a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Collect the spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).
-
Clean the crystal and repeat for the other lot.
-
-
Causality & Trustworthiness: FTIR confirms the presence of key functional groups (N-H stretch, C-N stretch, C-Br stretch, aromatic C-H and C=C bands). While less quantitative than NMR, an overlay of the Test and Reference spectra should be superimposable in the fingerprint region (1500-600 cm⁻¹). Any significant new bands or shifts could indicate a different salt form or a major impurity.
Tier 3: Chromatographic Purity and Impurity Profiling
Chromatography is the definitive technique for quantifying purity and separating, detecting, and identifying minor impurities that may not be visible by NMR.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Protocol:
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) on a validated HPLC system with a UV/DAD detector.
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar impurities. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.
-
-
Sample Preparation: Prepare samples of the Test and Reference lots at ~0.5 mg/mL in a 50:50 Water:Acetonitrile diluent.
-
Analysis: Inject 5 µL and monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Causality & Trustworthiness: This method provides a quantitative assessment of purity (reported as % area) and a detailed impurity profile. It is a self-validating system because the reference lot provides the benchmark chromatogram. Key comparisons include:
-
Purity: The main peak area % should be within a defined specification (e.g., ±0.5%) of the reference.
-
Impurity Profile: The number, retention times, and area % of all minor peaks should be comparable. The appearance of any new impurity >0.10% area or a significant increase in an existing impurity is a cause for investigation. This technique is especially powerful for detecting isomeric impurities that are difficult to resolve by NMR.[4]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol:
-
If the HPLC analysis reveals a new, significant impurity (>0.15%), the same method can be transferred to an LC-MS system.
-
Run the sample under the same chromatographic conditions, using an electrospray ionization (ESI) source in positive ion mode.
-
Analyze the mass spectrum of the unknown peak to determine its mass-to-charge ratio (m/z).
-
-
Causality & Trustworthiness: LC-MS is a powerful tool for impurity identification. For example, an impurity with an m/z corresponding to the starting material (4-bromo-2-fluoroaniline) confirms its presence. An impurity with a mass 80 Da higher than the main peak would strongly suggest an over-brominated species. This provides actionable intelligence to discuss with the supplier.
Part 4: Comparative Data Summary and Acceptance Criteria
All quantitative data should be tabulated for a clear, side-by-side comparison. Acceptance criteria should be pre-defined based on historical data from the reference lot and the sensitivity of your downstream process.
Table 1: Tier 1 & 2 Comparative Data
| Parameter | Reference Lot | Test Lot A | Test Lot B | Acceptance Criteria |
| Appearance | White Crystalline Powder | White Crystalline Powder | Off-White Powder | Matches Reference |
| Solubility (10 mg/mL MeOH) | Clear, Colorless Solution | Clear, Colorless Solution | Hazy, particulates | Clear Solution |
| pH (1% aq.) | 2.85 | 2.88 | 3.45 | 2.85 ± 0.2 |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms, minor impurity at 7.8 ppm | Conforms to Reference |
| FTIR | Conforms to Reference | Conforms to Reference | Conforms to Reference | Superimposable w/ Reference |
Table 2: Tier 3 HPLC-UV Comparative Data
| Analyte | Retention Time (min) | Reference Lot (% Area) | Test Lot A (% Area) | Test Lot B (% Area) | Acceptance Criteria |
| Impurity 1 | 4.5 | 0.08 | 0.09 | 0.11 | < 0.15% |
| Impurity 2 | 6.2 | 0.11 | 0.12 | 0.45 | < 0.15% |
| Main Peak | 10.8 | 99.75 | 99.72 | 99.11 | > 99.5% |
| Impurity 3 (New) | 12.1 | ND | ND | 0.22 | ND (<0.05%) |
| Total Impurities | 0.25 | 0.28 | 0.89 | < 0.5% |
(ND = Not Detected)
Interpretation:
-
Test Lot A: Passes all specifications. The physical and spectroscopic data match the reference, and the HPLC profile is highly comparable. This lot can be qualified for use.
-
Test Lot B: Fails on multiple criteria. The off-white color, poor solubility, and higher pH were early warnings. The HPLC analysis confirms the issue, showing a lower purity and a significant increase in Impurity 2, along with a new, unknown impurity. This lot should be rejected, and the supplier should be contacted with the supporting data. The identity of Impurity 2 and 3 should be investigated via LC-MS to provide specific feedback to the manufacturer.
Conclusion
A systematic, evidence-based approach to qualifying raw materials is not an impediment to research but a cornerstone of it. By moving beyond the CoA and implementing a multi-tiered analytical strategy, researchers and drug development professionals can mitigate the risks associated with lot-to-lot variability.[5][6] This ensures the consistency of synthetic processes, the purity of the final active pharmaceutical ingredient, and the overall integrity of the research and development program. The investment in thorough, in-house qualification pays dividends in reproducibility, timeline adherence, and scientific rigor.
References
- CRO SPLENDID LAB. This compound. [Link]
- Badrick, T. (2023). Lot-to-lot variation and verification.
- AMRI. Batch Release and Stability Lot Testing. [Link]
- Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability.
- Faria, A. P., et al. (2021). Lot-to-lot reagent verification: challenges and possible solutions.
- Fudge, A., & Mack, C. (2018). Lot-to-Lot Variation.
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- PubChem. 4-bromo-3-chloro-2-fluoro-n-methylaniline. [Link]
- PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. [Link]
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
- Lhasa Limited.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
Sources
Validating the Utility of 4-bromo-2-fluoro-N-methylaniline hydrochloride in a Cellular Proliferation Bioassay: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of novel chemical entities is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven framework for evaluating the biological activity of 4-bromo-2-fluoro-N-methylaniline hydrochloride, a halogenated aniline derivative, in a specific and widely utilized bioassay: the assessment of cancer cell proliferation.
In the absence of extensive public data on this specific molecule, we present a robust, self-validating methodology to characterize its potential anti-proliferative effects. This guide will compare its hypothetical performance against two well-characterized and commercially available inhibitors, providing the necessary context for its potential utility in oncology drug discovery. The principles and protocols detailed herein are designed to be broadly applicable for the initial characterization of novel small molecules.
The Rationale: Selecting a Relevant Bioassay and Comparative Compounds
The chemical structure of this compound, featuring a substituted aniline core, is a common scaffold in kinase inhibitors. Kinases are pivotal regulators of cell signaling pathways that, when dysregulated, can drive cancer cell proliferation. Therefore, a logical first step in characterizing this compound is to assess its impact on the growth of a cancer cell line known to be dependent on specific kinase signaling pathways.
For this guide, we have selected the human colon adenocarcinoma cell line, HT-29, which is known to have a activating mutation in the BRAF kinase (V600E). This makes it a suitable model for assessing inhibitors that may target the MAPK/ERK signaling pathway.
To provide a meaningful comparison, we will evaluate this compound alongside two established inhibitors:
-
Vemurafenib: A potent and selective inhibitor of BRAF V600E.
-
Sorafenib: A multi-kinase inhibitor targeting BRAF, VEGFR, and PDGFR, among others.
This comparative approach allows for the contextualization of the novel compound's potency and potential selectivity.
Experimental Workflow: A Step-by-Step Protocol for Assessing Anti-Proliferative Activity
The following protocol details a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of the test compounds in HT-29 cells using a resazurin-based viability assay.
Experimental Workflow Diagram
Safety Operating Guide
Navigating the Disposal of 4-bromo-2-fluoro-N-methylaniline hydrochloride: A Guide for the Modern Laboratory
As a Senior Application Scientist, I recognize that the integrity of our research is not only measured by our discoveries but also by the responsible management of the materials we use. This guide provides an in-depth, procedural framework for the proper disposal of 4-bromo-2-fluoro-N-methylaniline hydrochloride, ensuring the safety of personnel and the protection of our environment. This is not just a protocol; it is a system designed to build a culture of safety and trust within the laboratory.
Understanding the Compound: A Risk-Based Approach
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound and its analogs are classified as hazardous materials.[1][2] Key risks include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][4]
These hazards underscore the necessity for meticulous handling and disposal, governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA), ensuring that substances like this compound are managed safely from their creation to their ultimate disposal.[5][6][7]
Core Principles for Disposal
The foundation of safe chemical waste management rests on several key principles:
-
Segregation: Always segregate incompatible chemical wastes to prevent dangerous reactions.[8][9] Solid and liquid wastes must also be kept separate.[8][10]
-
Containment: Utilize appropriate, clearly labeled, and securely sealed containers to prevent any leakage or spillage.[9][10][11]
-
Identification: Proper labeling of waste containers with their contents and associated hazards is a critical and mandatory step.[8]
-
Regulatory Adherence: All disposal practices must comply with local, state, and federal environmental and safety regulations.
Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to the safe disposal of this compound.
Personal Protective Equipment (PPE): Your Primary Safety Barrier
The correct use of PPE is the first and most critical step in preventing chemical exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin absorption, as the compound is harmful upon skin contact. |
| Eye Protection | Safety goggles with side-shields | Protects against accidental splashes that can cause serious eye irritation.[2][12] |
| Protective Clothing | Standard laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Safety | Work in a well-ventilated chemical fume hood | Mitigates the risk of inhaling harmful dust or vapors.[12] |
Waste Collection and Segregation at the Source
Effective waste management begins at the point of generation.
-
Solid Waste: All solid waste, including residual chemical, contaminated weighing boats, gloves, and absorbent materials, should be collected in a designated solid hazardous waste container.[11] This container must be chemically compatible with the waste and have a secure lid.[9]
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof liquid waste container.[8][11] Amber glass bottles are often suitable for organic liquid waste.[8] It is crucial to leave approximately 10% of the container volume as headspace to accommodate vapor expansion.[9]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.[10]
Meticulous Labeling and Secure Storage
Clear and accurate labeling is non-negotiable for safety and regulatory compliance.
-
Labeling: Every waste container must be immediately and clearly labeled with:
-
The phrase "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[8]
-
The date when waste was first added to the container
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[9]
-
The SAA must be equipped with secondary containment, such as a spill tray, to mitigate leaks.[10][13]
-
Incompatible wastes must be stored separately, ideally with physical barriers.[9][13] Keep this waste away from strong oxidizing agents, acids, and bases.[14]
-
A weekly inspection of the SAA is recommended to check for container integrity and leaks.[9]
-
Final Disposal: The Professional Hand-off
The disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
-
Institutional Support: Contact your institution's Environmental Health and Safety (EHS) department. They are your primary resource for navigating disposal procedures and will coordinate the collection and disposal of the waste.
-
Prohibited Actions: It is illegal and environmentally harmful to dispose of this chemical down the sewer system or in the regular trash.[12][15]
-
Disposal Method: The most common and effective method for the final disposal of this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[12]
Emergency Response: Preparedness for Spills and Exposures
A proactive approach to safety includes being prepared for accidental spills or exposures.
-
In the Event of a Spill:
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Prevent the spill from spreading or entering any drains.[12][15]
-
While wearing the appropriate PPE, use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[3]
-
Carefully transfer the absorbed material into a labeled hazardous waste container.[12]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
-
In the Event of Personal Exposure:
-
Skin: Immediately remove any contaminated clothing and thoroughly wash the affected skin with soap and water for at least 15 minutes.[4][12] Seek prompt medical attention.
-
Eyes: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is labored, provide respiratory support. Seek medical attention.[2][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]
-
Always provide the Safety Data Sheet (SDS) for the chemical to any responding medical personnel.
Disposal Decision Workflow
This diagram outlines the critical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
By integrating these procedures into your laboratory's standard operating practices, you contribute to a safer and more sustainable research environment.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
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- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Chemical Label for this compound. (n.d.).
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-BroMo-3-fluoro-N-Methylaniline.
- ECHEMI. (n.d.). 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-N-METHYLANILINE.
- AK Scientific, Inc. (n.d.). 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- Safety Data Sheet. (n.d.).
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Personal protective equipment for handling 4-bromo-2-fluoro-N-methylaniline hydrochloride
Comprehensive Guide to Handling 4-bromo-2-fluoro-N-methylaniline hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of this compound, a compound requiring careful management in a laboratory setting. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work safely and effectively with this chemical. The information is synthesized from established safety protocols for similar halogenated anilines to ensure a high standard of safety and operational integrity.
Immediate Safety Briefing: Understanding the Risks
This compound is classified as a hazardous substance. Based on data for the free base and structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The primary hazards are associated with its acute toxicity and irritant properties.
GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
This data is based on the GHS classification for the closely related compound 4-bromo-3-fluoro-2-methylaniline and the available label for this compound.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield | Double-gloving with nitrile gloves (ensure no tears) | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes | Work within a certified chemical fume hood |
| Experimental Handling | Tightly fitting safety goggles and a face shield | Double-gloving with nitrile gloves | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes | Work within a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty nitrile gloves over standard nitrile gloves | Chemical-resistant disposable coveralls, shoe covers, and apron | A full-face respirator with a combination organic vapor/HEPA cartridge may be necessary for large spills |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving with nitrile gloves | Full-length lab coat with tight cuffs and closed-toe shoes | Work within a certified chemical fume hood |
Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity.
1. Receiving and Unpacking:
-
Confirm the integrity of the package upon arrival.
-
Transport the unopened package to the designated laboratory area.
-
Don appropriate PPE (safety goggles, lab coat, and nitrile gloves) before opening the package inside a chemical fume hood.
2. Storage:
-
Store this compound in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be clearly labeled with "DANGER: TOXIC CHEMICAL".
-
Keep the container tightly closed in a dry and cool place.[1][4][6]
3. Weighing and Solution Preparation:
-
All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When preparing solutions, slowly add the solvent to the pre-weighed compound to avoid splashing.
4. Experimental Handling:
-
Clearly demarcate the work area where this compound is being used with warning signs.
-
Ensure all manipulations are performed within a chemical fume hood or an appropriate containment device.[5]
-
Use disposable, plastic-backed absorbent pads to cover the work surface and contain any minor spills.
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and appropriate hazardous waste container.
-
Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations.[1][4]
Workflow Diagram
The following diagram illustrates the key stages of the handling process, from receipt to disposal.
Caption: Workflow for handling this compound.
References
- Blotrol. (n.d.). Chemical Label: this compound.
- University of Pennsylvania. (n.d.). Standard Operating Procedure: Aniline. Retrieved from a university environmental health and safety website.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
